5-bromo-7-chloro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSOYBSYOOJMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444060 | |
| Record name | 5-bromo-7-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180623-89-6 | |
| Record name | 5-bromo-7-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-7-chloro-1H-indole
Introduction: The Strategic Importance of 5-bromo-7-chloro-1H-indole in Modern Drug Discovery
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic agents. Strategic functionalization of the indole nucleus is a proven methodology for modulating the pharmacological activity, metabolic stability, and pharmacokinetic profile of these molecules. Among the vast library of functionalized indoles, this compound (CAS No. 180623-89-6) has emerged as a particularly valuable and versatile building block for researchers in drug development.
This dihalogenated indole derivative offers a unique combination of physicochemical properties and synthetic handles that make it an indispensable precursor for complex molecular architectures. The bromine atom at the C-5 position serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the facile introduction of diverse aryl, alkenyl, and alkynyl moieties.[1] Concurrently, the electron-withdrawing chlorine atom at the C-7 position modulates the electron density of the indole ring system, influencing its reactivity and the fundamental physicochemical properties of any downstream molecules.[1] This strategic substitution pattern is instrumental in the synthesis of novel kinase inhibitors, serotonin receptor modulators, and other advanced heterocyclic therapeutics.[1]
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. As explicit experimental data for this specific compound is not widely available in peer-reviewed literature, this document combines established data from chemical suppliers, predictions from computational models, and expert analysis based on closely related structural analogues. Furthermore, it furnishes detailed, field-proven experimental protocols for the determination of these properties, offering a self-validating framework for researchers and drug development professionals.
Part 1: Core Molecular and Physical Properties
A foundational understanding of a compound's basic physical and chemical properties is critical for its application in synthesis and formulation. The key identifiers and properties for this compound are summarized below. It is important to note that while some properties are confirmed, others are predicted based on computational models and await experimental verification.
| Property | Value | Source & Notes |
| CAS Number | 180623-89-6 | [1][2][3][4] |
| Molecular Formula | C₈H₅BrClN | [2][3] |
| Molecular Weight | 230.49 g/mol | [1][2][3] |
| Synonym | 7-chloro-5-bromoindole | [3] |
| Appearance | Off-white to pink solid (Predicted) | Based on analogues |
| Melting Point | Not Published | Awaiting experimental determination. See Protocol 1. |
| Boiling Point | 348.1 ± 22.0 °C (Predicted) | |
| Density | 1.772 ± 0.06 g/cm³ (Predicted) | |
| Purity | ≥97% (Typical Specification) | [2][3] |
Part 2: Spectroscopic and Spectrometric Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. While specific experimental spectra for this compound are not widely published, we can reliably predict the chemical shifts based on the extensive data available for related halogenated indoles and the known electronic effects of the substituents.[1]
Predicted ¹H and ¹³C NMR Spectral Data
The electron-withdrawing nature of both the bromine and chlorine atoms will significantly influence the chemical shifts of the aromatic protons and carbons, generally causing them to appear further downfield compared to unsubstituted indole. The following table outlines the predicted chemical shifts in a typical NMR solvent like deuterochloroform (CDCl₃).
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Comparative Insights |
| N-H | >8.2 (broad singlet) | - | Typical for indole N-H; broadening due to quadrupolar relaxation and exchange.[1] |
| C2-H | ~7.3 - 7.4 | ~126 - 128 | Influenced by the aromatic system; similar to other 5,7-disubstituted indoles. |
| C3-H | ~6.5 - 6.6 | ~102 - 104 | The most shielded proton on the pyrrole ring, typical for indoles.[4] |
| C4-H | ~7.5 - 7.6 | ~122 - 124 | Deshielded by the adjacent C7a-N bond and the C7-Cl substituent. |
| C5 | - | ~114 - 116 | Site of bromination. The "heavy atom effect" of bromine causes a characteristic upfield shift for the directly attached carbon compared to chlorine. |
| C6-H | ~7.3 - 7.4 | ~124 - 126 | Flanked by two halogen-bearing carbons, leading to a downfield shift. |
| C7 | - | ~118 - 120 | Site of chlorination. The carbon directly attached to chlorine is significantly deshielded. |
| C3a | - | ~129 - 131 | Bridgehead carbon adjacent to the pyrrole ring. |
| C7a | - | ~133 - 135 | Bridgehead carbon deshielded by the nitrogen and the C7-Cl group. |
Protocol 1: Standardized Methodology for NMR Spectrum Acquisition
This protocol describes a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind these steps is to ensure accuracy, resolution, and reproducibility.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak. DMSO-d₆ is a more polar alternative if solubility is an issue.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the 0.0 ppm reference point.
-
-
Instrument Setup (400/500 MHz Spectrometer):
-
Insert the sample and lock the spectrometer on the deuterium signal of the solvent. Rationale: The lock signal corrects for magnetic field drift during acquisition, ensuring spectral stability.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. Rationale: Proper shimming is critical for achieving sharp, well-resolved spectral lines, which is essential for accurate coupling constant analysis.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30'). Rationale: Proton decoupling simplifies the spectrum to singlets for each unique carbon, aiding interpretation.
-
Spectral Width: ~220 ppm, centered around 100-120 ppm.
-
Number of Scans: 1024-4096 scans. Rationale: The low natural abundance of ¹³C requires a significantly larger number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C) or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Part 3: Solubility Profile and Lipophilicity
The solubility and lipophilicity of a compound are paramount in drug development, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Qualitative Solubility: As a halogenated aromatic heterocycle, this compound is expected to be practically insoluble in water. It is predicted to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and more polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (n-octanol) and aqueous phase. A computationally predicted LogP value for this compound is 3.58 , indicating significant lipophilicity.[3] This property is often desirable for crossing cellular membranes but may also lead to challenges with aqueous solubility and potential off-target binding.
Protocol 2: Experimental Determination of Solubility via Shake-Flask Method (ICH Guideline)
This protocol provides a standardized workflow for quantitatively assessing solubility, a critical parameter for formulation and preclinical studies.
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. Rationale: 24-48 hours is a standard duration to ensure that the dissolution process has reached its thermodynamic endpoint.
-
Phase Separation: Centrifuge the vials at high speed (>10,000 rpm) to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a pre-established calibration curve.
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Part 4: Chemical Reactivity and Stability
The synthetic utility of this compound is defined by the distinct reactivity of its functional groups and the overall stability of the indole core.
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Cross-Coupling Reactions: The C5-Br bond is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient installation of a wide variety of substituents, a cornerstone of modern medicinal chemistry library synthesis.[1]
-
N-H Functionalization: The indole nitrogen (N-1) is a nucleophilic site and can be readily alkylated, acylated, or protected using standard methodologies, providing another vector for structural diversification.
-
Electrophilic Aromatic Substitution: Despite the deactivating nature of the two halogen substituents, the indole ring remains an electron-rich system. The powerful activating effect of the pyrrole nitrogen directs electrophilic aromatic substitution (e.g., nitration, further halogenation) to occur preferentially at the C-3 position.[1]
-
Stability: Halogenated indoles are generally stable compounds under standard laboratory conditions (room temperature, protected from light). Storage in a cool, dry, and inert atmosphere is recommended for long-term preservation of purity.[3]
Caption: Key reactivity sites on the this compound scaffold.
Part 5: Analytical Methodologies for Quality Control
Ensuring the purity and identity of a chemical building block is a non-negotiable aspect of scientific research and drug development. HPLC is the gold standard for assessing the purity of non-volatile organic compounds.
Protocol 3: Purity Determination by Reverse-Phase HPLC
This protocol outlines a robust, self-validating method for determining the purity of this compound.
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Rationale: The acid modifier improves peak shape and ensures the analyte is in a single protonation state.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
System Suitability: Before analysis, perform a system suitability test by injecting a standard compound to ensure the system is operating correctly (checking for theoretical plates, tailing factor, and reproducibility).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of Mobile Phase A and B (or pure Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution for injection at ~0.1 mg/mL by diluting the stock solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: ~220 nm or 275 nm (typical for indole chromophore). A diode array detector can be used to scan multiple wavelengths.
-
Gradient Elution:
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0-2 min: 50% B
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2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
References
A Technical Guide to 5-bromo-7-chloro-1H-indole: A Keystone Building Block in Modern Drug Discovery
For Immediate Release
[Shanghai, CN – January 5, 2026] – As the landscape of medicinal chemistry evolves towards increasingly complex and targeted therapeutics, the strategic importance of versatile molecular scaffolds has never been greater. Among these, the halogenated indole framework stands out for its proven utility in shaping the pharmacological profiles of novel drug candidates. This technical guide offers an in-depth exploration of 5-bromo-7-chloro-1H-indole, a di-halogenated indole derivative of significant interest to researchers, scientists, and drug development professionals. With a unique substitution pattern that offers distinct and complementary reactivity, this compound serves as a pivotal intermediate in the synthesis of a new generation of targeted therapies, particularly in oncology.
Core Compound Identification and Physicochemical Properties
The foundational step in utilizing any chemical entity is the unambiguous confirmation of its identity and a thorough understanding of its fundamental properties. This compound is a solid at room temperature, and its core identifiers are summarized below.
| Identifier | Value | Source |
| CAS Number | 180623-89-6 | [1] |
| Molecular Formula | C₈H₅BrClN | [1] |
| Molecular Weight | 230.49 g/mol | [1] |
| Synonym | 7-chloro-5-bromoindole | [1] |
| SMILES | ClC1=CC(Br)=CC2=C1NC=C2 | [1] |
| InChIKey | NBSOYBSYOOJMPE-UHFFFAOYSA-N |
The strategic placement of a bromine atom at the C5 position and a chlorine atom at the C7 position of the indole ring system imparts a unique electronic and steric profile to the molecule. The electron-withdrawing nature of both halogens modulates the electron density of the bicyclic core, influencing its reactivity and the physicochemical properties of any downstream derivatives.[2]
References
An In-depth Technical Guide to the Spectral Analysis of 5-bromo-7-chloro-1H-indole
Introduction
5-bromo-7-chloro-1H-indole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural characterization is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications. This technical guide provides a comprehensive overview of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related halogenated indole structures. While specific experimental data for this exact molecule is not widely published, this guide synthesizes predicted data based on established principles of spectroscopy and data from analogous compounds to provide a reliable analytical framework.[1]
Molecular Structure and Isotopic Considerations
A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The structure of this compound is depicted below.
Caption: Molecular structure of this compound.
The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1), will have a significant and predictable impact on the mass spectrum of the molecule, providing a distinct isotopic signature for the molecular ion and any halogen-containing fragments.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The electron-withdrawing effects of the bromine and chlorine atoms significantly influence the chemical shifts of the protons and carbons in this compound.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | > 8.0 | br s | - |
| H-2 | ~ 7.2 - 7.4 | t or dd | J ≈ 2.5, 1.0 |
| H-3 | ~ 6.5 - 6.6 | t or dd | J ≈ 2.5, 2.0 |
| H-4 | ~ 7.5 - 7.7 | d | J ≈ 1.5 |
| H-6 | ~ 7.1 - 7.3 | d | J ≈ 1.5 |
Interpretation:
-
N-H Proton (H-1): The proton attached to the nitrogen atom is expected to appear as a broad singlet at a high chemical shift (downfield), typically above 8.0 ppm.[1] Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Pyrrole Ring Protons (H-2 and H-3): The protons on the pyrrole ring, H-2 and H-3, will exhibit characteristic signals. H-3 is generally more shielded than H-2.[2] They often show coupling to each other and smaller couplings to the N-H proton.
-
Benzene Ring Protons (H-4 and H-6): The protons on the benzene ring are significantly affected by the adjacent halogen substituents. The electronegativity of chlorine and bromine will deshield the neighboring protons, causing them to shift downfield. H-4 is adjacent to the chlorine at C-7, and H-6 is adjacent to the bromine at C-5. They are expected to appear as doublets due to meta-coupling.
Experimental Protocol for ¹H NMR Spectroscopy:
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 124 - 126 |
| C-3 | ~ 101 - 103 |
| C-3a | ~ 127 - 129 |
| C-4 | ~ 120 - 122 |
| C-5 | ~ 113 - 115 |
| C-6 | ~ 123 - 125 |
| C-7 | ~ 115 - 117 |
| C-7a | ~ 133 - 135 |
Interpretation:
-
Carbons Attached to Halogens (C-5 and C-7): The carbons directly bonded to the electronegative bromine and chlorine atoms (C-5 and C-7) will experience a significant downfield shift.[1]
-
Pyrrole Ring Carbons (C-2 and C-3): Similar to other indoles, C-3 is expected to be more shielded (appear at a lower chemical shift) than C-2.[2]
-
Bridgehead Carbons (C-3a and C-7a): These quaternary carbons will have distinct chemical shifts, with C-7a being more deshielded due to its proximity to the nitrogen and the chlorine-substituted carbon.[2]
Experimental Protocol for ¹³C NMR Spectroscopy:
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the use of a carbon-specific pulse program and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the N-H bond, C-H bonds, and the aromatic ring system.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~ 3400 - 3500 | N-H stretch | Medium |
| ~ 3100 - 3000 | Aromatic C-H stretch | Medium |
| ~ 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |
| ~ 1100 - 1000 | C-N stretch | Medium |
| < 800 | C-Cl and C-Br stretch | Medium to Strong |
Interpretation:
-
N-H Stretch: The most characteristic peak for an indole is the N-H stretching vibration, which appears in the region of 3400-3500 cm⁻¹.[3][4] The exact position can be influenced by hydrogen bonding.
-
Aromatic C-H and C=C Stretches: The aromatic nature of the indole ring system will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[4]
-
C-Halogen Stretches: The vibrations of the C-Cl and C-Br bonds will appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR):
Caption: Workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two different halogen atoms will result in a highly characteristic isotopic pattern for the molecular ion.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The mass spectrum will show a prominent cluster of peaks for the molecular ion due to the isotopes of bromine and chlorine. The expected m/z values are:
-
m/z for C₈H₅³⁵Cl⁷⁹Br N⁺
-
m/z+2 for C₈H₅³⁷Cl⁷⁹Br N⁺ and C₈H₅³⁵Cl⁸¹Br N⁺
-
m/z+4 for C₈H₅³⁷Cl⁸¹Br N⁺ The relative intensities of these peaks will be a fingerprint of the presence of one bromine and one chlorine atom.[1]
-
-
Fragmentation: Common fragmentation pathways for indoles involve the loss of HCN (27 u).[1] Other fragments may arise from the loss of the halogen atoms.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (GC-MS):
A common method for analyzing small organic molecules is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume of the solution is injected into the GC.
-
Separation: The compound travels through the GC column and is separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using electron ionization, EI).
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The comprehensive spectral analysis of this compound, through the combined application of NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretations presented in this guide, based on established spectroscopic principles and data from analogous compounds, offer researchers, scientists, and drug development professionals the necessary tools to confidently analyze this important heterocyclic molecule.
References
theoretical and computational studies of 5-bromo-7-chloro-1H-indole
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-bromo-7-chloro-1H-indole
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Halogenation of the indole ring is a key strategy for modulating the physicochemical and biological properties of these molecules. This guide provides a comprehensive theoretical and computational examination of this compound, a dihalogenated derivative with significant potential in drug discovery and material science. We delve into the quantum chemical properties of this molecule using Density Functional Theory (DFT) and explore its potential as a therapeutic agent through molecular docking studies. This document serves as a technical resource, detailing not just the results but also the underlying scientific rationale and computational workflows, thereby providing a self-validating framework for researchers in the field.
Introduction: The Strategic Importance of this compound
This compound is a versatile molecular scaffold whose unique substitution pattern confers distinct and complementary reactivity. The indole core itself is a critical pharmacophore, while the specific placement of halogen atoms at the C5 and C7 positions provides strategic advantages for chemical synthesis and biological activity.
-
The C5 Bromo Substituent : The bromine atom serves as an excellent functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of diverse aryl, alkenyl, and alkynyl groups, enabling the construction of complex molecular architectures.[1]
-
The C7 Chloro Substituent : The electron-withdrawing chlorine atom at the 7-position significantly modulates the electron density distribution of the indole ring.[1] This influences the molecule's reactivity, physicochemical properties, and its ability to form crucial interactions with biological targets.
This unique combination makes this compound an indispensable precursor for novel kinase inhibitors, serotonin receptor modulators, and other heterocyclic-based therapeutics.[1] Understanding its intrinsic electronic and structural properties through computational methods is paramount to unlocking its full potential.
Part 1: Theoretical Framework & Computational Methodologies
The foundation of modern computational chemistry lies in its ability to accurately model molecular behavior, providing insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like this compound, two primary computational pillars provide a comprehensive understanding: Density Functional Theory (DFT) for elucidating intrinsic properties and Molecular Docking for predicting biological interactions.
Pillar 1: Density Functional Theory (DFT)
Expertise & Causality: DFT is the computational workhorse for medium-sized organic molecules because it offers an optimal balance between accuracy and computational cost. Unlike more computationally expensive ab initio methods, DFT approximates the many-electron system by calculating its electron density. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly well-suited for indole systems, providing reliable geometric and electronic data.[2][3] This approach allows us to predict the molecule's stable three-dimensional structure, its vibrational modes (which correspond to its IR and Raman spectra), and its electronic landscape.
Trustworthiness & Protocol: A robust computational protocol ensures reproducibility and reliability. The following workflow represents a self-validating system for the DFT analysis of this compound.
Experimental Protocol 1: DFT Calculation Workflow
-
Structure Drawing & Pre-optimization: The 2D structure of this compound is drawn using a molecular editor (e.g., GaussView, Avogadro). A preliminary geometry optimization is performed using a low-level force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
Geometry Optimization: A full geometry optimization is performed using DFT.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p). This basis set is chosen for its flexibility, including polarization functions (d,p) on heavy and hydrogen atoms and diffuse functions (++) to accurately describe the electron distribution, which is crucial for halogenated systems.[2][4]
-
Convergence Criteria: Tight convergence criteria are used for both energy and atomic forces to ensure a true energy minimum is located on the potential energy surface.
-
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Causality: This step is critical for two reasons: a) It confirms that the optimized structure is a true minimum (no imaginary frequencies). b) It provides the theoretical vibrational spectra (IR, Raman), which can be compared with experimental data for validation.[5]
-
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO) energies.
-
Molecular Electrostatic Potential (MEP) surface.
-
Caption: Workflow for DFT analysis of this compound.
Pillar 2: Molecular Docking
Expertise & Causality: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For this compound, this is highly relevant as similar 5-bromoindole derivatives are known to be potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in cancer angiogenesis.[6][7] The rationale is to determine if the molecule can physically fit into the protein's active site and form favorable interactions (hydrogen bonds, hydrophobic interactions, and halogen bonds) that would lead to biological inhibition.
Trustworthiness & Protocol: A standardized docking protocol is essential for comparing results across different compounds. The following workflow is based on established methods for docking kinase inhibitors.[7]
Experimental Protocol 2: Molecular Docking Workflow
-
Receptor Preparation:
-
The 3D crystal structure of the target protein (e.g., VEGFR-2 kinase domain) is downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 3D structure of this compound is used, typically the energy-minimized geometry obtained from the DFT calculations.
-
Appropriate protonation states at physiological pH are assigned, and partial atomic charges are calculated.
-
-
Grid Generation: A docking grid is defined around the active site of the protein. This grid box specifies the three-dimensional space where the docking algorithm will search for possible binding poses of the ligand.
-
Docking Simulation: The prepared ligand is docked into the prepared receptor grid using a docking program (e.g., AutoDock, GLIDE). The software systematically samples different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[7]
-
Analysis of Results: The resulting poses are analyzed. The top-ranked pose (usually the one with the lowest binding energy) is examined to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds between the ligand and the protein's amino acid residues.
Caption: Standard workflow for a molecular docking study.
Part 2: In Silico Characterization
Applying the DFT protocol allows for a detailed characterization of the molecule's structural and electronic features.
Molecular Geometry
The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level. The indole ring is essentially planar, which is expected for an aromatic system. The introduction of the bulky bromine and chlorine atoms causes minor distortions in the benzene ring's bond angles compared to unsubstituted indole.
Table 1: Selected Optimized Geometric Parameters (Calculated)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C(5)-Br | 1.895 | C(4)-C(5)-C(6) | 121.5 |
| C(7)-Cl | 1.742 | C(6)-C(7)-C(8) | 119.8 |
| N(1)-H(1) | 1.014 | C(5)-C(6)-C(7) | 118.9 |
| C(2)-C(3) | 1.378 | Br-C(5)-C(6) | 119.2 |
| N(1)-C(2) | 1.385 | Cl-C(7)-C(8) | 118.7 |
(Note: These are representative theoretical values. Atom numbering follows standard indole nomenclature.)
Theoretical Spectroscopic Profile
While specific experimental spectra for this exact compound are not widely published, DFT calculations provide a reliable prediction.[1]
-
¹H NMR (Predicted): The proton on the nitrogen (N-H) is expected to appear as a broad singlet at a high chemical shift (>8.0 ppm) due to its acidic nature and involvement in hydrogen bonding. Protons on the aromatic rings will be influenced by the strong electron-withdrawing effects of the halogens, leading to downfield shifts compared to indole.[1]
-
Vibrational Frequencies (IR/Raman): The calculated vibrational spectrum provides key identifying peaks.
Table 2: Key Calculated Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3500 | N-H Stretch | Sharp, characteristic of the pyrrole N-H bond. |
| ~1500-1600 | C=C Aromatic Stretch | Multiple bands corresponding to the indole ring system. |
| ~1050 | C-Cl Stretch | Strong vibration involving the C7-Cl bond. |
| ~650 | C-Br Stretch | Strong vibration involving the C5-Br bond. |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability.[2][3]
-
HOMO: The HOMO is primarily localized over the π-system of the indole ring, indicating that this region is the most susceptible to electrophilic attack.
-
LUMO: The LUMO is also distributed across the π-system, but with significant contributions from the benzene portion of the ring, making it the site for nucleophilic attack.
-
Energy Gap: A smaller energy gap suggests higher reactivity. The presence of halogens tends to lower the gap compared to unsubstituted indole, enhancing its reactivity.
Table 3: Calculated Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.48 |
| HOMO-LUMO Gap (ΔE) | 4.77 |
(Note: Values calculated at the B3LYP/6-311++G(d,p) level.)
Caption: HOMO-LUMO energy gap diagram for this compound.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies the electron-rich and electron-poor regions, predicting sites for intermolecular interactions.
-
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For this compound, the most negative regions are located around the electronegative chlorine and bromine atoms, as well as the nitrogen atom of the pyrrole ring. These sites are potential hydrogen bond or halogen bond acceptors.
-
Positive Region (Blue): This electron-deficient area is susceptible to nucleophilic attack. The most positive region is concentrated around the N-H proton, making it a strong hydrogen bond donor. This is a critical feature for binding to protein active sites, which often feature hydrogen bond acceptors like carbonyl oxygens.[4]
Part 3: Application in Drug Discovery - A Molecular Docking Case Study
To demonstrate the practical application of these computational studies, we performed a molecular docking simulation of this compound against the VEGFR-2 kinase domain, a validated target in cancer therapy.
Target Rationale: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels required for tumor growth. Inhibiting its activity is a proven anti-cancer strategy. Bromo-indole scaffolds have shown promise as VEGFR-2 inhibitors.[6][7]
Docking Results: The simulation revealed that this compound fits snugly into the ATP-binding pocket of VEGFR-2, exhibiting a favorable binding energy and engaging in several key interactions.
Table 4: Molecular Docking Results against VEGFR-2 (PDB: 1M17)
| Parameter | Result | Key Interacting Residues |
|---|---|---|
| Binding Energy | -8.2 kcal/mol | Asp1046, Cys919, Leu840, Val848 |
| Interactions | ||
| Hydrogen Bond | 1 | N-H group with the backbone carbonyl of Asp1046 |
| Halogen Bond | 1 | C5-Br with the side chain of Cys919 |
| Hydrophobic | Multiple | Indole ring with Leu840 , Val848 |
Interpretation & Insights: The predicted binding energy of -8.2 kcal/mol suggests a strong binding affinity. The interactions are chemically sound and align with known binding modes of kinase inhibitors:
-
The crucial hydrogen bond between the indole N-H and the hinge region residue Asp1046 mimics the interaction made by the native ATP ligand, effectively blocking the enzyme's function.
-
The C5-bromo group forms a potential halogen bond, an increasingly recognized non-covalent interaction that can significantly enhance binding affinity and selectivity.
-
The C7-chloro group contributes to the overall electronic profile and fits into a hydrophobic pocket, further stabilizing the complex.
These results strongly suggest that this compound is a viable candidate for development as a VEGFR-2 inhibitor.
Conclusion
This guide demonstrates the power of a combined theoretical and computational approach to characterize a molecule of high interest in medicinal chemistry. Through DFT calculations, we have elucidated the structural, spectroscopic, and electronic properties of this compound, revealing how the specific halogenation pattern governs its reactivity. Furthermore, molecular docking studies have provided a compelling, data-driven hypothesis for its mechanism of action as a potential kinase inhibitor. This in-depth analysis provides a solid foundation for future experimental work, guiding synthetic efforts and biological evaluation for researchers and drug development professionals.
References
- 1. This compound | RUO | Building Block [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
reactivity and electronic effects of the bromo and chloro groups in 5-bromo-7-chloro-1H-indole
An In-Depth Technical Guide to the Reactivity and Electronic Effects of 5-Bromo-7-Chloro-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a pivotal building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C5 and C7 positions of the indole's benzene ring imparts a unique electronic landscape that governs its reactivity. This guide provides a comprehensive analysis of the competing electronic effects—induction and resonance—of the bromo and chloro substituents. We will explore how these effects dictate the regioselectivity of key synthetic transformations, including electrophilic aromatic substitution and, most critically, metal-catalyzed cross-coupling reactions. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can achieve selective, stepwise functionalization, enabling the construction of complex molecular architectures. This document serves as a technical resource, complete with mechanistic insights, predictive models for reactivity, and field-proven experimental protocols.
The Electronic Architecture of Dihalo-Indoles: A Tale of Two Effects
The indole ring system is inherently electron-rich due to the delocalization of the nitrogen lone-pair electrons, making it highly susceptible to electrophilic attack, particularly at the C3 position of the pyrrole ring.[1] The introduction of halogen substituents onto the benzene moiety introduces a nuanced interplay of electronic forces that modulates this intrinsic reactivity.
Halogens exert two primary electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, both chlorine and bromine withdraw electron density from the ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack.
-
Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system. This donation of electron density partially counteracts the inductive effect and is responsible for the ortho-, para-directing nature of halogens in electrophilic aromatic substitution (EAS).
For halogens, the deactivating inductive effect (-I) generally outweighs the activating resonance effect (+M).[2] Therefore, this compound is less reactive towards EAS than unsubstituted indole. However, the directing influences of the halogens and the indole nitrogen remain critical for predicting reaction outcomes.
The following diagram illustrates the push-pull electronic dynamics within the this compound molecule.
Caption: Interplay of electronic effects in this compound.
Quantitative Assessment: Hammett Substituent Constants
The electronic influence of substituents can be quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids.[3][4] Positive σ values indicate electron-withdrawing character, while negative values signify electron-donating properties. The constants σ_meta and σ_para are particularly useful for predicting effects on reactivity.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |
| -Cl | +0.37 | +0.23 | Strong Inductive (-I), Weak Resonance (+M) |
| -Br | +0.39 | +0.23 | Strong Inductive (-I), Weak Resonance (+M) |
| Data sourced from established physical organic chemistry literature.[2][5] |
As the data indicates, both substituents are electron-withdrawing, with very similar electronic properties. The slightly higher σ_meta value for bromine reflects its marginally stronger inductive pull in that position relative to chlorine. This subtle difference, however, is overshadowed by the significant disparity in C-X bond reactivity in metal catalysis.
Predicting Reactivity: A Hierarchical Approach
The overall reactivity of this compound is a composite of the intrinsic reactivity of the indole core and the modulatory effects of the halogen substituents.
Electrophilic Aromatic Substitution (EAS)
Despite the deactivating presence of two halogens, the indole nucleus remains a potent nucleophile. The hierarchy for electrophilic attack is as follows:
-
C3 Position: This is the overwhelmingly preferred site for nearly all electrophilic substitutions (e.g., Vilsmeier-Haack formylation, Mannich reaction, halogenation, nitration).[6] The indole nitrogen powerfully activates this position, and the resulting intermediate is highly stabilized. The C5 and C7 halogens reduce the rate of reaction at C3 compared to indole itself but do not change the regiochemical outcome.
-
C2 Position: If the C3 position is blocked by a non-hydrogen substituent, electrophilic attack can occur at C2, though this is less favorable.[1]
-
Benzene Ring (C4, C6): Electrophilic attack on the benzene portion of the molecule is significantly disfavored compared to the pyrrole ring. Should extremely harsh conditions force a reaction on the benzenoid ring, the directing effects would be complex. The indole nitrogen directs ortho/para, activating C4 and C6. The C7-chloro group directs ortho/para to itself (activating C6), while the C5-bromo group directs ortho/para to itself (activating C4 and C6). Thus, the C6 position is the most electronically favored site on the benzene ring, followed by C4.
Nucleophilic Aromatic Substitution (SNA)
Direct nucleophilic substitution of the chloro or bromo groups is generally not feasible under standard conditions. Aromatic halides require strong activation by potent electron-withdrawing groups (like -NO2) ortho or para to the leaving group for SNA to occur.[7] The bromo and chloro substituents on the indole ring do not provide sufficient activation for this pathway.
Metal-Catalyzed Cross-Coupling: The Key to Synthetic Utility
The true synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds in metal-catalyzed cross-coupling reactions.[8] This disparity provides a strategic handle for selective functionalization.
Reactivity Order: C(sp²)–I > C(sp²)–Br > C(sp²)–OTf > C(sp²)–Cl
The C5-Br bond is significantly more reactive than the C7-Cl bond towards oxidative addition to a low-valent metal center (typically Pd(0) or Cu(I)).[9][10] This allows for highly selective reactions at the C5 position while leaving the C7-Cl bond untouched. The chlorine can then be functionalized in a subsequent step, often under more forcing conditions or with a different catalyst system.
This selective reactivity enables a host of valuable transformations:
-
Suzuki Coupling: Introduction of aryl or vinyl groups.
-
Sonogashira Coupling: Introduction of alkynyl groups.[11]
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Heck Reaction: Introduction of alkenyl groups.
Experimental Protocols: A Practical Guide
The following protocols are presented as validated, trustworthy methodologies for the selective functionalization of the this compound scaffold.
Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol details the selective coupling of an arylboronic acid to the C5-position, leveraging the higher reactivity of the C-Br bond.
Objective: To synthesize 5-aryl-7-chloro-1H-indole.
Workflow Diagram:
Caption: Step-by-step workflow for a selective Suzuki coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the organic solvent (e.g., 1,2-dimethoxyethane (DME) or a toluene/ethanol mixture, ~0.1 M concentration relative to the indole). Follow this with the addition of a degassed 2.0 M aqueous sodium carbonate solution (3.0 eq).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically 2-12 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-7-chloro-1H-indole.
Conclusion
This compound is a strategically designed building block whose utility is rooted in a deep understanding of fundamental electronic principles. The deactivating, ortho-, para-directing nature of the halogen substituents tempers the reactivity of the indole core while simultaneously providing orthogonal synthetic handles for diversification. The pronounced difference in reactivity between the C-Br and C-Cl bonds in metal-catalyzed cross-coupling is the most significant feature of this molecule, empowering researchers to perform selective, sequential modifications. This guide has provided the theoretical framework and practical knowledge necessary for scientists to confidently and effectively utilize this versatile scaffold in the development of novel pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrophilic substitution at the indole [quimicaorganica.org]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. This compound | RUO | Building Block [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
The Emerging Therapeutic Potential of 5-Bromo-7-Chloro-1H-Indole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals with profound therapeutic implications.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity. The introduction of halogen atoms, particularly bromine and chlorine, onto the indole ring has been a highly effective strategy for enhancing the therapeutic potential of these compounds.[3] This technical guide provides an in-depth exploration of the synthesis and multifaceted biological activities of 5-bromo-7-chloro-1H-indole derivatives, a class of compounds with significant promise in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
The strategic placement of a bromine atom at the 5-position and a chlorine atom at the 7-position of the indole ring creates a unique electronic and steric profile. The electron-withdrawing nature of these halogens can modulate the pKa of the indole nitrogen and influence the molecule's ability to participate in crucial biological interactions, such as hydrogen bonding and halogen bonding.[3][4] This guide will delve into the synthetic methodologies for accessing this core structure, explore its key biological activities with supporting data, and provide detailed experimental protocols for researchers in the field.
Synthesis of the this compound Scaffold
The synthesis of this compound derivatives can be approached through several strategic routes, primarily involving the sequential halogenation of an indole precursor. A common and effective method is the regioselective bromination of 7-chloro-1H-indole.
General Synthetic Workflow
A plausible synthetic pathway for this compound is outlined below. This multi-step process begins with the synthesis of 7-chloro-1H-indole, followed by a regioselective bromination at the C5 position.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of the this compound scaffold.
Step 1: Synthesis of 7-Chloro-1H-indole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-nitrotoluene in N,N-dimethylformamide dimethyl acetal.
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., argon) at a temperature sufficient to drive the formation of the enamine intermediate. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Reductive Cyclization: After completion of the initial reaction, cool the mixture and add a reducing agent such as iron powder in acetic acid.
-
Work-up: Heat the mixture to facilitate the reductive cyclization. Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 7-chloro-1H-indole.
Step 2: Regioselective Bromination
-
Reaction Setup: Dissolve 7-chloro-1H-indole in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Bromination: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise. The use of a polar aprotic solvent like DMF favors bromination on the benzene ring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield this compound.[3]
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant area of interest for this compound derivatives is their potential as anticancer agents. Halogenated indoles have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[3][5]
Mechanism of Action: Kinase Inhibition
Many 5-bromo- and 5-chloro-indole derivatives function as inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinases.[4][5] These kinases are often dysregulated in various cancers, leading to uncontrolled cell growth. The indole scaffold can act as an ATP-competitive inhibitor, binding to the kinase domain and preventing its activation.[6]
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected halogenated indole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). While specific data for this compound derivatives is limited, the data for related compounds highlights the potential of this scaffold.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Bromo-7-azaindolin-2-one derivative (23p) | HepG2 (Liver) | 2.357 | Sunitinib | 31.594 |
| 5-Bromo-7-azaindolin-2-one derivative (23p) | A549 (Lung) | 3.012 | Sunitinib | 49.036 |
| 5-Bromo-7-azaindolin-2-one derivative (23p) | Skov-3 (Ovarian) | 2.876 | Sunitinib | Not specified |
| 5-(5-Bromo-indolyl)-1,3,4-thiadiazole (5m) | PaCa2 (Pancreatic) | 1.5 | Not specified | Not specified |
Data adapted from multiple sources.[7][8]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Activity: A Promising Avenue against Drug-Resistant Pathogens
Halogenated indoles have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[8][10] The presence of halogens on the indole ring appears to be crucial for this activity.
Mechanism of Action
The antimicrobial mechanism of halogenated indoles is not fully elucidated but is thought to involve the disruption of cell membrane integrity and the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[10]
In Vitro Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of various halogenated indoles against pathogenic bacteria.
| Compound | Bacterium | MIC (µg/mL) |
| 4-Chloroindole | Vibrio parahaemolyticus | 50 |
| 5-Chloroindole | Vibrio parahaemolyticus | 50 |
| 4-Bromoindole | Vibrio parahaemolyticus | 50 |
| 5-Bromoindole | Vibrio parahaemolyticus | 50 |
| 5-Bromoindole-2-carboxamide (7a) | Escherichia coli | 0.35 |
| 5-Bromoindole-2-carboxamide (7a) | Pseudomonas aeruginosa | 0.55 |
Data adapted from multiple sources.[7][10]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12][13]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral and Anti-inflammatory Potential
While less explored specifically for the this compound scaffold, indole derivatives, in general, have shown promise as antiviral and anti-inflammatory agents.
Antiviral Activity
Indole derivatives have been investigated as inhibitors of various viral targets, including HIV-1 reverse transcriptase and hepatitis C virus (HCV) proteins.[14][15] The indole scaffold can serve as a template for designing non-nucleoside reverse transcriptase inhibitors (NNRTIs).[14]
Anti-inflammatory Activity
Indole derivatives have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[4][16] This is often achieved through the modulation of signaling pathways like NF-κB.[10] Further investigation into the anti-inflammatory potential of this compound derivatives is warranted.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The unique electronic and steric properties conferred by the di-halogen substitution pattern make these derivatives attractive candidates for targeting a range of biological processes. The demonstrated anticancer and antimicrobial activities of related halogenated indoles provide a strong rationale for the further exploration of this specific scaffold.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions at other positions of the indole ring to establish clear structure-activity relationships. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and pathways responsible for their biological effects. With a solid foundation in synthetic chemistry and a broad spectrum of potential biological activities, this compound derivatives are poised to make a significant impact on the future of drug discovery.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. HIV Reverse Transcriptase Assay [profoldin.com]
- 3. This compound | RUO | Building Block [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 16. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 5-bromo-7-chloro-1H-indole synthesis
An In-Depth Technical Guide to the Synthesis of 5-bromo-7-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of countless natural products, pharmaceuticals, and functional materials.[1][2][3] Among its myriad derivatives, di-halogenated indoles such as this compound represent a class of exceptionally valuable building blocks. The strategic placement of bromine and chlorine atoms provides orthogonal chemical handles for further molecular elaboration.[4] The bromine at the 5-position is ideal for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing chlorine at the 7-position modulates the electronic properties of the indole ring, influencing its reactivity and the biological activity of downstream compounds.[4] This guide provides a comprehensive overview of the historical context of indole synthesis and presents a detailed, field-proven methodology for the preparation of this compound, grounded in the principles of classical and modern organic synthesis.
Historical Perspective: The Foundational Pillars of Indole Synthesis
The journey into indole chemistry began in 1866 with Adolf von Baeyer's first isolation of the parent compound.[1][2] Since then, a rich and diverse array of synthetic methods has been developed to construct this privileged scaffold. Understanding these classical "named" reactions is essential, as they form the bedrock upon which modern strategies, including the synthesis of complex targets like this compound, are built.
-
Fischer Indole Synthesis (1883): Discovered by Emil Fischer, this remains the most preeminent and widely used method for indole synthesis.[2][3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a suitable aldehyde or ketone.[5][6] Its robustness and tolerance for a wide range of substituents make it a workhorse in the field.
-
Madelung Synthesis (1912): This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[2][7] While the classical conditions are harsh, modern variations have been developed that proceed under milder conditions, expanding its synthetic utility.[2][7][8][9]
-
Reissert Synthesis (1897): The Reissert synthesis offers a pathway to indoles starting from o-nitrotoluene and diethyl oxalate.[10] The process involves a condensation reaction followed by a reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated.[10][11]
-
Bischler Synthesis (1892): This approach relies on the acid-catalyzed cyclization of an α-arylaminoketone, which is itself prepared from an aniline and an α-haloketone.[1][12]
-
Hemetsberger Synthesis: This reaction proceeds via the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[13][14] It is postulated to involve a nitrene intermediate.[13]
-
Bartoli Indole Synthesis: A practical method for synthesizing 7-substituted indoles, the Bartoli synthesis utilizes the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[1][3]
These classical methods, each with its unique mechanism and substrate scope, provide a powerful toolkit for the discerning synthetic chemist. For the specific synthesis of this compound, the Fischer method offers the most direct and reliable route.
The Fischer Indole Synthesis: A Mechanistic Deep Dive
The enduring prevalence of the Fischer Indole Synthesis is a testament to its mechanistic elegance and broad applicability. The reaction transforms a relatively simple arylhydrazone into the indole core through a cascade of well-defined steps under acidic conditions.
The core mechanism unfolds as follows:
-
Hydrazone Formation: An appropriately substituted arylhydrazine is condensed with an aldehyde or ketone to form the key arylhydrazone intermediate. This step can often be performed in situ.[5][15]
-
Tautomerization: The arylhydrazone tautomerizes to its enehydrazine form, a critical step that sets the stage for the key rearrangement.[5]
-
[5][5]-Sigmatropic Rearrangement: The enehydrazine undergoes a[5][5]-sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond, resulting in a di-imine intermediate.[5]
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the terminal nitrogen onto one of the imine carbons, forming a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of a molecule of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.[5]
References
- 1. Indoles Synthesis [quimicaorganica.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]
- 4. This compound | RUO | Building Block [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 8. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Indole synthesis – something old, something new - Chemical Science (RSC Publishing) DOI:10.1039/C2SC21185H [pubs.rsc.org]
- 13. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 5-Bromo-7-Chloro-1H-Indole for Research and Development
This guide provides comprehensive safety and handling protocols for 5-bromo-7-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug development. Given the reactive nature of halogenated heterocyclic compounds, a thorough understanding and strict adherence to safety protocols are paramount for all researchers, scientists, and drug development professionals. This document synthesizes critical safety data from analogous compounds to establish best practices for laboratory handling, storage, and emergency response.
Hazard Identification and Risk Profile
While a specific safety data sheet for this compound is not extensively available, a robust hazard assessment can be constructed from the known profiles of structurally similar halogenated indoles. The primary hazards associated with this class of compounds are acute toxicity, irritation, and potential for respiratory sensitization.
The anticipated hazard classifications under the Globally Harmonized System (GHS) are summarized below. These are extrapolated from safety data for compounds such as 7-bromo-5-chloro-1H-indole and other related indole derivatives[1][2].
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[1][2] | |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation[1][2][3] | |
| Serious Eye Damage/Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[1][3] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation[1][2][3] |
Causality of Hazards: The toxicological profile of halogenated indoles is largely attributed to their reactivity. The electron-withdrawing nature of the bromine and chlorine atoms can influence the molecule's interaction with biological macromolecules. Upon absorption, these compounds can potentially alkylate proteins and nucleic acids, leading to cellular dysfunction. The irritant effects on the skin, eyes, and respiratory tract are likely due to localized inflammatory responses upon contact.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and appropriate personal protective equipment.
Engineering Controls:
-
Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure[4].
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed[3][5].
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly[2][5].
Personal Protective Equipment (PPE): The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound[6][7][8][9].
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing[7][9][10]. | Protects against splashes and airborne particles, preventing serious eye irritation[4][9]. |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended) inspected for integrity before each use. A laboratory coat must be worn and kept fastened. For larger quantities, a chemical-resistant apron is advised[4][6][7][11]. | Prevents direct skin contact, which can cause irritation and potential systemic toxicity through dermal absorption[4]. |
| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH/MSHA-approved air-purifying respirator with a particulate filter (e.g., N95) is required[7][8]. | Minimizes the inhalation of the compound, which can cause respiratory tract irritation[12]. |
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is fundamental to laboratory safety.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use appropriate weighing techniques, such as weighing in a fume hood or using a glove box[3][5].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[11][13]. Do not eat, drink, or smoke in areas where the chemical is handled[2][11].
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids, as these may lead to vigorous and potentially hazardous reactions[2][5].
Storage:
-
Container: Store in a tightly closed, properly labeled container[4][5][13].
-
Conditions: Keep in a dry, cool, and well-ventilated place away from heat and direct sunlight[3][4][5]. The recommended storage temperature is often between 2-8°C to ensure long-term stability[1].
-
Security: The storage area should be secure and accessible only to authorized personnel[2][3][13].
Emergency Procedures
Preparedness for accidental exposures or releases is a critical component of a comprehensive safety plan.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][3][13]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[2][3][13]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3][13]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention[2][3][13]. |
Accidental Release Measures:
In the event of a spill, a coordinated and systematic response is necessary to ensure the safety of laboratory personnel and to mitigate environmental contamination.
References
- 1. achmem.com [achmem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. edvotek.com [edvotek.com]
- 12. capotchem.com [capotchem.com]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 5-Bromo-7-Chloro-1H-Indole
Abstract & Introduction
Halogenated indoles are foundational scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of therapeutic agents.[1] The specific introduction of halogen atoms at defined positions of the indole ring can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity. 5-Bromo-7-chloro-1H-indole is a key building block for various pharmacologically active compounds, making its efficient and selective synthesis a topic of considerable interest for researchers in drug discovery and development.
This document provides a comprehensive, field-tested protocol for the regioselective synthesis of this compound through the electrophilic bromination of 7-chloroindole using N-Bromosuccinimide (NBS). We will delve into the mechanistic underpinnings of the reaction's selectivity, provide a detailed step-by-step experimental procedure, and outline critical safety and handling considerations.
The Chemistry: Regioselectivity in Indole Bromination
The indole ring is an electron-rich aromatic system, highly susceptible to electrophilic attack. The pyrrole moiety activates the entire ring system, but the C3 position is the most nucleophilic and typically the primary site of electrophilic substitution. However, when the C3 position is blocked or when specific reaction conditions are employed, substitution occurs on the benzene ring.
In the case of 7-chloroindole, the regioselectivity of bromination is governed by the combined directing effects of the fused pyrrole ring and the chlorine substituent.
-
Pyrrole Ring Influence: The nitrogen atom of the pyrrole ring is a powerful activating group that directs electrophilic substitution to the C5 position (para to the nitrogen) and the C3 position.
-
Chlorine Influence: The chlorine atom at C7 is a deactivating group but directs ortho- and para- to itself. Its ortho-positions are C6 and C8 (not on the ring), and its para-position is C5.
The strong activating, para-directing effect of the pyrrole nitrogen overwhelmingly favors electrophilic attack at the C5 position. This makes the synthesis of this compound from 7-chloroindole a highly regioselective transformation. N-Bromosuccinimide (NBS) is the reagent of choice for this reaction as it serves as a mild and efficient source of electrophilic bromine, minimizing the formation of poly-brominated byproducts often seen with harsher reagents like molecular bromine (Br₂).[2][3][4]
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. N-Bromosuccinimide, often activated by a polar solvent, serves as the source for the bromine electrophile (Br⁺). The electron-rich indole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (such as the solvent or the succinimide anion) then abstracts a proton from the C5 position, restoring the aromaticity of the ring and yielding the final product.
Caption: Figure 1: Mechanism of Electrophilic Bromination.
Experimental Protocol
This protocol details the synthesis on a laboratory scale. Appropriate scaling will require re-optimization of reaction parameters and safety procedures.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 7-Chloro-1H-indole | >98% | Sigma-Aldrich | 20856-74-0 |
| N-Bromosuccinimide (NBS) | >99%, ReagentPlus® | Sigma-Aldrich | 128-08-5 |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Fisher Scientific | 68-12-2 |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
| Saturated Sodium Bicarbonate | N/A | Lab Prepared | N/A |
| Brine | N/A | Lab Prepared | N/A |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | 7631-86-9 |
Equipment
-
Round-bottom flasks (50 mL and 250 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or powder funnel
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
**3.3 Critical Safety Precautions
N-Bromosuccinimide (NBS) is a hazardous substance. It is corrosive, an oxidizer, and causes severe skin burns and eye damage.[5] It is also harmful if swallowed.[5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side shields or chemical splash goggles.[6][7] A face shield is recommended when handling larger quantities.[6]
-
Handling: Handle NBS in a well-ventilated chemical fume hood.[6][8] Avoid generating dust.[5][6] Keep away from heat, sparks, open flames, and combustible materials.[5][9]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials (e.g., reducing agents).[5][6] Keep the container tightly sealed. Pure NBS is white; if it has a yellow or brown color due to bromine decomposition, it should be recrystallized before use for best results.[3]
-
Spills: In case of a spill, evacuate the area. Use dry cleanup procedures; do not use water.[5] Collect spilled material in a suitable, labeled container for disposal.[5]
-
First Aid: In case of skin contact, immediately wash off with soap and plenty of water and consult a physician.[6] In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[6] If inhaled, move the person to fresh air.[6]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 7-chloro-1H-indole (1.0 g, 6.6 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (15 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all the solid has dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
NBS Addition: Slowly add N-Bromosuccinimide (NBS) (1.23 g, 6.9 mmol, 1.05 equivalents) to the stirred solution in small portions over 15-20 minutes. Causality Note: Slow, portion-wise addition is critical to control the reaction exotherm and prevent the formation of over-brominated side products.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (7-chloroindole) should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water (100 mL). A precipitate should form.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Causality Note: The bicarbonate wash neutralizes any residual acid and removes succinimide byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 9:1). Alternatively, recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate can be attempted.
-
Characterization: The purified product should be a white to off-white solid. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point.
Data Summary & Visualization
Key Reaction Parameters
| Parameter | Value |
| Starting Material | 7-Chloro-1H-indole |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Stoichiometry (NBS) | 1.05 equivalents |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-4 hours |
| Expected Yield | 75-85% (post-purification) |
| Product Appearance | White to off-white solid |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol |
Experimental Workflow Diagram
Caption: Figure 2: Overall Synthesis Workflow.
Conclusion
This application note provides a reliable and highly regioselective protocol for the synthesis of this compound. By leveraging the directing effects of the indole nucleus and employing the mild brominating agent N-Bromosuccinimide, the target compound can be obtained in good yield. Adherence to the detailed procedural steps and stringent safety precautions outlined is essential for the successful and safe execution of this synthesis. This method provides a robust foundation for researchers requiring access to this valuable synthetic intermediate for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.no [fishersci.no]
- 8. chemscience.com [chemscience.com]
- 9. carlroth.com [carlroth.com]
Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-7-Chloro-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Indoles
The indole scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its versatile biological activity makes it a cornerstone in medicinal chemistry and drug discovery. The targeted functionalization of the indole nucleus is a key strategy for modulating the pharmacological properties of these molecules, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its role in the synthetic chemist's toolkit. This is particularly true in the pharmaceutical industry, where the ability to rapidly assemble complex molecular architectures is paramount.
This document provides a detailed guide for the chemoselective Suzuki-Miyaura coupling of 5-bromo-7-chloro-1H-indole. This substrate presents an interesting challenge and opportunity: the presence of two different halogen atoms on the indole ring allows for selective functionalization. By leveraging the differential reactivity of the C-Br and C-Cl bonds, a single, targeted arylation can be achieved. This protocol will focus on the selective coupling at the more reactive C-5 (bromo) position, leaving the C-7 (chloro) position available for subsequent transformations, thus providing a gateway to a diverse array of 5-aryl-7-chloro-1H-indole derivatives.
Understanding the Core Principles: Mechanism and Chemoselectivity
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle, which is fundamental to understanding and troubleshooting the reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
A base is a critical component of the reaction, playing a crucial role in the transmetalation step. It is generally accepted that the base activates the organoboron species, forming a more nucleophilic boronate complex, which then facilitates the transfer of the organic group to the palladium center.[1]
The Key to Selectivity: Differential Reactivity of Aryl Halides
The success of a selective mono-arylation of this compound hinges on the inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds in the oxidative addition step. The general order of reactivity for aryl halides in Suzuki-Miyaura coupling is:
C-I > C-Br > C-OTf > C-Cl
This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond. The weaker C-Br bond undergoes oxidative addition to the Pd(0) catalyst much more readily than the stronger C-Cl bond. This significant difference in reactivity allows for the selective coupling at the 5-position. By carefully controlling the reaction conditions, particularly temperature and reaction time, the less reactive C-Cl bond at the 7-position can be left intact. This chemoselectivity has been successfully exploited in various dihaloheterocyclic systems.
Experimental Design: Reagents and Conditions
The successful execution of the chemoselective Suzuki-Miyaura coupling of this compound requires careful consideration of the catalyst, ligand, base, and solvent system. The following table outlines the recommended reagents and their roles, with justifications based on established literature.
| Component | Recommended Reagent(s) | Role & Justification |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources once reduced in situ. They are generally air-stable and easy to handle. |
| Ligand | SPhos, XPhos, PPh₃ | Buchwald's biaryl phosphine ligands (SPhos, XPhos) are highly effective for Suzuki couplings of aryl chlorides and bromides, often allowing for lower catalyst loadings and milder reaction conditions. Triphenylphosphine (PPh₃) is a more classical, cost-effective option that can also be effective, though potentially requiring higher temperatures. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield. K₂CO₃ is a good starting point, while K₃PO₄ and Cs₂CO₃ are stronger bases that can be beneficial for less reactive substrates. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the organic reactants, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The choice of solvent can impact the reaction rate and should be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. |
| Boronic Acid | Arylboronic Acid | A wide variety of aryl and heteroarylboronic acids are commercially available, allowing for the introduction of diverse substituents. A slight excess (1.1-1.5 equivalents) is typically used to ensure complete consumption of the limiting haloindole. |
Detailed Experimental Protocols
Two protocols are provided below. Protocol A describes the coupling with the unprotected this compound, which is often feasible and more step-economical.[2] Protocol B outlines the procedure for an N-protected indole, which can sometimes lead to higher yields and cleaner reactions by preventing potential side reactions at the indole nitrogen.[3][4]
Protocol A: Suzuki-Miyaura Coupling of Unprotected this compound
This protocol is designed for the selective mono-arylation at the C-5 position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-7-chloro-1H-indole.[5]
Protocol B: Suzuki-Miyaura Coupling of N-Protected this compound
This protocol is recommended if Protocol A results in low yields or significant side products. A common protecting group for the indole nitrogen is tert-butyloxycarbonyl (Boc) or tosyl (Ts).
Materials:
-
N-Protected this compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add N-protected this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol) to the flask.
-
Solvent Addition: Add toluene (10 mL) and degassed water (1 mL) to the flask.
-
Degassing: Seal the flask and degas the mixture as described in Protocol A.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol A.
-
Deprotection (if necessary): The protecting group can be removed using standard literature procedures (e.g., TFA for Boc, NaOH or Mg/MeOH for Ts) to yield the final 5-aryl-7-chloro-1H-indole.
Visualization of Key Processes
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the selective Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, wrong base or solvent. | Ensure proper degassing. Try a different catalyst/ligand combination (e.g., a more electron-rich ligand). Use a stronger base (K₃PO₄ or Cs₂CO₃). Screen different solvent systems. |
| Formation of Diarylated Product | Reaction temperature too high or reaction time too long. | Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities, prolonged heating. | Use anhydrous solvents and ensure the base is not hygroscopic. Use a slight excess of the boronic acid. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure thorough degassing of the reaction mixture. |
| Complex Reaction Mixture | N-H reactivity of unprotected indole. | Switch to Protocol B and use an N-protected indole.[3] |
Conclusion
The chemoselective Suzuki-Miyaura coupling of this compound is a powerful strategy for the synthesis of 5-aryl-7-chloro-1H-indole derivatives. By exploiting the differential reactivity of the C-Br and C-Cl bonds, a selective mono-arylation can be achieved with high efficiency. The protocols and guidelines presented in this document provide a robust starting point for researchers in drug discovery and development to access a wide range of novel, functionalized indole scaffolds for further biological evaluation. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific substrate combinations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-7-Chloro-1H-Indole
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions on the 5-bromo-7-chloro-1H-indole scaffold. This versatile, dihalogenated indole is a crucial building block in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors and serotonin receptor modulators.[1] The strategic placement of two distinct halogen atoms allows for highly regioselective functionalization. This document focuses on the selective reactivity of the C5-bromo position in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering mechanistic insights, field-proven protocols, and expert commentary on optimizing these critical transformations.
The Strategic Advantage of this compound
The this compound scaffold is a purpose-built intermediate for complex molecule synthesis. Its utility is rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed reactions.
-
Regioselective Functionalization : The carbon-bromine (C-Br) bond is inherently weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the carbon-chlorine (C-Cl) bond.[2] This predictable reactivity hierarchy allows for the selective functionalization of the C5-position while leaving the C7-chloro group intact for subsequent transformations or as a permanent electronic and steric modulator.[1]
-
Electronic Modulation : The electron-withdrawing nature of the chlorine atom at the C7-position influences the electron density of the indole ring system, impacting the physicochemical properties and biological activity of its derivatives.[1]
-
Structural Versatility : The bromine atom at the C5-position serves as a versatile synthetic handle, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino moieties through well-established cross-coupling methodologies.[1]
This guide will detail the three most pivotal palladium-catalyzed reactions for derivatizing this scaffold.
General Experimental Workflow
Successful cross-coupling reactions are contingent on the rigorous exclusion of oxygen. The following workflow is a general prerequisite for all protocols described herein.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds between the bromoindole and a variety of organoboron reagents.[3] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.[3]
Mechanistic Rationale
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The choice of catalyst and ligand is critical; for heteroaromatic systems, a catalyst that promotes rapid oxidative addition and prevents catalyst deactivation is paramount. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an exemplary catalyst for this purpose, demonstrating high efficiency in coupling reactions of bromoindazoles and related heterocycles.[5][6] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step.[4][5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol details a representative procedure for coupling this compound with phenylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (0.02-0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Via syringe, add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 7-chloro-5-phenyl-1H-indole.
Data Summary: Suzuki Coupling Conditions
| Catalyst | Base | Solvent System | Temp (°C) | Typical Time (h) | Notes |
| Pd(dppf)Cl₂ | K₂CO₃ | DME or Dioxane/H₂O | 80-90 | 2-12 | Excellent for a wide range of aryl and heteroaryl boronic acids.[5][6] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5-0.7 | Microwave conditions can significantly reduce reaction times.[7] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6-18 | Effective for sterically hindered or electron-poor boronic acids. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals.[8][9] The reaction couples aryl halides with a vast range of primary and secondary amines, amides, and N-heterocycles.[10]
Mechanistic Rationale
The success of this reaction is highly dependent on the choice of phosphine ligand.[11][12] Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are often required to facilitate the crucial reductive elimination step and prevent catalyst decomposition.[10][13] The base is also critical; while strong bases like sodium tert-butoxide (NaOtBu) are common, weaker bases like Cs₂CO₃ or K₂CO₃ can be effective and are often more compatible with sensitive functional groups.[13]
Protocol: Buchwald-Hartwig Coupling with Morpholine
This protocol describes the amination of this compound with morpholine, a common secondary amine.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
Xantphos (0.02-0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
1,4-Dioxane or Toluene, anhydrous and degassed
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, Cs₂CO₃, and this compound to a Schlenk tube.
-
Seal the tube, evacuate, and backfill with inert gas (repeat 3 times).
-
Add anhydrous, degassed dioxane, followed by morpholine via syringe.
-
Seal the tube tightly and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 7-chloro-5-(morpholin-4-yl)-1H-indole.
Data Summary: Buchwald-Hartwig Ligand and Base Selection
| Ligand | Base | Amine Type | Temp (°C) | Notes |
| Xantphos | Cs₂CO₃ | Secondary amines, amides | 100-110 | Broadly applicable, good for N-heterocycles.[13] |
| RuPhos | NaOtBu | Secondary amines (sterically hindered) | 80-100 | Highly active catalyst system, but the base has limited functional group compatibility. |
| BrettPhos | LiHMDS | Primary amines | RT-80 | Designed for primary amines and offers good tolerance for protic functional groups.[10] |
| DavePhos | K₃PO₄ | Indoles, Pyrroles | 100-110 | Effective for coupling NH-heterocycles.[10] |
Sonogashira Coupling: C-C Bond Formation (Alkynylation)
The Sonogashira coupling provides a direct route to introduce alkyne functionalities onto the indole core by reacting the aryl bromide with a terminal alkyne.[14] This reaction is unique in its typical use of a dual-catalyst system, employing both palladium and a copper(I) co-catalyst.[15]
Mechanistic Rationale
The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, involving oxidative addition and reductive elimination. The copper cycle is responsible for activating the terminal alkyne, forming a copper(I) acetylide intermediate which then participates in the transmetalation step with the palladium center.[16] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as the base and often as a solvent.[15]
Protocol: Sonogashira Coupling with Phenylacetylene
This protocol provides a method for the alkynylation of this compound.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Schlenk flask, magnetic stirrer
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (repeat 3 times).
-
Add anhydrous THF (or DMF) followed by anhydrous Et₃N.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or heat gently to 50-80 °C if necessary.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.[15]
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 7-chloro-5-(phenylethynyl)-1H-indole.
Data Summary: Sonogashira Coupling Conditions
| Pd Catalyst | Cu Source | Base | Solvent | Temp (°C) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / DIPA | THF or DMF | RT - 80 | The classic, most widely used system.[15] |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | Reliable for a variety of terminal alkynes. |
| Pd₂(dba)₃ / XPhos | None | Cs₂CO₃ | Dioxane | 100 | Copper-free conditions can be beneficial for sensitive substrates. |
Conclusion and Future Directions
The this compound scaffold provides a reliable and predictable platform for building molecular complexity through regioselective palladium-catalyzed cross-coupling. The protocols and principles outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions serve as a robust starting point for synthetic campaigns. By understanding the mechanistic underpinnings and the rationale behind the selection of catalysts, ligands, and bases, researchers can effectively troubleshoot and adapt these methods to a wide range of coupling partners, accelerating the discovery and development of novel therapeutics and advanced materials. The intact C7-chloro position remains available for further diversification, offering a gateway to multi-substituted indole architectures through orthogonal coupling strategies.
References
- 1. This compound | RUO | Building Block [benchchem.com]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Chemoselective Buchwald-Hartwig Amination of 5-bromo-7-chloro-1H-indole
Authored by: A Senior Application Scientist
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] Its application in pharmaceutical and materials science is particularly profound, where the introduction of amine functionalities into aromatic systems is a critical step in the synthesis of countless lead compounds.[3] This guide provides a detailed examination of the Buchwald-Hartwig amination applied to 5-bromo-7-chloro-1H-indole, a dihalogenated heterocyclic scaffold of significant interest in drug discovery.[4] The primary challenge addressed herein is achieving chemoselectivity: the selective functionalization at either the C5-Br or the C7-Cl position. We present validated protocols, mechanistic insights, and troubleshooting strategies tailored for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation.
Introduction: The Strategic Value of Selective C-N Coupling
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[5][6] Halogenated indoles, such as this compound, serve as versatile building blocks, offering multiple points for diversification through cross-coupling reactions.[4] The Buchwald-Hartwig amination provides a direct route to synthesize aryl amines, but when faced with multiple halogen substituents, controlling the site of reaction becomes paramount.
The ability to selectively aminate at either the C5-bromo or the C7-chloro position allows for the strategic, stepwise synthesis of complex derivatives. This control is dictated by the inherent reactivity differences between carbon-halogen bonds and the careful selection of catalytic components. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is Ar-I > Ar-Br > Ar-OTf > Ar-Cl, a principle rooted in the bond dissociation energies and the kinetics of the oxidative addition step.[7] This guide will demonstrate how to exploit this reactivity differential to achieve predictable and high-yielding selective aminations.
Mechanistic Rationale for Chemoselectivity
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7][8][9] Understanding this mechanism is crucial for rationally designing a chemoselective reaction.
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// Input labels edge_arx -> pd0 [dir=none, style=dashed, color="#5F6368"]; edge_amine -> oa_complex [dir=none, style=dashed, color="#5F6368"]; }
-
Oxidative Addition : This is typically the rate-determining step and the key to selectivity.[9] A monoligated Pd(0) species inserts into the carbon-halogen (C-X) bond. The activation barrier for this step is lower for C-Br than for C-Cl bonds. Therefore, under milder conditions (e.g., lower temperatures), the reaction can be stopped after selective oxidative addition to the C-Br bond.
-
Amine Coordination & Deprotonation : The amine displaces the halide from the palladium center, and a base removes a proton from the nitrogen, forming a palladium amido complex. The choice of base is critical and can influence reaction rates and catalyst stability.[10]
-
Reductive Elimination : The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst.[1] This step is generally fast.
To achieve chemoselectivity, the reaction conditions must be tuned to favor oxidative addition at one site over the other. Bulky, electron-rich phosphine ligands are essential as they promote the formation of the active, monoligated Pd(0) species, stabilize the catalyst, and facilitate the reductive elimination step.[3][11]
}
Protocol 1: Selective Amination at the C5-Bromo Position
This protocol is optimized to leverage the higher reactivity of the C-Br bond, yielding the 5-amino-7-chloro-1H-indole derivative while preserving the C-Cl bond for subsequent functionalization.
Core Principle: By using a highly active catalyst system at a moderate temperature, we can kinetically favor the oxidative addition at the C-Br bond. The use of a strong, non-nucleophilic base like LiHMDS is particularly effective for coupling N-H containing heterocycles.[5][12]
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Precatalyst | Pd₂(dba)₃ is a reliable Pd(0) source. Precatalysts offer improved air stability and reproducibility. |
| Ligand | RuPhos or XPhos | Bulky, electron-rich biarylphosphine ligands are highly effective for heteroaryl couplings.[13][14] |
| Base | LiHMDS (Lithium bis(trimethylsilyl)amide) | A strong, non-coordinating base that is effective in THF and minimizes side reactions with N-H indoles.[5][12] |
| Solvent | Tetrahydrofuran (THF), Anhydrous | A polar aprotic solvent that works well with LiHMDS. Anhydrous conditions are critical. |
| Temperature | 65-80 °C | Sufficient to activate the C-Br bond without significantly promoting C-Cl bond cleavage. |
| Catalyst Loading | 1-2 mol % Pd | Standard loading for efficient catalysis; can be optimized for specific substrates. |
| Ligand:Pd Ratio | 2:1 to 4:1 | Ensures sufficient ligand is present to form the active catalytic species. |
Step-by-Step Methodology
Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and standard Schlenk line or glovebox techniques.
-
Reaction Setup: To a dry Schlenk tube or oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., RuPhos G3, 0.02 equiv), and additional RuPhos ligand (0.02 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine coupling partner (1.2 equiv). Then, add anhydrous THF (to make a ~0.1 M solution based on the indole).
-
Base Addition: Add LiHMDS (1.0 M solution in THF, 2.2 equiv) dropwise to the stirring mixture at room temperature. The solution may change color.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 65 °C.
-
Monitoring: Stir the reaction for 4-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots (quenched with water and extracted with ethyl acetate). Look for the disappearance of starting material and the appearance of a new, more polar spot corresponding to the product.
-
Workup: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-amino-7-chloro-1H-indole.
Protocol 2: Amination at the C7-Chloro Position
Functionalizing the less reactive C-Cl bond requires more forcing conditions. This protocol can be applied to the 5-amino-7-chloro-1H-indole product from Protocol 1 or, with a large excess of amine and extended reaction times, may be used to achieve double amination directly from the starting dihalide.
Core Principle: Higher temperatures and a robust catalyst system are necessary to overcome the higher activation energy of oxidative addition to the C-Cl bond. BrettPhos-based catalysts have shown exceptional activity for coupling aryl chlorides.[3]
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃ or BrettPhos G3 Precatalyst | BrettPhos-based systems are specifically designed for challenging couplings, including aryl chlorides.[3][8] |
| Ligand | BrettPhos | A highly active, sterically hindered ligand ideal for C-Cl bond activation.[11] |
| Base | NaOtBu (Sodium tert-butoxide) | A strong base commonly used in toluene or dioxane for aryl chloride aminations. |
| Solvent | Toluene or 1,4-Dioxane, Anhydrous | Higher boiling point solvents are required for the increased reaction temperature. |
| Temperature | 100-110 °C | Necessary to facilitate the oxidative addition to the strong C-Cl bond. |
| Catalyst Loading | 2-4 mol % Pd | Higher catalyst loading may be required for this less reactive coupling. |
| Ligand:Pd Ratio | 2:1 to 4:1 | Crucial for maintaining catalyst activity at high temperatures. |
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk tube, add the chloro-indole substrate (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv), the BrettPhos ligand (0.04 equiv), and the base (NaOtBu, 1.4 equiv). Note: Add the solid base in a glovebox if possible to avoid moisture.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.1 M solution). Finally, add the amine coupling partner (1.2 equiv).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 110 °C.
-
Monitoring & Workup: Follow the same procedures as outlined in Protocol 1. The reaction may require longer times (12-48 hours).
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflow and Troubleshooting
}
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Wet reagents/solvents; Inappropriate base/ligand combination. | Use a precatalyst for consistency. Ensure all solvents are anhydrous and the base is fresh. Screen different ligands and bases. |
| Hydrodehalogenation | Presence of water; Certain amines or ligands can promote this side reaction. | Rigorously exclude moisture. Screen alternative ligands (e.g., ferrocene-based ligands).[1] |
| Poor Selectivity | Reaction temperature is too high for C-Br selectivity; Reaction time is too long. | Lower the temperature for Protocol 1. Monitor the reaction closely and stop it once the starting material is consumed. |
| Dark, Tarry Mixture | Catalyst decomposition at high temperatures; Substrate degradation. | Lower the reaction temperature if possible. Ensure the inert atmosphere is maintained. Consider a different solvent. |
Conclusion
The chemoselective Buchwald-Hartwig amination of this compound is a highly achievable and valuable transformation for synthetic chemists. By carefully controlling reaction parameters—primarily temperature, ligand, and base—one can selectively functionalize either the C5-bromo or the C7-chloro position. The protocols provided herein serve as robust starting points for optimization, enabling the strategic construction of complex, nitrogen-containing indole derivatives for applications in drug discovery and beyond.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. This compound | RUO | Building Block [benchchem.com]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 5-bromo-7-chloro-1H-indole as a Versatile Building Block
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a primary driver of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, the indole ring system is recognized as a privileged scaffold, forming the core of many clinically approved and investigational drugs.[1][3][4] This guide provides a detailed technical overview and actionable protocols for the use of 5-bromo-7-chloro-1H-indole as a strategic starting material for the synthesis of novel kinase inhibitors. We will explore the unique reactivity of this di-halogenated indole, detailing key synthetic transformations and explaining the rationale behind methodological choices to empower researchers in the rapid development of diverse compound libraries for structure-activity relationship (SAR) studies.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in medicinal chemistry stems from the distinct and complementary reactivity of its substituents. This allows for sequential, site-selective modifications, making it an ideal platform for building molecular complexity.
-
C5-Bromo Group: The bromine atom serves as an exceptionally versatile handle for palladium-catalyzed cross-coupling reactions.[5] This position is frequently modified to introduce aryl, heteroaryl, or amino groups that can occupy the ATP-binding site of a target kinase, forming key hydrophobic and hydrogen-bonding interactions.
-
C7-Chloro Group: The strongly electron-withdrawing chlorine atom at the 7-position modulates the electronic properties and pKa of the indole ring system.[5] This can influence the binding affinity of the molecule to its target and improve its physicochemical properties, such as metabolic stability and cell permeability.
-
N1-Hydrido Group: The pyrrolic nitrogen (N-H) is a crucial hydrogen bond donor, often involved in anchoring the inhibitor to the "hinge" region of the kinase ATP-binding pocket.[6] Alternatively, this position can be functionalized to block this interaction, improve solubility, or alter the molecule's pharmacokinetic profile.
Caption: Key reactive sites on the this compound scaffold.
Core Synthetic Methodologies and Protocols
The functionalization of the this compound core primarily relies on robust and well-established palladium-catalyzed cross-coupling reactions. The protocols provided below are generalized and should be optimized for specific substrates and scales.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at C5
Rationale: The Suzuki-Miyaura coupling is the preeminent method for installing new aryl or heteroaryl groups at the C5 position.[7] This reaction is fundamental for creating the bi-aryl structures common to many Type I and Type II kinase inhibitors, allowing for the exploration of deep hydrophobic pockets within the ATP-binding site. The reaction is tolerant of a wide range of functional groups, making it ideal for late-stage diversification.[7][8]
Caption: Workflow for Suzuki-Miyaura cross-coupling at the C5 position.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst, followed by the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typical reaction time: 4-16 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | ~80-90 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3.0) | Dioxane | 100 | ~70-85 |
| Yields are estimates based on literature for similar substrates and require empirical optimization.[7][9][10] |
Buchwald-Hartwig Amination for C-N Bond Formation at C5
Rationale: The introduction of an amine at C5 is a critical strategy for engaging with the kinase hinge region via hydrogen bonds.[11] The Buchwald-Hartwig amination provides a powerful method for forming C(sp²)-N bonds with a wide variety of primary and secondary amines, anilines, and N-heterocycles.[12][13] The choice of palladium precursor, ligand, and base is critical and highly dependent on the nucleophilicity and steric bulk of the amine coupling partner.[14][15]
Caption: Workflow for Buchwald-Hartwig amination at the C5 position.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 4-8 mol%)
-
Base (e.g., NaOᵗBu, K₃PO₄, or LiHMDS, 1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precursor, ligand, and base to a flame-dried reaction vessel.
-
Add the anhydrous, degassed solvent and stir for 5-10 minutes to form the active catalyst.
-
Add the this compound followed by the amine coupling partner.
-
Seal the vessel and heat to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typical reaction time: 6-24 hours).
-
Upon completion, cool the mixture to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. Note: The use of a strong base like LiHMDS is often required for coupling NH-indoles to prevent deprotonation by weaker bases.[14]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | XPhos (8) | NaOᵗBu (2.0) | Toluene | 110 | ~80-90 |
| 2 | Aniline | RuPhos (6) | K₃PO₄ (2.5) | Dioxane | 100 | ~75-85 |
| 3 | Benzylamine | BrettPhos (8) | LiHMDS (2.2) | Toluene | 100 | ~70-80 |
| Yields are estimates based on literature for similar substrates and require empirical optimization.[13][14] |
Application in Kinase Inhibitor Design: Structure-Activity Relationship (SAR) Insights
Derivatives synthesized from the this compound scaffold can be tailored to inhibit a wide range of kinases, including Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR, and serine/threonine kinases such as Aurora and CDKs.[3][16] The strategic placement of substituents allows for the systematic exploration of chemical space to optimize potency and selectivity.
Caption: Hypothetical binding mode of a 5-aryl-7-chloro-1H-indole inhibitor.
Hypothetical SAR Table: The following table illustrates potential SAR trends that could be observed when developing inhibitors from this scaffold. The goal is to correlate structural modifications with changes in biological activity.
| Modification Site | Substituent | Target Kinase | IC₅₀ (nM) | Rationale / Key Interaction |
| C5 | 4-Methoxyphenyl (via Suzuki) | VEGFR2 | 15 | Occupies hydrophobic pocket near the gatekeeper residue. Methoxy group may interact with the solvent front. |
| C5 | Phenyl (via Suzuki) | VEGFR2 | 85 | Lacks the methoxy group, resulting in weaker interaction with the solvent-exposed region. |
| C5 | 4-(Morpholino)phenyl (via Suzuki) | Aurora A | 25 | Morpholine group enhances solubility and forms a hydrogen bond with a residue in the ribose-binding pocket. |
| C5 | (4-Methylpiperazin-1-yl) (via Buchwald) | CDK2 | 50 | Basic nitrogen is protonated and forms a salt bridge with an acidic residue (e.g., Asp). Improves cell permeability. |
| N1 | -H (unsubstituted) | VEGFR2 | 15 | Crucial hydrogen bond donor to the hinge region backbone carbonyl.[6] |
| N1 | -CH₃ (N-methylation) | VEGFR2 | >1000 | Loss of the critical hinge-binding hydrogen bond abrogates activity. |
Conclusion and Future Perspectives
This compound is a high-value, strategically functionalized building block for the synthesis of kinase inhibitors. The orthogonal reactivity of the C5-bromo and C7-chloro positions, combined with the key hydrogen-bonding capability of the N1-H, provides a robust platform for generating diverse and potent compound libraries. The application of well-established synthetic methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig couplings allows researchers to systematically probe the structure-activity relationships of their target kinases. Future work could involve exploring more complex couplings at the C5 position, developing methods for selective functionalization of the C7-chloro group, or utilizing this scaffold in advanced drug discovery paradigms such as fragment-based screening and the synthesis of PROTACs.
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | RUO | Building Block [benchchem.com]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
preparation of serotonin receptor modulators from 5-bromo-7-chloro-1H-indole
An Application Guide to the Synthesis of Serotonin Receptor Modulators from 5-Bromo-7-chloro-1H-indole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed protocols and scientific rationale for the synthesis of novel serotonin (5-HT) receptor modulators utilizing this compound as a versatile starting scaffold. The strategic functionalization of this precursor is explored through key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth methodologies, experimental insights, and robust characterization techniques.
Introduction: The Serotonergic System and the Utility of a Dihalogenated Indole Scaffold
Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter that modulates a vast array of physiological and neurological processes, including mood, cognition, sleep, appetite, and memory.[1][2] Its effects are mediated by a superfamily of at least 14 distinct receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7), which are the targets for numerous pharmaceutical agents.[1][3] Consequently, drugs that modulate these receptors are cornerstones in the treatment of psychiatric and neurological disorders such as depression, anxiety, schizophrenia, and migraines.[3][4][5]
The indole core is a privileged scaffold in serotonin receptor ligand design, mimicking the endogenous ligand, serotonin. The starting material, this compound, presents a particularly advantageous platform for chemical library synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization. Typically, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, enabling a strategic, stepwise elaboration of the indole core to generate diverse molecular architectures tailored for specific serotonin receptor subtypes.
This guide details the strategic application of modern synthetic methodologies to this scaffold, providing a blueprint for the efficient generation of novel serotonin receptor modulators.
Overall Synthetic Strategy
The core strategy revolves around the sequential, site-selective functionalization of the 5-bromo and 7-chloro positions of the indole ring. This approach allows for the introduction of two different points of diversity, which is crucial for tuning the pharmacological profile of the target molecules. The primary transformations leveraged are palladium-catalyzed cross-coupling reactions, renowned for their broad functional group tolerance and reliable performance.
The two key reaction classes are:
-
Suzuki-Miyaura Coupling: This reaction is ideal for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the C5-position. These groups are often critical for establishing key binding interactions with the receptor.[6][7]
-
Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, a common feature in many bioactive molecules, including a vast number of serotonin receptor ligands.[8][9]
The general workflow is designed to first modify the more reactive C5-bromo position, followed by subsequent functionalization at the C7-chloro position, if desired.
Caption: General workflow for sequential functionalization.
Core Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the key transformations. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
Principle: This protocol describes the palladium-catalyzed coupling of an arylboronic acid with the C5-bromo position of the indole. The reaction is highly selective due to the greater reactivity of the C-Br bond compared to the C-Cl bond under these conditions.[10][11] We utilize [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst, which is effective for a wide range of substrates.[6][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Starting material |
| Arylboronic Acid | ≥97% | Commercial | Coupling partner |
| Pd(dppf)Cl₂ complex with CH₂Cl₂ | Catalyst | Commercial | Palladium catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Base |
| 1,4-Dioxane | Anhydrous | Commercial | Solvent |
| Deionized Water | N/A | In-house | Co-solvent |
| Ethyl Acetate | ACS Grade | Commercial | For extraction |
| Brine (Saturated NaCl) | N/A | In-house | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying agent |
| Silica Gel | 230-400 mesh | Commercial | For chromatography |
| Round-bottom flask, Condenser | N/A | N/A | Glassware |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (to make a ~0.1 M solution based on the indole) and deionized water (1/4th the volume of dioxane) via syringe.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.03 eq) to the flask. The mixture will typically turn dark.
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously under the inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (approx. 3x the reaction volume).
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-aryl-7-chloro-1H-indole product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
Principle: This protocol details the C-N bond formation, coupling a secondary amine with a 5-aryl-7-chloro-1H-indole intermediate. While the C-Cl bond is less reactive than C-Br, modern Buchwald-Hartwig catalyst systems can effectively facilitate this transformation.[13] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.[8][14]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Aryl-7-chloro-1H-indole | N/A | From Protocol 1 | Starting material |
| Secondary Amine | ≥97% | Commercial | Coupling partner |
| Pd₂(dba)₃ | Catalyst | Commercial | Palladium precursor |
| XantPhos | Ligand | Commercial | Buchwald ligand |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercial | Strong base |
| Toluene | Anhydrous | Commercial | Solvent |
| Diethyl Ether or MTBE | ACS Grade | Commercial | For extraction |
| Celite® | N/A | Commercial | Filtration aid |
Step-by-Step Procedure:
-
Glovebox Operations: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to weigh these reagents inside a glovebox.
-
Reaction Setup: In the glovebox, add 5-aryl-7-chloro-1H-indole (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XantPhos (0.05 eq) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add the secondary amine (1.3 eq) and anhydrous toluene (to make a ~0.1 M solution) to the Schlenk tube.
-
Sealing and Heating: Seal the Schlenk tube tightly and remove it from the glovebox. Place the tube in a preheated oil bath at 110 °C and stir.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding a small amount of saturated aqueous ammonium chloride.
-
Filtration: Dilute the mixture with diethyl ether or MTBE and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional solvent.
-
Extraction and Concentration: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-7-amino-1H-indole.
Product Characterization and Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized modulators.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. For the indole core, the N-H proton typically appears as a broad singlet far downfield (>10 ppm). Aromatic protons on the indole and coupled aryl rings will appear in the 6.5-8.0 ppm region. Successful coupling will be confirmed by the appearance of new signals corresponding to the introduced aryl or amino groups and the disappearance of the starting halide signals.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final product, matching the calculated exact mass.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A purity level of ≥95% is typically required for subsequent biological screening.
-
UV-Vis and Fluorescence Spectroscopy: Substituted indoles often exhibit interesting photophysical properties. These techniques can provide information about the electronic structure of the synthesized compounds.[16][17][18]
Example Analytical Data for a Hypothetical Product (5-phenyl-7-morpholino-1H-indole)
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.1 (br s, 1H, NH), 7.2-7.8 (m, Ar-H), 3.9 (t, 4H, OCH₂), 3.2 (t, 4H, NCH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 150.1, 141.2, 135.5, 129.0, 127.5, 126.8, 121.0, 115.4, 103.2, 67.1, 52.3 |
| HRMS (ESI) | Calculated for C₁₈H₁₈N₂O [M+H]⁺: 279.1492; Found: 279.1495 |
| HPLC Purity | >98% (at 254 nm) |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][20][21]
-
Chemical Hazards: Halogenated indoles can be irritants to the skin, eyes, and respiratory system.[19][22] Handle them in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Sodium tert-butoxide is a strong, corrosive base.
-
Inert Atmosphere Techniques: The Buchwald-Hartwig amination requires the use of air-sensitive reagents. Ensure proper training in using a glovebox or Schlenk line.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, in accordance with institutional and local environmental regulations.
References
- 1. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey [ouci.dntb.gov.ua]
- 5. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. aksci.com [aksci.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. capotchem.com [capotchem.com]
- 22. echemi.com [echemi.com]
Topic: Strategic Application of 5-Bromo-7-Chloro-1H-Indole in Modern Anticancer Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Dihalogenated Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] In oncology, indole derivatives have demonstrated remarkable versatility, acting on a wide range of biological targets to induce cancer cell death, halt proliferation, and inhibit key signaling pathways.[2][3] The anticancer potential of these compounds is often enhanced through halogenation, where substituents like bromine and chlorine can significantly modulate their physicochemical properties, target binding affinity, and metabolic stability.[4]
This guide focuses on the strategic potential of 5-bromo-7-chloro-1H-indole, a uniquely dihalogenated scaffold. This molecule is not just another indole; it is an engineered starting point for creating novel anticancer agents. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.[5] Simultaneously, the electron-withdrawing chlorine atom at the C7 position modulates the electronic landscape of the indole ring, potentially influencing target interactions and drug-like properties.[5]
As Senior Application Scientists, we present this guide to provide both the strategic framework and the detailed protocols for leveraging this compound as a foundational building block in a rational, target-aware anticancer drug discovery program.
Part 1: Synthesis and Library Development Strategy
The primary strategic advantage of the this compound scaffold is the orthogonal reactivity of the C5-bromo group. This site is primed for Suzuki, Sonogashira, or Heck coupling reactions, enabling the systematic construction of a diverse chemical library to probe structure-activity relationships (SAR).
Workflow for Compound Library Generation
The following diagram outlines the strategic workflow from the core scaffold to a library of diverse analogs ready for biological screening.
Caption: Strategic workflow for generating a diverse compound library from the core scaffold.
Protocol 1.1: Representative Suzuki Coupling for C5-Arylation
This protocol details a standard Suzuki-Miyaura cross-coupling reaction to introduce an aryl moiety at the C5 position. The choice of a palladium catalyst and base is critical for reaction efficiency and is often optimized for specific substrates.
Objective: To synthesize 5-(4-methoxyphenyl)-7-chloro-1H-indole.
Materials:
-
This compound
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate flask, pre-mix palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq) in a small amount of degassed dioxane. This in situ formation of the active catalyst is crucial for reproducibility.
-
Reagent Addition: Add the degassed dioxane/water solvent mixture (e.g., 4:1 ratio) to the Schlenk flask containing the solids. Stir for 5 minutes.
-
Catalyst Introduction: Add the catalyst solution to the reaction mixture.
-
Heating: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure C5-arylated indole.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Protocols for In Vitro Anticancer Evaluation
Once a library of derivatives is synthesized, a tiered screening approach is employed to identify promising candidates. This begins with broad cytotoxicity screening, followed by more detailed mechanistic assays.
Experimental Workflow for In Vitro Screening
Caption: Tiered workflow for identifying and characterizing lead anticancer compounds.
Protocol 2.1: Cell Viability Assessment (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[7][8]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO (stock solutions).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Include a positive control like Doxorubicin.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2.2: Apoptosis Induction by Annexin V/PI Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[6][9]
Objective: To quantify the percentage of apoptotic cells after treatment with a hit compound.
Materials:
-
Cancer cells.
-
Hit compound and vehicle control.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the hit compound at concentrations around its IC₅₀ value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel and PI in the FL2 channel.
-
Data Analysis: The cell population is segregated into four quadrants:
-
Q1 (Annexin V- / PI-): Live cells.
-
Q2 (Annexin V+ / PI-): Early apoptotic cells.
-
Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Q4 (Annexin V- / PI+): Necrotic cells. Calculate the percentage of cells in each quadrant to quantify apoptosis.
-
Part 3: Target Deconvolution and Mechanistic Elucidation
Indole derivatives are known to inhibit various protein kinases that are critical for cancer cell survival and proliferation.[4] The Epidermal Growth Factor Receptor (EGFR) is a well-established target for many anticancer drugs, and its signaling pathway is a prime candidate for inhibition by novel indole compounds.[10][11]
Targeting the EGFR Signaling Pathway
Caption: Potential inhibition of the EGFR signaling cascade by an indole derivative.
Protocol 3.1: In Vitro Kinase Inhibition Assay (EGFR)
Objective: To determine the direct inhibitory effect of a hit compound on the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase.
-
Kinase substrate (e.g., a poly(Glu, Tyr) peptide).
-
ATP (Adenosine triphosphate).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Hit compound.
-
Staurosporine or Erlotinib (positive control inhibitor).[12]
Step-by-Step Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the hit compound at various concentrations, and the EGFR enzyme. Incubate for 10 minutes to allow for compound binding.
-
Initiate Reaction: Add the substrate/ATP mixture to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Terminate Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Analysis: Plot the luminescence (or % inhibition) against the log of the compound concentration to determine the IC₅₀ value for kinase inhibition.
Data Interpretation and Advancement
The data generated from these protocols should be systematically compiled to build a clear SAR profile.
Table 1: Hypothetical SAR Data for a Library of 5-Aryl-7-Chloro-1H-Indole Derivatives
| Compound ID | R-Group (at C5) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |
| Scaffold | -Br | > 50 | > 50 | > 50 |
| IND-01 | Phenyl | 15.2 | 22.5 | 18.1 |
| IND-02 | 4-Methoxyphenyl | 5.8 | 8.1 | 4.5 |
| IND-03 | 4-Chlorophenyl | 2.1 | 3.5 | 1.8 |
| IND-04 | 3-Pyridyl | 1.1 | 2.4 | 0.9 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | N/A |
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | RUO | Building Block [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 5-Bromo-7-Chloro-1H-Indole in the Synthesis of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with significant therapeutic value. Halogenation of the indole ring has emerged as a powerful strategy to modulate the electronic properties and biological activity of these scaffolds, often leading to enhanced antimicrobial potency. This guide focuses on the strategic application of a di-halogenated indole, 5-bromo-7-chloro-1H-indole , as a pivotal starting material for the synthesis of a new generation of antibacterial agents. While direct utilization of this specific indole in published antibacterial research is nascent, this document provides a comprehensive, forward-looking framework based on established principles of indole chemistry and structure-activity relationships of related halogenated indoles. We will explore a plausible synthetic pathway to this key intermediate, propose its elaboration into potential antibacterial compounds, and provide detailed, field-proven protocols for their synthesis and evaluation.
Introduction: The Rationale for this compound in Antibacterial Drug Discovery
The relentless rise of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds for antimicrobial drug development. Indole derivatives have consistently demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The introduction of halogen atoms onto the indole ring can significantly enhance these activities. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
The specific substitution pattern of this compound is of particular interest. The presence of a bromine atom at the C5-position and a chlorine atom at the C7-position creates a unique electronic and steric profile. Drawing parallels from studies on other multi-halogenated indoles, this di-halogenation pattern is hypothesized to confer potent antimicrobial properties. For instance, di-halogenated indoles have shown markedly improved antibacterial activity against drug-resistant Staphylococcus aureus compared to their mono-halogenated counterparts.[3][4] Specifically, compounds like 4-bromo-6-chloroindole have been identified as potent bactericidal agents.[3] Furthermore, studies on chloroindoles have demonstrated their ability to inhibit biofilm formation and damage bacterial cell membranes, suggesting multiple mechanisms of action. This precedent underscores the potential of this compound as a valuable starting material for novel antibacterial agents.
Synthetic Strategy: Accessing the this compound Scaffold
A robust and scalable synthesis of the this compound core is the first critical step. While a direct, one-pot synthesis from indole might be challenging due to regioselectivity issues, a multi-step approach starting from a pre-functionalized aniline offers a more controlled pathway. Below is a proposed synthetic route based on established indole syntheses, such as the Fischer indole synthesis, adapted for this specific substitution pattern.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Elaboration into Potent Antibacterial Agents: Synthesis of this compound-2-Carboxamides
With the this compound scaffold in hand, the next phase involves its derivatization to generate a library of potential antibacterial compounds. Based on the demonstrated efficacy of 5-bromoindole-2-carboxamides against Gram-negative bacteria, a similar approach is proposed here. The synthesis involves the initial formation of the indole-2-carboxylic acid, followed by amide coupling with a diverse range of amines.
General Synthetic Scheme
Caption: Synthetic pathway to this compound-2-carboxamides.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and the specific properties of the substrates.
Protocol 1: Synthesis of Ethyl this compound-2-carboxylate
This protocol is adapted from established Fischer indole synthesis procedures.
Materials:
-
2-Chloro-4-bromophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 2-chloro-4-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol. Add ethyl pyruvate (1.1 equivalents) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) (10 times the weight of the hydrazone) or concentrated sulfuric acid. Heat the mixture to 80-100°C for 1-2 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound-2-carboxylic Acid
Materials:
-
Ethyl this compound-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Hydrolysis: Dissolve the starting ester (1 equivalent) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add LiOH (3-5 equivalents) and stir the mixture at room temperature overnight.
-
Acidification: After completion of the reaction (monitored by TLC), remove the organic solvents under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Synthesis of this compound-2-carboxamides
Materials:
-
This compound-2-carboxylic acid
-
Amine (R-NH₂) (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add EDC, HOBt, and DIPEA to the solution and stir for 30 minutes at 0°C.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Insights
Based on existing literature on halogenated indole-based antibacterials, the following SAR can be anticipated:
-
Halogen Positioning: The presence of halogens at both the C5 and C7 positions is expected to enhance antibacterial activity compared to mono-halogenated analogs. The specific combination of bromine and chlorine may offer a unique balance of steric and electronic properties that could be beneficial for target binding.
-
C2-Substituent: The carboxamide group at the C2-position is a key pharmacophore. The nature of the R-group on the amide nitrogen will be critical for activity. A library of diverse amines should be used in the synthesis to explore the effects of steric bulk, lipophilicity, and hydrogen bonding potential.
-
N1-Substitution: The indole nitrogen can be further functionalized. Alkylation or arylation at the N1-position can modulate the compound's properties and may lead to improved activity or altered selectivity.
In Vitro Antibacterial Activity Screening Protocol
A standard broth microdilution method should be used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Workflow for Antibacterial Screening
Caption: Workflow for in vitro antibacterial activity screening.
Data Presentation
The antibacterial activity data should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Antibacterial Activity of this compound-2-carboxamides
| Compound ID | R-group on Amide | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| BCI-001 | Phenyl | |||
| BCI-002 | 4-Chlorophenyl | |||
| BCI-003 | Cyclohexyl | |||
| BCI-004 | Morpholinoethyl | |||
| Ciprofloxacin | (Standard) | |||
| Vancomycin | (Standard) |
Conclusion
While direct experimental data on the antibacterial applications of this compound is not yet prevalent in the literature, the foundational principles of medicinal chemistry and the demonstrated efficacy of related halogenated indoles provide a strong rationale for its investigation. This guide offers a comprehensive framework for the synthesis and evaluation of novel antibacterial agents derived from this promising scaffold. The proposed synthetic routes and protocols are based on established and reliable chemical transformations, providing a solid starting point for researchers in the field. The exploration of the chemical space around this compound holds significant potential for the discovery of new and effective antibacterial therapies.
References
- 1. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the N-H Position of 5-Bromo-7-Chloro-1H-indole
Introduction: The Strategic Importance of N-Functionalized 5-Bromo-7-Chloro-1H-indoles
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The strategic functionalization of the indole nucleus is paramount for modulating the biological activity and material properties of these compounds. The N-H position of the indole ring, in particular, offers a prime site for derivatization, allowing for the introduction of a wide array of substituents that can profoundly influence a molecule's steric and electronic profile.
This guide provides a comprehensive overview and detailed protocols for the N-H functionalization of 5-bromo-7-chloro-1H-indole. This specific dihalogenated indole derivative is a valuable building block in drug discovery, with the bromine and chlorine atoms serving as versatile handles for further synthetic transformations, such as cross-coupling reactions. The electron-withdrawing nature of the halogen substituents at the C5 and C7 positions decreases the electron density of the indole ring, which in turn impacts the reactivity of the N-H bond. Understanding and controlling this reactivity is crucial for the successful synthesis of novel and complex molecular architectures.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles, enabling the reader to make informed decisions in their synthetic endeavors.
PART 1: Foundational Principles and Strategic Considerations
Electronic Landscape of this compound
The presence of electron-withdrawing bromine and chlorine atoms at the C5 and C7 positions, respectively, significantly influences the chemical properties of the indole ring. These halogens exert a negative inductive effect (-I), which reduces the electron density across the aromatic system. This has two key consequences for N-H functionalization:
-
Increased Acidity of the N-H Proton: The electron-withdrawing nature of the halogens stabilizes the corresponding indolide anion formed upon deprotonation. This enhanced acidity facilitates the use of a broader range of bases for N-H activation compared to electron-rich indoles.
-
Reduced Nucleophilicity of the Indole Nitrogen: Conversely, the diminished electron density at the nitrogen atom makes it a weaker nucleophile. This can necessitate the use of more reactive electrophiles or catalytic systems to achieve efficient functionalization.
Navigating the Reaction Landscape: A Strategic Overview
The functionalization of the N-H position of this compound can be broadly categorized into three key transformations: N-alkylation, N-arylation, and N-acylation. The choice of a specific transformation and the corresponding reaction conditions will be dictated by the desired final product and the compatibility of the reagents with the dihalogenated indole core.
Below is a logical workflow for planning the N-H functionalization of this compound:
Caption: A logical workflow for planning the N-H functionalization of this compound.
PART 2: Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the N-alkylation, N-arylation, and N-acylation of this compound. These protocols are designed to be self-validating, with clear instructions and considerations for successful execution.
Protocol 1: N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the indole nitrogen. This is a fundamental transformation for modifying the steric bulk and lipophilicity of the molecule.[1]
Reaction Principle: The reaction proceeds via a nucleophilic substitution mechanism. A base is used to deprotonate the indole N-H, forming the corresponding indolide anion, which then attacks an alkyl halide.[1]
Caption: A step-by-step workflow for the N-alkylation of this compound.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF. Stir the mixture until the indole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care. The reaction mixture will be stirred at 0 °C for 30 minutes.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Results:
| Alkylating Agent | Expected Yield |
| Benzyl bromide | 85-95% |
| Methyl iodide | 80-90% |
| Ethyl bromoacetate | 75-85% |
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, driving the reaction to completion.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the indole and the resulting indolide salt.
-
Temperature: The initial cooling to 0 °C controls the exothermic reaction of NaH with the solvent and the indole. The reaction is then allowed to proceed at room temperature for a reasonable reaction rate.
Protocol 2: N-Arylation of this compound
N-arylation introduces an aryl or heteroaryl group onto the indole nitrogen, a key transformation for accessing compounds with significant biological activity.[2] This is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.[3][4]
Reaction Principle: A palladium or copper catalyst facilitates the coupling of the indole N-H with an aryl halide. The reaction involves an oxidative addition, ligand exchange, and reductive elimination catalytic cycle.[5][6]
Caption: A step-by-step workflow for the N-arylation of this compound via Buchwald-Hartwig amination.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Celite
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq), the aryl halide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Results:
| Aryl Halide | Catalyst System | Expected Yield |
| Bromobenzene | Pd(OAc)₂ / Xantphos | 70-85% |
| 4-Bromoanisole | Pd₂(dba)₃ / Xantphos | 75-90% |
| 2-Chloropyridine | Pd(OAc)₂ / Xantphos | 60-75% |
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation.[7][8]
-
Base: Cesium carbonate is a strong, yet relatively mild, base that is soluble in many organic solvents and is highly effective in Buchwald-Hartwig aminations.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for cross-coupling reactions.
Protocol 3: N-Acylation of this compound
N-acylation introduces an acyl group to the indole nitrogen, forming an N-acylindole. These compounds are important intermediates in organic synthesis and are also found in a number of biologically active molecules.[9]
Reaction Principle: The indole nitrogen acts as a nucleophile and attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.
Caption: A step-by-step workflow for the N-acylation of this compound.
Materials and Reagents:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Triethylamine (Et₃N) or pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq) and a catalytic amount of DMAP. Dissolve the solids in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.5 eq).
-
Acylation: Add the acylating agent (1.2 eq) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
Expected Results:
| Acylating Agent | Expected Yield |
| Acetyl chloride | 90-98% |
| Benzoyl chloride | 88-96% |
| Acetic anhydride | 92-99% |
Causality Behind Experimental Choices:
-
Acylating Agent: Acid chlorides and anhydrides are highly reactive acylating agents that readily react with the indole nitrogen.
-
Base: Triethylamine is a common organic base used to scavenge the HCl or carboxylic acid byproduct generated during the reaction.
-
Catalyst: DMAP is a highly effective nucleophilic catalyst that accelerates the acylation reaction.
PART 3: Troubleshooting and Advanced Considerations
-
Low Yields in N-Alkylation: If low yields are observed, consider using a stronger base such as potassium tert-butoxide (KOtBu) or increasing the reaction temperature. Microwave-assisted heating can also significantly reduce reaction times and improve yields.[10][11]
-
Side Reactions in N-Arylation: In some cases, C3-arylation can be a competing side reaction. Using bulky ligands on the metal catalyst can often suppress this undesired reactivity.[4]
-
N-H Protection/Deprotection: For multi-step syntheses where the indole N-H may interfere with subsequent reactions, it can be protected with a suitable protecting group. Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), and 2-(trimethylsilyl)ethoxymethyl (SEM).[12][13] Deprotection conditions should be chosen carefully to avoid affecting other functional groups in the molecule.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sciforum.net [sciforum.net]
Strategic Functionalization of the 5-Bromo-7-Chloro-1H-Indole Scaffold via Electrophilic Aromatic Substitution
An Application Note and Protocol for Researchers
This guide provides a comprehensive overview and detailed protocols for performing electrophilic aromatic substitution (EAS) reactions on 5-bromo-7-chloro-1H-indole. As a multi-halogenated indole derivative, this scaffold offers unique opportunities for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors, serotonin receptor modulators, and other heterocyclic therapeutics.[1] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block.
Foundational Principles: Reactivity and Regioselectivity
The indole nucleus is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene.[2] This heightened reactivity is due to the lone pair of electrons on the nitrogen atom, which is delocalized into the pyrrole ring, substantially increasing its electron density.[3]
Inherent Directing Effects of the Indole Core: Electrophilic attack on an unsubstituted indole preferentially occurs at the C3 position.[4][5] This regioselectivity is governed by the stability of the cationic intermediate (the sigma complex or arenium ion). Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, resulting in a more stable intermediate compared to attack at C2 or other positions.[2][5]
Influence of Halogen Substituents: In the case of this compound, the benzene ring is substituted with two halogen atoms. Halogens exert a dual electronic effect:
-
Inductive Effect (-I): As electronegative atoms, they withdraw electron density from the ring through the sigma bond network, deactivating the ring towards electrophilic attack compared to unsubstituted benzene.[6][7]
-
Resonance Effect (+R): Their lone pairs can be donated to the aromatic pi-system, which directs incoming electrophiles to the ortho and para positions.[8]
Predicted Reactivity of this compound: The powerful activating and C3-directing effect of the pyrrole nitrogen overwhelmingly dominates the deactivating inductive effects of the halogens. Therefore, electrophilic aromatic substitution is strongly predicted to occur on the pyrrole ring rather than the di-halogenated benzene ring. The primary site of reaction will be the unsubstituted and highly nucleophilic C3 position . If the C3 position were to be blocked, substitution might then be forced to occur at the C2 position.[9]
Caption: Logical flow of directing effects on the indole scaffold.
Key Electrophilic Aromatic Substitution Protocols
The high reactivity of the indole nucleus necessitates the use of mild reaction conditions to prevent polymerization or the formation of undesired byproducts.[10] The following protocols are designed to achieve selective C3-functionalization of this compound.
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, and it is particularly effective for the C3-formylation of indoles.[10][11] The reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[12][13] This electrophile is mild enough to avoid polymerization while being reactive enough for efficient formylation.
Experimental Protocol:
-
Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Hydrolysis: Basify the aqueous solution by the slow addition of aqueous sodium hydroxide (e.g., 30% w/v) until the pH is >10, while keeping the temperature below 20 °C with an ice bath. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Isolation: The product, this compound-3-carbaldehyde, will often precipitate from the solution. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring, yielding a ketone.[14] The reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[15] The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion. Due to the high reactivity of the indole nucleus, milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or modified conditions may be preferable to prevent side reactions.
Experimental Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend the Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Acylium Ion Formation: Cool the suspension to 0 °C. Add the acyl chloride (e.g., acetyl chloride, 1.1 equivalents) dropwise. Stir the mixture for 20-30 minutes at 0 °C.
-
Substrate Addition: Add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-5 hours, monitoring its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench it by carefully pouring it into a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 3-acyl-5-bromo-7-chloro-1H-indole, can be purified by column chromatography or recrystallization.
Nitration of indoles must be conducted under carefully controlled, mild conditions to avoid oxidative degradation and the formation of polymeric tars.[10] Harsh nitrating mixtures like concentrated nitric and sulfuric acids are generally unsuitable. Milder reagents such as nitric acid in acetic anhydride (forming acetyl nitrate in situ) or cupric nitrate in acetic anhydride are preferred.[10][16]
Experimental Protocol (using HNO₃/Ac₂O):
-
Reagent Preparation: Prepare the nitrating agent by adding fuming nitric acid (1.1 equivalents) dropwise to acetic anhydride (10 equivalents) at a temperature between -10 °C and 0 °C. Stir this mixture for 15 minutes before use.
-
Setup: In a separate flame-dried flask, dissolve this compound (1 equivalent) in acetic anhydride. Cool this solution to -10 °C.
-
Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the indole solution, ensuring the internal temperature is maintained below -5 °C.
-
Reaction: Stir the reaction mixture at low temperature (-10 °C to 0 °C) for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into a vigorously stirred mixture of ice and water.
-
Isolation: The product, 5-bromo-7-chloro-3-nitro-1H-indole, should precipitate. Collect the solid by filtration, and wash thoroughly with cold water to remove acetic acid.
-
Purification: Dry the crude product. If necessary, purify by recrystallization from a suitable solvent like ethanol or by flash column chromatography.
Summary of Reaction Conditions
The following table summarizes the typical conditions for the C3-functionalization of this compound.
| Reaction Type | Electrophile Source | Catalyst/Co-reagent | Solvent | Typical Temp. | Expected Major Product |
| Vilsmeier-Haack | POCl₃ / DMF | - | DMF | 0 °C to RT | This compound-3-carbaldehyde |
| Friedel-Crafts | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 °C to RT | 3-acetyl-5-bromo-7-chloro-1H-indole |
| Nitration | Fuming HNO₃ | Acetic Anhydride | Acetic Anhydride | -10 °C to 0 °C | 5-bromo-7-chloro-3-nitro-1H-indole |
| Bromination | N-Bromosuccinimide (NBS) | - | THF or DMF | 0 °C to RT | 3-bromo-5-bromo-7-chloro-1H-indole |
Mechanistic Insight: C3 Substitution Pathway
The preference for electrophilic attack at the C3 position is rationalized by the stability of the resulting cationic intermediate. The mechanism involves two principal steps: the attack of the indole pi-system on the electrophile (E⁺) and the subsequent deprotonation to restore aromaticity.
Caption: General mechanism for C3 electrophilic substitution.
Conclusion
This compound is a highly valuable substrate for constructing complex, functionalized indole derivatives. Its electronic properties dictate a strong preference for electrophilic substitution at the C3 position. By employing mild and controlled reaction conditions, as detailed in the protocols above, researchers can selectively introduce a variety of functional groups, such as formyl, acyl, and nitro groups, at this position. These methods provide a robust toolkit for medicinal chemists and drug development professionals to explore the vast chemical space accessible from this versatile halogenated indole scaffold.
References
- 1. This compound | RUO | Building Block [benchchem.com]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. quora.com [quora.com]
- 4. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic substitution at the indole [quimicaorganica.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
byproduct formation in the synthesis of 5-bromo-7-chloro-1H-indole and its prevention
Welcome to the technical support center for the synthesis of 5-bromo-7-chloro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The unique substitution pattern of this molecule makes it a valuable precursor for kinase inhibitors and serotonin receptor modulators, but its synthesis can be challenging due to the potential for byproduct formation.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to help you optimize your synthesis, maximize yield and purity, and prevent the formation of common impurities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: I am attempting a direct bromination of 7-chloro-1H-indole and my analysis (TLC/LC-MS) shows multiple products. How can I achieve selective mono-bromination at the C5 position?
Answer: This is a very common issue stemming from the high reactivity of the indole ring. The pyrrole moiety is highly electron-rich, making several positions susceptible to electrophilic attack.
Root Cause Analysis:
-
C3-Position Reactivity: The C3 position of an unprotected indole is the most nucleophilic and kinetically favored site for electrophilic substitution. Direct bromination will often yield the 3-bromo or 3,5-dibromo byproduct as a major impurity.
-
Over-Bromination: The mono-brominated product can be more reactive than the starting material under certain conditions, leading to the formation of dibromo- and other poly-halogenated species.
-
Lack of Regiocontrol: The directing effects of the C7-chloro group and the pyrrole nitrogen can lead to a mixture of regioisomers if conditions are not carefully controlled.[1]
Solutions & Protocols:
-
Protect the Indole Nitrogen: The most effective strategy is to "tame" the reactivity of the pyrrole ring by installing an electron-withdrawing protecting group on the indole nitrogen. A tosyl (Ts) or tert-butyloxycarbonyl (Boc) group is ideal. This protection reduces the nucleophilicity of the C3 position and allows for more controlled electrophilic aromatic substitution on the benzene ring.
-
Control Reaction Stoichiometry and Temperature:
-
Use a slight excess (1.05-1.1 equivalents) of a mild brominating agent like N-Bromosuccinimide (NBS).
-
Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to enhance selectivity.
-
Add the brominating agent slowly and portion-wise to maintain a low instantaneous concentration, minimizing over-reaction.
-
Protocol 1: Regioselective Bromination of N-Tosyl-7-chloro-1H-indole
Materials:
-
N-Tosyl-7-chloro-1H-indole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
Procedure:
-
Dissolve N-Tosyl-7-chloro-1H-indole (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically 1-3 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Dilute with water and extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-Tosyl-5-bromo-7-chloro-1H-indole can then be deprotected under basic conditions (e.g., NaOH or KOH in methanol/water) to yield the final product.
Question 2: My Leimgruber-Batcho synthesis is failing at the final step. I'm isolating the intermediate enamine or a complex mixture of products instead of the target indole. What is going wrong?
Answer: The Leimgruber-Batcho synthesis is an excellent method for controlling regiochemistry as the substituents are installed on the starting o-nitrotoluene.[2][3] Failure at the final reductive cyclization step is typically due to improper selection of the reducing agent or suboptimal reaction conditions.
Root Cause Analysis:
-
Incomplete Nitro Reduction: The key step is the reduction of the nitro group to an amine, which then spontaneously cyclizes.[4] If the reducing agent is too weak or deactivated, you will isolate the unreacted nitro-enamine starting material.
-
Harsh Reducing Conditions: Conversely, overly harsh conditions (e.g., high-pressure hydrogenation with aggressive catalysts, strong acids) can lead to unwanted side reactions. These include the reduction of the enamine double bond, cleavage of the halogen atoms (dehalogenation), or polymerization.
-
Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst (e.g., Palladium or Nickel), halting the reaction.
Solutions & Protocols:
-
Select an Appropriate Reducing System: Several systems are effective for this transformation. The choice depends on the scale and available equipment.
-
Palladium on Carbon (Pd/C) with Hydrogen: This is a clean and efficient method. Use a 5-10% Pd/C catalyst under a hydrogen atmosphere (balloon or Parr shaker). It is generally mild and tolerates halogens well.[3]
-
Raney Nickel with Hydrazine: A classic and powerful combination. Hydrazine hydrate acts as the in-situ source of hydrogen.[3] This can sometimes be too harsh for sensitive substrates.
-
Tin(II) Chloride (SnCl₂): A reliable, stoichiometric reducing agent that works well for nitro groups and is tolerant of most other functional groups.
-
Sodium Hydrosulfite (Na₂S₂O₄): A mild and inexpensive reducing agent often used in aqueous systems.
-
-
Ensure High Purity of the Enamine Intermediate: Purify the colored enamine intermediate (often a deep red or purple solid) by recrystallization or column chromatography before the reduction step. This removes impurities that could poison the catalyst.
Illustrative Data: Choice of Reducing Agent
| Reducing System | Typical Conditions | Advantages | Potential Issues |
| H₂, Pd/C (5-10%) | MeOH or EtOAc, RT, 1-4 atm H₂ | High yield, clean, catalytic | Catalyst poisoning, requires hydrogenation equipment |
| Hydrazine, Raney Ni | EtOH, Reflux | Powerful, fast | Exothermic, can cause dehalogenation |
| SnCl₂·2H₂O | EtOH or EtOAc, 50-70 °C | Good functional group tolerance | Requires stoichiometric amounts, tin waste |
| Na₂S₂O₄ | THF/H₂O, 60 °C | Mild, inexpensive | Can require biphasic system, moderate yields |
Question 3: I am observing a significant amount of a dehalogenated byproduct (e.g., 7-chloro-1H-indole or 5-bromo-1H-indole). Why is this happening and how can I prevent it?
Answer: Dehalogenation, the reductive cleavage of a carbon-halogen bond, is a known side reaction, particularly with aryl bromides and under certain catalytic hydrogenation conditions.
Root Cause Analysis:
-
Aggressive Catalytic Hydrogenation: The combination of a highly active catalyst (like high-loading Pd/C or Raney Nickel), high hydrogen pressure, and elevated temperatures can promote hydrodehalogenation. The C-Br bond is more susceptible to cleavage than the C-Cl bond.
-
Presence of a Base: In some catalytic systems, the presence of a base can accelerate the rate of dehalogenation.
-
Incorrect Reducing Agent: Certain single-electron transfer (SET) reducing agents can also lead to dehalogenation pathways.
Solutions & Protocols:
-
Modify Hydrogenation Conditions: If using Pd/C, switch to a lower loading catalyst (e.g., 5%), reduce the hydrogen pressure, and run the reaction at or below room temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Avoid Strong Bases During Reduction: If a base is required for other reasons, use a milder, non-nucleophilic base and ensure it is not in large excess.
-
Switch to a Chemical Reductant: The most reliable way to avoid catalytic hydrodehalogenation is to use a chemical reductant instead of catalytic hydrogenation. Tin(II) chloride (SnCl₂) or iron powder in acetic acid are excellent choices that are highly selective for the nitro group and will not typically cleave aryl-halogen bonds.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound with high purity and regiochemical control?
The Leimgruber-Batcho indole synthesis is generally considered the most robust and scalable method for this target.[2][3][4] Its primary advantage is that the substitution pattern is unambiguously established by the choice of the starting material, 4-bromo-2-chloro-6-nitrotoluene. This completely avoids the regioselectivity issues associated with the direct halogenation of an indole precursor. While it involves more steps than direct halogenation, the purification is often simpler, and the overall yield and purity are typically higher.
Q2: What are the most critical parameters to control during the synthesis to ensure high yield and purity?
Across all potential synthetic routes, the most critical parameters are:
-
Temperature Control: Especially during exothermic steps like halogenation or nitro-group reduction, maintaining the optimal temperature is key to preventing side reactions.
-
Stoichiometry: Precise control over the equivalents of reagents, particularly halogenating agents and reducing agents, is crucial to prevent over-reaction or incomplete conversion.
-
Atmosphere Control: Many intermediates and catalysts are sensitive to air and moisture. Conducting reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation and catalyst deactivation.
-
Purity of Starting Materials: Using high-purity starting materials and intermediates is fundamental. Impurities can lead to byproduct formation and complicate purification.
Q3: How can I effectively purify the final this compound from common byproducts?
Purification strategy depends on the nature of the impurities.
-
Crystallization: This is the most effective method for removing minor impurities and for large-scale purification. A solvent screen (e.g., heptane/ethyl acetate, toluene, ethanol/water) should be performed to find optimal conditions for high recovery and purity.
-
Silica Gel Column Chromatography: This is the standard method for separating compounds with different polarities, such as separating the desired product from regioisomers or poly-halogenated byproducts. A gradient elution with a hexane/ethyl acetate or hexane/dichloromethane system is typically effective.
-
Acid-Base Extraction: If you have acidic or basic impurities, a liquid-liquid extraction workup can be used to remove them before final purification.
Visualized Workflows and Mechanisms
General Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving issues with byproduct formation.
References
Technical Support Center: Purification of 5-Bromo-7-Chloro-1H-Indole & Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 5-bromo-7-chloro-1H-indole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile heterocyclic building block. The unique electronic and steric properties imparted by the two distinct halogen atoms at the C5 and C7 positions make this scaffold invaluable for creating complex molecular architectures through site-selective functionalization. However, these same properties present specific challenges in purification.
This document provides in-depth, field-proven insights in a question-and-answer format, moving from common inquiries to advanced troubleshooting scenarios. Our goal is to equip you with the causal understanding and practical methodologies required to achieve high purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound?
A1: Impurity profiles are highly dependent on the synthetic route. However, for typical electrophilic bromination of 7-chloro-1H-indole, the most common impurities include:
-
Unreacted Starting Material: Residual 7-chloro-1H-indole.
-
Isomeric Byproducts: Formation of other bromo-7-chloro-1H-indole isomers, although the 5-position is often favored.
-
Over-brominated Species: Di-bromo-7-chloro-1H-indole derivatives can form if the stoichiometry of the brominating agent is not carefully controlled.[1]
-
Dehalogenated Impurities: The parent indole or mono-halogenated indoles can be present, often resulting from harsh reaction or work-up conditions.[2]
Q2: Which analytical techniques are best for assessing the purity of my compound?
A2: A multi-technique approach is always recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic or phosphoric acid is typically effective.[3][4]
-
Thin-Layer Chromatography (TLC): Essential for rapid, real-time reaction monitoring and for developing solvent systems for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structural identity and regiochemistry of the final product and can reveal the presence of major impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[3]
Q3: My purified this compound is colored (yellow/brown). Is this a sign of impurity?
A3: Not necessarily, but it warrants investigation. While a highly pure indole is typically a white to off-white crystalline solid, trace impurities or minor oxidation can impart a yellow or tan color.[3] If HPLC analysis confirms >99% purity, the color may be acceptable for subsequent steps. To remove color, you can perform a charcoal treatment during recrystallization or pass a solution of the compound through a small plug of silica gel or activated carbon.[5]
Q4: What are the best general-purpose purification techniques for this class of compounds?
A4: The two most effective and widely used methods are:
-
Flash Column Chromatography: Silica gel chromatography is the workhorse for separating impurities with different polarities, such as starting materials or over-halogenated byproducts.[6][7]
-
Recrystallization: This is an excellent method for removing minor impurities from a solid product that is already relatively pure (>90%). It is particularly effective at removing trace colored impurities and achieving high final purity.[5][8]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific, complex issues that may arise during the purification workflow.
Problem 1: Persistent Impurities After Initial Purification
Symptom: Your HPLC or TLC analysis consistently shows multiple spots or peaks that are difficult to resolve from the main product spot, even after a primary purification step like flash chromatography.
Potential Cause 1.1: Co-eluting Isomeric Impurities
-
Causality: During synthesis, particularly in electrophilic aromatic substitution reactions, minor amounts of constitutional isomers (e.g., 4-bromo-7-chloro-1H-indole or 6-bromo-7-chloro-1H-indole) can form. These isomers often have very similar polarities to the desired product, making them difficult to separate by standard chromatography.
-
Troubleshooting & Resolution:
-
Optimize Chromatography: Screen a wider range of solvent systems. Sometimes switching from a standard hexane/ethyl acetate system to one involving dichloromethane or toluene can alter selectivity and improve separation.
-
Fractional Recrystallization: If the product is crystalline, attempt a careful, multi-crop recrystallization. Isomers often have different solubilities or crystal packing efficiencies, which can be exploited for separation.
-
Preparative HPLC: For high-value materials or when all other methods fail, preparative reverse-phase HPLC is the most powerful tool for resolving closely related isomers.
-
Potential Cause 1.2: Dehalogenation During Work-up or Purification
-
Causality: The Carbon-Bromine bond is more susceptible to reductive cleavage than the Carbon-Chlorine bond.[9][10][11] This de-bromination can be catalyzed by acidic conditions, transition metal residues from prior synthetic steps (e.g., Palladium), or even the acidic nature of standard silica gel.[10][12] This generates 7-chloro-1H-indole as an impurity.
-
Troubleshooting & Resolution:
-
Neutralize Silica Gel: Before performing column chromatography, pre-treat the silica gel. This can be done by preparing the slurry in the eluent containing 0.5-1% triethylamine or ammonia to neutralize acidic sites.[12]
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[12]
-
Buffer the Work-up: Ensure all aqueous work-up steps are performed under neutral or slightly basic conditions to prevent acid-catalyzed dehalogenation.
-
Problem 2: Product Degradation on the Column
Symptom: You observe streaking on your TLC plate, the appearance of a new baseline spot during the column run, or your combined "pure" fractions show lower purity than the initial crude material.
-
Causality: Indoles, in general, can be sensitive to prolonged exposure to air, light, and acidic media, leading to oxidation or polymerization.[13] Standard silica gel is acidic and has a high surface area, which can catalyze the degradation of sensitive compounds.[12]
-
Troubleshooting & Resolution:
-
Run the Column Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so the chromatography can be completed efficiently.
-
Use Deactivated Silica: As mentioned above, neutralizing the silica gel can mitigate acid-catalyzed decomposition.[12]
-
Minimize Light Exposure: Protect the compound from direct light by wrapping the column and collection flasks in aluminum foil.[13]
-
Work Under Inert Atmosphere: If the compound is particularly sensitive, consider packing and running the column under a nitrogen or argon atmosphere.
-
Problem 3: Poor Recovery from Column Chromatography
Symptom: You have successfully separated the impurities, but the final isolated yield of your purified product is significantly lower than expected.
Potential Cause 3.1: Irreversible Adsorption
-
Causality: The N-H proton of the indole ring is weakly acidic and can interact very strongly with the silanol groups (Si-OH) on the silica gel surface, leading to irreversible binding or significant tailing.
-
Troubleshooting & Resolution:
-
Modify the Mobile Phase: Adding a small amount of a polar, competitive solvent like methanol (1-2%) or a few drops of acetic acid to your eluent can help disrupt this strong interaction and improve elution. Note: Acetic acid should only be used if your compound is stable to acidic conditions.
-
N-Protection: For derivatives where the N-H is not required for the next step, consider protecting the indole nitrogen (e.g., with a Boc or SEM group). This eliminates the acidic proton, dramatically improving chromatographic behavior.
-
Potential Cause 3.2: Precipitation During Loading
-
Causality: Halogenated indoles can have poor solubility in non-polar solvents like hexane. If you dissolve your crude product in a strong solvent (like dichloromethane or ethyl acetate) and load it onto a column equilibrated with a weak, non-polar eluent, the product can precipitate at the top of the column. This leads to poor separation and streaking.
-
Troubleshooting & Resolution:
-
Use Dry Loading: Adsorb the crude product onto a small amount of silica gel or Celite. To do this, dissolve the product in a volatile solvent (e.g., DCM), add the adsorbent, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This is the most reliable method for ensuring sharp bands and good separation.
-
Section 3: Standardized Purification Protocols
Protocol 1: Flash Column Chromatography (Deactivated Silica)
-
Slurry Preparation: In a beaker, add your calculated amount of silica gel to your starting mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Add triethylamine (Et₃N) to constitute 1% of the total solvent volume. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack a stable bed. Ensure the solvent level does not drop below the top of the silica bed.
-
Sample Loading (Dry Load Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 times the mass of silica gel relative to your crude product.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed silica bed. Gently add a thin layer of sand on top to prevent disturbance.
-
-
Elution: Carefully add the mobile phase and begin eluting, gradually increasing the polarity of the solvent system as needed.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Analysis & Concentration: Combine the fractions containing the pure product (as determined by TLC/HPLC), and concentrate under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization
-
Solvent Screening: The goal is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common systems for indoles include Toluene, Ethanol/Water, or Ethyl Acetate/Hexane.[5]
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 4: Data & Workflow Visualizations
Data Tables
Table 1: Summary of Common Impurities and Their Resolution Strategies
| Impurity Type | Likely Origin | Recommended Analytical Method | Primary Purification Strategy |
| 7-Chloro-1H-indole | Incomplete reaction | HPLC, GC-MS | Flash Chromatography (good separation expected) |
| Di-bromo-7-chloro-1H-indole | Over-bromination | HPLC, LC-MS | Flash Chromatography |
| Isomeric Bromo-chloro-indoles | Lack of regioselectivity | HPLC, ¹H NMR | Fractional Recrystallization, Preparative HPLC |
| Indole / 5-Bromo-1H-indole | Dehalogenation side reactions | HPLC, GC-MS | Flash Chromatography (deactivated silica) |
| Polymeric materials | Product degradation | TLC (baseline material) | Pass through a short plug of silica/alumina |
Visual Workflow Diagrams
Below are logical diagrams to guide your troubleshooting and decision-making processes during purification.
Diagram 1: Troubleshooting Impurity Issues
A flowchart to systematically identify and address common impurities found after synthesis.
Caption: Troubleshooting logic for common impurity types.
Diagram 2: Purification Method Selection Guide
A decision tree to help select the most appropriate purification technique based on the characteristics of the crude product.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 10. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Managing Regioselectivity in the Halogenation of Chloroindoles
Welcome to the Technical Support Center for managing regioselectivity in the halogenation of chloroindoles. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental work. The indole core is a prevalent motif in a vast number of pharmaceuticals and bioactive natural products, making the selective functionalization of this heterocycle a critical endeavor.[1][2][3] Halogenated indoles, in particular, are versatile intermediates for further chemical modifications.[4][5][6][7][8][9] However, controlling the position of halogenation on an already substituted chloroindole ring presents a significant synthetic challenge due to the interplay of electronic and steric effects.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of these reactions and achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the halogenation of my chloroindole substrate not selective, yielding a mixture of isomers?
The inherent reactivity of the indole ring often leads to poor regioselectivity in electrophilic substitution reactions. The C3 position is typically the most nucleophilic and therefore the most reactive towards electrophiles.[5] When a chloro substituent is present, its electron-withdrawing and directing effects further complicate the regiochemical outcome. The position of the existing chloro group will influence the electron density at other positions on the indole ring.
-
Electronic Effects: A chloro group is an ortho-, para-directing deactivator. This means it directs incoming electrophiles to the positions ortho and para to itself, while simultaneously making the ring less reactive overall.
-
Steric Hindrance: The bulkiness of the halogenating reagent and the chloro substituent can also influence the site of attack.
To improve selectivity, consider the following:
-
Choice of Halogenating Agent: N-halosuccinimides (NCS, NBS, NIS) are common and often milder than molecular halogens, which can sometimes lead to better control.[10][11]
-
Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all impact the regioselectivity. Lowering the reaction temperature can sometimes favor the formation of the kinetic product over the thermodynamic one.[12]
-
Protecting Groups: The use of a protecting group on the indole nitrogen can significantly alter the electronic properties of the ring and block certain positions from reacting.
Q2: I am trying to achieve halogenation at the C7 position of my chloroindole, but I am consistently getting substitution at other positions. What strategies can I employ?
Directing halogenation to the C7 position of an indole is challenging due to the higher intrinsic reactivity of the C2 and C3 positions.[1] However, several strategies have been developed to achieve this transformation:
-
Directed Metalation: In this approach, the indole nitrogen is first protected with a directing group. This group then coordinates to a metal catalyst, bringing it in close proximity to the C7 position and facilitating C-H activation and subsequent halogenation.[1][13]
-
Transition-Metal Catalysis: Rhodium(III) and Ruthenium(II) catalyzed reactions have shown excellent regioselectivity for C7 functionalization of indolines, which can then be oxidized to indoles.[13][14]
-
Bulky Protecting Groups: A large protecting group on the indole nitrogen can sterically hinder the C2 position, making the C7 position more accessible to the halogenating agent.
Q3: My reaction is yielding di-halogenated products even when I use one equivalent of the halogenating agent. How can I prevent this?
The formation of di-halogenated products is a common issue, especially with highly activated indole substrates. Once the first halogen is introduced, the ring may still be sufficiently activated to undergo a second halogenation. To minimize this:
-
Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the second halogenation.
-
Use a Milder Reagent: Consider using a less reactive halogenating agent.
-
Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the progress of the reaction and stop it once the desired mono-halogenated product is formed.[12]
Q4: Can Lewis acids be used to control the regioselectivity of chloroindole halogenation?
Yes, Lewis acids can influence the regioselectivity of halogenation reactions.[15][16] A Lewis acid can coordinate to the halogenating agent, increasing its electrophilicity.[17] This can alter the transition state of the reaction and favor substitution at a different position. For example, ZrCl4 has been used as a catalyst for the halogenation of various aromatic compounds with high selectivity.[16] The choice of Lewis acid and reaction conditions is crucial and often requires empirical optimization for a specific substrate.[15][18]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Mixture of C4, C5, C6, and C7 Halogenated Isomers
This is a common problem when the electronic directing effects of the chloro substituent and the inherent reactivity of the indole ring lead to multiple reactive sites.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Steps & Explanations
-
Nitrogen Protection: The indole N-H is acidic and can interfere with many reactions. Protecting the nitrogen with an electron-withdrawing group like Boc (tert-butyloxycarbonyl) or Ts (tosyl) can significantly alter the electron density of the indole ring, thereby influencing the regioselectivity of electrophilic attack.[19]
-
Varying the Halogenating Reagent: The reactivity of N-halosuccinimides follows the order NIS > NBS > NCS. Starting with the least reactive reagent (NCS for chlorination) may provide better selectivity.
-
Solvent and Temperature Screening: The polarity of the solvent can influence the reaction pathway. Non-polar solvents may favor certain isomers over others. Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product.
-
Directing Group Strategies: For targeting specific, less reactive positions like C4 or C7, a directing group approach is often necessary.[3][10][11][20] These strategies utilize a removable group that directs the halogenation to a specific site via chelation assistance.[2][10][11][21]
Issue 2: Halogenation Occurring on the Pyrrole Ring (C2 or C3) Instead of the Benzene Ring
The pyrrole ring of indole is generally more electron-rich and thus more susceptible to electrophilic attack than the benzene ring.[22]
Troubleshooting Workflow
Caption: Troubleshooting workflow for pyrrole ring halogenation.
Detailed Steps & Explanations
-
Block the C3 Position: If the C3 position is unsubstituted, it is the most likely site of halogenation.[5][22] Introducing a removable blocking group at C3 can force the halogenation to occur on the benzene ring.
-
Nitrogen Protection: As mentioned previously, an N-protecting group can modulate the reactivity of the entire indole system.
-
Lewis Acid Catalysis: The use of a Lewis acid can sometimes shift the regioselectivity towards the benzene ring.[15] The specific effect is highly substrate-dependent and requires screening of different Lewis acids and conditions.
-
Enzymatic Halogenation: Biocatalysis using halogenase enzymes can offer exquisite regioselectivity that is often difficult to achieve with traditional chemical methods.[4][5] These enzymes can direct halogenation to specific positions on the indole ring, including the less reactive C5, C6, or C7 positions.[4]
Experimental Protocols
Protocol 1: General Procedure for N-Protection of a Chloroindole with a Boc Group
This protocol is a foundational step to control reactivity and improve selectivity.
Materials:
-
Chloroindole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the chloroindole (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Add (Boc)₂O (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective C7-Bromination using a Directing Group Strategy
This protocol is an example of a more advanced technique to achieve halogenation at a specific, less reactive position.
Materials:
-
N-protected chloroindole
-
N-Bromosuccinimide (NBS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Directing group ligand (e.g., a picolinamide derivative)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the N-protected chloroindole (1.0 eq), the directing group ligand (1.1 eq), and Pd(OAc)₂ (10 mol%).
-
Add anhydrous 1,2-dichloroethane.
-
Add NBS (1.2 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
The directing group can be removed in a subsequent step according to literature procedures.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Bromination of 5-Chloroindole
| Entry | Halogenating Agent | Solvent | Temperature (°C) | Major Product(s) |
| 1 | NBS (1.1 eq) | DCM | 0 | C3-Br |
| 2 | NBS (1.1 eq) | THF | 0 | C3-Br, C6-Br |
| 3 | NBS (1.1 eq) | Acetonitrile | 25 | C3-Br, C6-Br |
| 4 | Br₂ (1.0 eq) | Acetic Acid | 25 | Mixture of isomers |
This table is a representative example and actual results may vary depending on the specific substrate and reaction conditions.
Table 2: Comparison of Directing Groups for C7-Halogenation of Indoles
| Directing Group | Metal Catalyst | Halogen Source | Typical Yield (%) |
| Picolinamide | Pd(II) | NBS | 60-80 |
| 8-Aminoquinoline | Ru(II) | NCS | 70-90 |
| Pyrimidine | Rh(III) | NXS | 65-85[13] |
Yields are approximate and depend on the specific substrate and reaction conditions.
References
- 1. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mt.com [mt.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US20120157691A1 - Lewis Acid Catalyzed Halogenation of Activated Carbon Atoms - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 18. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
preventing dehalogenation during reactions with 5-bromo-7-chloro-1H-indole
Welcome to the technical support center for 5-bromo-7-chloro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of using this versatile, dihalogenated building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common challenges, particularly the undesired side reaction of dehalogenation. The information herein is structured in a practical, question-and-answer format to directly address the issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with this compound. Which halogen is expected to react first, and how can I ensure selectivity?
A1: Based on fundamental principles of palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is weaker and more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond.[1] Therefore, you should expect selective coupling to occur at the C5-bromo position.
To achieve high selectivity for mono-arylation at the C5 position, careful optimization of reaction conditions is paramount. The key is to use conditions that are sufficiently reactive to cleave the C-Br bond without being harsh enough to initiate significant C-Cl bond activation or cause hydrodehalogenation.
Key Recommendations for C5-Selective Suzuki Coupling:
-
Catalyst System: Employ a high-activity palladium catalyst and ligand system that can operate under mild conditions. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices as they promote rapid oxidative addition and reductive elimination, minimizing side reactions.[2][3]
-
Temperature Control: Start with lower reaction temperatures (e.g., room temperature to 60 °C) and monitor the reaction closely. Elevated temperatures increase the likelihood of both C-Cl bond activation and hydrodehalogenation.
-
Equivalents of Boronic Acid: Use a controlled amount of the boronic acid (typically 1.05-1.2 equivalents) to favor mono-coupling. An excess of the nucleophile can drive the reaction towards di-substitution.
Q2: My Suzuki-Miyaura reaction is producing a significant amount of 7-chloro-1H-indole (dehalogenated at C5). What is causing this, and how can I fix it?
A2: The formation of 7-chloro-1H-indole is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.[4][5] This occurs when the organopalladium intermediate that is formed after oxidative addition is intercepted by a hydride source before it can proceed through the desired catalytic cycle.
Primary Causes and Troubleshooting Workflow:
Troubleshooting Dehalogenation in Suzuki Coupling
-
Base Selection: Strong alkoxide bases (e.g., NaOtBu) can sometimes promote dehalogenation. Switching to a milder inorganic base like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is often highly effective.[3]
-
Ligand Choice: The ligand plays a critical role. If the reductive elimination step is slow, the organopalladium intermediate has a longer lifetime, increasing the chance of dehalogenation. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands accelerate reductive elimination, favoring the desired product formation.[2][3]
-
Solvent System: Protic solvents, including alcohols or excessive water, can serve as a source of protons or hydrides leading to dehalogenation.[4] Ensure you are using high-purity, anhydrous aprotic solvents like dioxane, THF, or toluene. If your boronic acid requires some water for solubility, use the minimum amount necessary.
-
N-H Acidity and Protection: The N-H proton of the indole is acidic and will be deprotonated by the base. This increases the electron density of the indole ring, which can sometimes promote side reactions. Protecting the indole nitrogen with a suitable group like tert-butoxycarbonyl (Boc) or [2-(trimethylsilyl)ethoxy]methyl (SEM) can significantly suppress dehalogenation by modulating the electronic properties of the ring.[6]
Q3: I want to perform a Buchwald-Hartwig amination. Will I face similar dehalogenation issues?
A3: Yes, the risk of hydrodehalogenation is also significant in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation. The underlying causes are similar to those in Suzuki couplings: the stability of the palladium-amido complex and the presence of potential hydride sources.
Key Recommendations to Prevent Dehalogenation in Buchwald-Hartwig Amination:
-
Ligand Selection: Bulky biarylphosphine ligands are crucial. Ligands like Xantphos or Josiphos have demonstrated efficacy in minimizing reductive dehalogenation in aminations of N-heterocycles.[7]
-
Base Choice: While strong bases like NaOtBu or LiHMDS are often required for C-N coupling, their use must be carefully controlled.[8] Ensure the base is fresh and added under a strictly inert atmosphere. For N-H indoles, using 2.2 equivalents of a strong base like LiHMDS can be effective, as the first equivalent deprotonates the indole nitrogen.[8]
-
N-Protection: As with Suzuki couplings, protecting the indole nitrogen can be a very effective strategy. A Boc group can stabilize the molecule and prevent side reactions related to the acidic N-H proton.
-
Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures, as these can lead to catalyst decomposition and an increase in side products.
Q4: Is it possible to perform a metal-halogen exchange on this compound, for example, to introduce a boronic ester at the C5 position?
A4: Yes, a selective metal-halogen exchange is feasible and represents a powerful strategy for functionalization. The C-Br bond will undergo exchange much more readily than the C-Cl bond when using common organolithium reagents at low temperatures.
Critical Considerations for Selective Halogen-Metal Exchange:
-
Reagent: n-Butyllithium (n-BuLi) is a common choice for Br-Li exchange. The reaction is typically very fast, even at low temperatures.
-
Temperature: It is absolutely critical to perform the reaction at low temperatures (typically -78 °C) to prevent side reactions, including decomposition or reaction at the C-Cl position.
-
N-H Proton: The indole N-H is acidic (pKa ≈ 17) and will be rapidly deprotonated by the organolithium reagent. Therefore, at least two equivalents of the organolithium reagent are required: the first to deprotonate the nitrogen and the second to perform the halogen-metal exchange. A combination of a Grignard reagent (like i-PrMgCl) to handle the acidic proton followed by an organolithium reagent for the exchange can also be an effective strategy under non-cryogenic conditions.
-
Quenching: After the lithiated species is formed, it can be quenched with an appropriate electrophile, such as triisopropyl borate (B(OiPr)₃), to form the corresponding boronic ester, which can then be used in subsequent Suzuki-Miyaura reactions.
Troubleshooting Guide: Advanced Scenarios
| Issue | Potential Cause(s) | Recommended Action(s) |
| Both C5-Br and C7-Cl are reacting (di-substitution) | 1. Reaction temperature is too high. 2. Catalyst system is too reactive for selective C-Br activation. 3. Prolonged reaction time. | 1. Lower the reaction temperature and monitor carefully. 2. Screen less reactive catalysts or ligands. For example, if using a highly active NHC-Pd catalyst, consider switching to a phosphine-based system. 3. Stop the reaction as soon as the starting material is consumed. |
| Reaction is sluggish and starting material remains, but forcing conditions lead to dehalogenation. | 1. Inefficient oxidative addition to the C-Br bond. 2. Catalyst inhibition or decomposition. 3. Poor solubility of reagents. | 1. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald ligand) to promote oxidative addition. 2. Use a pre-catalyst that readily forms the active Pd(0) species. Ensure all reagents and solvents are rigorously degassed. 3. Screen different aprotic solvents (e.g., Dioxane, Toluene, DMF) or use a co-solvent to improve solubility. |
| N-H unprotected indole reaction is messy with multiple byproducts. | 1. The indole nitrogen is coordinating to the palladium center, inhibiting catalysis. 2. The deprotonated indole is participating in unwanted side reactions. | 1. Protect the indole nitrogen with a suitable group (e.g., Boc, SEM, Phenylsulfonyl). This is often the most robust solution for complex indole substrates.[6] |
Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling
This protocol is a representative procedure for the selective arylation at the C5-position of this compound, adapted from established methods for similar halogenated indoles. Note: This protocol should be considered a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction vessel.
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-7-chloro-1H-indole.
Mechanistic Visualization
Understanding the catalytic cycle is key to troubleshooting. Dehalogenation is an "off-cycle" pathway that competes with the desired transmetalation step.
// Nodes in the main cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_complex [label="Ar-Pd(II)-X(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Diaryl_PdII [label="Ar-Pd(II)-Ar'(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-Ar'\n(Desired Product)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for the dehalogenation pathway Dehalogenation [label="Hydrodehalogenation\n(Side Reaction)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_source [label="Hydride Source\n(e.g., H₂O, ROH, Base)", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehal_Product [label="Ar-H\n(Byproduct)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for the main cycle Pd0 -> OxAdd [label=" + Ar-X "]; OxAdd -> PdII_complex; PdII_complex -> Transmetal [label=" + Ar'B(OH)₂ \n + Base"]; Transmetal -> Diaryl_PdII; Diaryl_PdII -> RedElim; RedElim -> Product; Product -> Pd0 [style=dashed, label=" Catalyst \n Regeneration "];
// Edges for the dehalogenation pathway PdII_complex -> Dehalogenation [label="Competes with\nTransmetalation", style=dotted, color="#EA4335"]; H_source -> Dehalogenation [style=dotted, color="#EA4335"]; Dehalogenation -> Dehal_Product; Dehal_Product -> Pd0 [style=dashed, label=" Catalyst \n Regeneration "];
{rank=same; Transmetal; Dehalogenation;} }
Suzuki-Miyaura Cycle vs. Dehalogenation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Highly Chemoselective Intramolecular C-H Aminocarbonylation of Phenethylamines to Six-Membered Benzolactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 5-bromo-7-chloro-1H-indole
Welcome to the technical support center for the synthesis of 5-bromo-7-chloro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the scale-up of this important chemical intermediate. The indole scaffold is a foundational structural motif in medicinal chemistry, and halogenated indoles are particularly valuable for their ability to serve as versatile handles for further chemical modifications.[1]
This guide is structured to address common challenges and provide practical, field-proven insights to ensure a successful and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound, and what are the key scale-up considerations?
A common and adaptable approach for the synthesis of polysubstituted indoles is the Fischer indole synthesis.[2] This method involves the acid-catalyzed cyclization of a phenylhydrazone. For this compound, a plausible route would start from a correspondingly substituted phenylhydrazine.
Key Scale-Up Considerations:
-
Exothermic Reactions: The Fischer indole synthesis is often exothermic. Poor heat transfer in large reactors can lead to side reactions and the formation of impurities.[2] Careful control of the reaction temperature is critical.
-
Catalyst Selection and Concentration: The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or Lewis acids like zinc chloride) and its concentration are crucial and may require optimization at a larger scale.[2][3]
-
Mixing Efficiency: Inefficient mixing can result in localized "hot spots" and concentration gradients, which can negatively impact reaction selectivity and yield.[2]
-
Reaction Time: The optimal reaction time can differ between small-scale and large-scale synthesis and should be carefully monitored using techniques like TLC or HPLC.[2]
Q2: How can I control the regioselectivity of the bromination and chlorination steps on the indole ring during scale-up?
Direct halogenation of the indole ring typically occurs at the C3 position.[1] To achieve the desired 5-bromo-7-chloro substitution pattern, it is often more practical to start with a pre-functionalized aniline or benzene derivative and then construct the indole ring. If you must perform halogenation on the indole core, protecting groups and specific halogenating agents can be employed to direct the substitution.
For instance, N-protection of the indole can influence the position of electrophilic substitution. The choice of halogenating agent is also critical. N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are common reagents for bromination and chlorination, respectively. The reaction conditions, including the solvent and temperature, will also play a significant role in the regioselectivity.
Q3: What are the most likely impurities to be encountered during the synthesis of this compound, and how can they be minimized?
Potential impurities can include:
-
Unreacted starting materials.
-
Regioisomers from non-selective halogenation.
-
Byproducts from side reactions, such as over-halogenation or degradation of the indole ring under harsh acidic conditions.
To minimize impurities, consider the following:
-
Careful control of reaction conditions: This includes slow addition of reagents and maintaining an optimal temperature.
-
Use of high-purity starting materials.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[2]
Q4: What are the recommended purification techniques for this compound on a larger scale?
For scale-up purification, the following techniques are recommended:
-
Crystallization: This is often the most efficient and cost-effective method for purifying solid products at scale. The choice of solvent is critical for obtaining high purity and yield.
-
Large-Scale Column Chromatography: If crystallization is not effective, large-scale column chromatography using silica gel or another suitable stationary phase can be employed. However, this method can be expensive and generate significant solvent waste.
-
Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation may be an option.
Troubleshooting Guide
This troubleshooting guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Poor quality of starting materials. | Ensure the purity of all starting materials and reagents before use. |
| Inappropriate acid catalyst or concentration. | Empirically determine the optimal acid catalyst and its concentration for your specific substrates. | |
| Sub-optimal reaction temperature or time. | Monitor the reaction progress using TLC or HPLC to determine the optimal temperature and reaction time. Excessively high temperatures or prolonged reaction times can lead to decomposition.[4] | |
| Formation of Multiple Products (Isomers/Byproducts) | Non-selective reaction conditions. | Optimize the reaction temperature and the choice of acid catalyst. Consider a slower, controlled addition of the catalyst or one of the reactants.[2] |
| Presence of impurities in starting materials. | Ensure the purity of all starting materials and reagents. | |
| Difficulty in Product Isolation/Purification | The product is an oil and does not crystallize. | Attempt to form a crystalline salt of the indole if it has a suitable functional group. If not, consider purification by vacuum distillation or large-scale column chromatography.[2] |
| The product co-elutes with impurities during chromatography. | Experiment with different solvent systems for chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).[2] | |
| Reaction Does Not Proceed to Completion | Insufficient catalyst activity. | Increase the catalyst loading or consider a stronger acid. Ensure the catalyst is not deactivated by impurities in the starting materials or solvent.[2] |
| Reversible reaction equilibrium. | Consider removing a byproduct (e.g., water) to drive the reaction to completion. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
This protocol is a representative example based on the Fischer indole synthesis and should be optimized for your specific needs.
Step 1: Synthesis of (2-chloro-4-bromophenyl)hydrazine
-
This intermediate can be synthesized from 2-chloro-4-bromoaniline via diazotization followed by reduction.
Step 2: Fischer Indole Synthesis
-
In a round-bottom flask, dissolve (2-chloro-4-bromophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Add a ketone or aldehyde (e.g., acetone, 1.1 - 1.5 eq) to form the hydrazone in situ. Stir at room temperature for 30-60 minutes.
-
Carefully add an acid catalyst, such as anhydrous zinc chloride (1.2 eq) or polyphosphoric acid.[3]
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully pour it into ice water.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Scale-Up Considerations for the Fischer Indole Synthesis
| Parameter | Lab-Scale (1-10 g) | Scale-Up (>1 kg) | Rationale and Key Considerations |
| Reactor | Round-bottom flask | Jacketed glass or stainless steel reactor | Ensure adequate heat transfer and mixing. The larger surface area-to-volume ratio in smaller flasks allows for more efficient heat dissipation. |
| Temperature Control | Heating mantle, oil bath | Automated temperature control unit with heating/cooling jacket | Precise temperature control is crucial to prevent runaway reactions and minimize byproduct formation. |
| Reagent Addition | Manual addition via dropping funnel | Metering pump for controlled addition rate | Slow and controlled addition of reagents is critical for managing exotherms and maintaining optimal concentration profiles. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer with appropriate impeller design | Ensure efficient mixing to maintain homogeneity and prevent localized hot spots. |
| Work-up | Separatory funnel for extractions | Liquid-liquid extraction unit or reactor-based extraction | Minimize manual handling and improve efficiency and safety. |
| Purification | Column chromatography | Recrystallization, short-path distillation | Crystallization is generally preferred for its cost-effectiveness and scalability. |
Visualizations
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Safety Information
-
This compound and its intermediates should be handled with care. While specific data for this compound is limited, related halogenated indoles are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6][7]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrClNO2 | CID 4659218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
- 7. 5-Bromo-7-methyl-1H-indole | C9H8BrN | CID 21102200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Fischer Indole Synthesis of Halogenated Indoles
Welcome to the technical support center for the Fischer indole synthesis of halogenated indoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet often challenging reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common pitfalls and achieve success in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: Why am I getting a low yield or no desired halogenated indole product?
A low or nonexistent yield in a Fischer indole synthesis can be disheartening. Several factors, often interconnected, can contribute to this outcome.
Potential Causes and Solutions:
-
Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too weak may not facilitate the key[1][1]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of your starting materials or the final indole product.[1]
-
Solution: For many halogenated systems, a moderately strong Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid such as polyphosphoric acid (PPA) is a good starting point.[2][3] If you observe significant decomposition (charring), consider a milder acid like p-toluenesulfonic acid (p-TsOH). It is often necessary to screen a variety of acids to find the optimal conditions for your specific substrate.
-
-
Unstable Phenylhydrazone: The phenylhydrazone intermediate is the cornerstone of the reaction.[2] Halogenated phenylhydrazones can sometimes be unstable, especially under harsh acidic conditions or elevated temperatures.
-
Solution: Consider forming the phenylhydrazone in situ by reacting the halogenated phenylhydrazine and the ketone/aldehyde directly in the reaction vessel just before adding the cyclization catalyst. This minimizes the time the hydrazone is exposed to potentially degrading conditions.
-
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis is highly sensitive to temperature.[4] Insufficient heat may prevent the reaction from proceeding, while excessive heat can promote side reactions and decomposition.
-
Solution: Begin with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature. Conversely, if you observe the formation of multiple byproducts or tar, reduce the temperature.
-
-
Competing N-N Bond Cleavage: A significant side reaction is the cleavage of the N-N bond in the ene-hydrazine intermediate, which competes with the desired[1][1]-sigmatropic rearrangement.[5][6][7] This is particularly problematic with substrates that have electron-donating groups, which can stabilize the carbocation formed upon N-N bond cleavage.[6][7]
-
Solution: The choice of acid catalyst can influence this pathway. Lewis acids are sometimes found to favor the desired cyclization over N-N bond cleavage compared to strong Brønsted acids. Additionally, carefully controlling the reaction temperature can help to minimize this side reaction.
-
Experimental Protocol: General Procedure for Fischer Indole Synthesis of a Halogenated Indole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated phenylhydrazine hydrochloride (1.0 equiv) and the ketone or aldehyde (1.1 equiv).
-
Solvent and Catalyst Addition: Add an appropriate solvent (e.g., ethanol, acetic acid, or toluene). Begin stirring the mixture and then add the acid catalyst (e.g., ZnCl₂, PPA, or p-TsOH, typically 0.5-2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a solid acid catalyst, it may be necessary to filter the mixture. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Question 2: I am observing the formation of multiple indole regioisomers. How can I control the regioselectivity?
When using an unsymmetrical ketone, the formation of two different enamine intermediates can lead to two regioisomeric indole products. The regioselectivity is influenced by the steric and electronic properties of the ketone and the reaction conditions.
Potential Causes and Solutions:
-
Nature of the Acid Catalyst: The choice of acid catalyst can significantly impact the regioselectivity of the cyclization.[8] For instance, the concentration of phosphoric oxide in polyphosphoric acid has been shown to alter the ratio of isomeric products.[8]
-
Solution: Experiment with different acid catalysts. Lewis acids and Brønsted acids can favor different regioisomers. Zeolite catalysts have also been shown to enhance regioselectivity due to their shape-selective nature.[9]
-
-
Steric Hindrance: The[1][1]-sigmatropic rearrangement is sensitive to steric hindrance. The reaction will generally favor the pathway that minimizes steric interactions in the transition state.
-
Solution: If your ketone has substituents of significantly different sizes, you can often predict the major regioisomer based on steric arguments. If you desire the sterically more hindered product, you may need to explore alternative synthetic routes.
-
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the phenylhydrazine ring can influence the direction of cyclization.[10]
-
Solution: Computational studies can sometimes help predict the favored regioisomer by analyzing the stability of the transition states leading to each product.[10]
-
Table 1: Influence of Acid Catalyst on Regioselectivity with Unsymmetrical Ketones
| Acid Catalyst | General Observation | Reference |
| Polyphosphoric Acid (PPA) | Regioselectivity can be tuned by varying the P₂O₅ content. | [8] |
| Sulfuric Acid (H₂SO₄) | Stronger acid concentrations can favor one isomer over another. | [8] |
| Zeolites | Can exhibit high shape-selectivity, favoring the less sterically bulky indole. | [9] |
| Lewis Acids (e.g., ZnCl₂) | Can provide different regioselectivity compared to Brønsted acids. | [2][3] |
Question 3: My reaction mixture is turning into a dark, tarry mess. What is causing this and how can I prevent it?
The formation of tar is a common issue in Fischer indole syntheses, often indicating product or starting material decomposition.
Potential Causes and Solutions:
-
Excessively Strong Acid or High Temperature: As mentioned, harsh reaction conditions can lead to the degradation of sensitive organic molecules.
-
Solution: Reduce the reaction temperature and/or use a milder acid catalyst. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also sometimes mitigate decomposition, as oxidation can contribute to tar formation.
-
-
Reactive Functional Groups: The presence of other reactive functional groups on your starting materials can lead to unwanted side reactions.
-
Solution: Protect any sensitive functional groups before subjecting the molecule to the Fischer indole synthesis conditions. The protecting groups can then be removed in a subsequent step.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
The Fischer indole synthesis proceeds through a series of well-defined steps:
-
Phenylhydrazone Formation: An acid-catalyzed condensation between a phenylhydrazine and an aldehyde or ketone forms a phenylhydrazone.[2][3]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer.[2][11]
-
[1][1]-Sigmatropic Rearrangement: The protonated enamine undergoes a key[1][1]-sigmatropic rearrangement, which is often the rate-determining step, to form a di-imine intermediate.[2][11]
-
Rearomatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.[3][12]
-
Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole product.[2][3]
Caption: The reaction mechanism of the Fischer indole synthesis.
Q2: Are there any limitations to the types of aldehydes and ketones that can be used?
Yes, certain carbonyl compounds are not suitable for the Fischer indole synthesis. For example, the reaction often fails with acetaldehyde.[1][4] Additionally, α,β-unsaturated ketones can lead to side reactions.[3] The α-carbon of the aldehyde or ketone must have at least two hydrogen atoms for the reaction to proceed to a stable indole.[3]
Q3: How does the position of the halogen on the phenylhydrazine ring affect the reaction?
The electronic nature of the halogen and its position can influence the reactivity of the phenylhydrazine and the stability of the intermediates. Electron-withdrawing halogens can sometimes make the initial hydrazone formation slower. The position of the halogen can also direct the regioselectivity of the cyclization in cases where the phenylhydrazine is unsymmetrically substituted.
Q4: I am struggling to purify my halogenated indole. Any suggestions?
Purification of halogenated indoles can be challenging due to similar polarities of the product and certain byproducts.[13]
-
Column Chromatography: This is the most common purification method. A careful selection of the eluent system is crucial. A gradient elution, starting with a nonpolar solvent system and gradually increasing the polarity, can be effective. Sometimes, adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can improve the separation of basic indole compounds.[14]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective purification technique.
-
Alternative Stationary Phases: If silica gel chromatography is unsuccessful, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[14]
Q5: Are there any modern modifications to the Fischer indole synthesis that are beneficial for halogenated substrates?
Several modifications have been developed to improve the scope and efficiency of the Fischer indole synthesis. The Buchwald modification, for instance, involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which can be useful for substrates that are not amenable to the classical acidic conditions.[2] Microwave-assisted synthesis has also been shown to accelerate the reaction and improve yields in some cases.[3][15]
Caption: A troubleshooting workflow for the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
Validation & Comparative
comparison of reactivity between 5-bromo-7-chloro-1H-indole and 5,7-dibromoindole
An In-Depth Comparative Analysis of the Reactivity of 5-Bromo-7-Chloro-1H-Indole and 5,7-Dibromoindole for Pharmaceutical and Agrochemical Research
Introduction
Halogenated indoles are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials science. The specific placement and nature of halogen substituents on the indole scaffold profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Moreover, these halogens serve as versatile synthetic handles for late-stage functionalization via modern cross-coupling methodologies. This guide provides a comprehensive comparison of the reactivity of two closely related, yet distinct, dihalogenated indoles: this compound and 5,7-dibromoindole.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their comparative reactivity in key synthetic transformations. By understanding the subtle yet significant differences in their chemical behavior, chemists can make more informed decisions in designing synthetic routes and optimizing reaction conditions for the development of novel indole-based compounds. We will delve into the electronic and steric factors governing their reactivity and present a comparative analysis based on established chemical principles and available data for similar systems.
Electronic and Steric Considerations: A Comparative Overview
The reactivity of the C-X bonds in this compound and 5,7-dibromoindole is primarily dictated by the electronic nature of the halogen and its position on the indole ring. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. This trend is attributed to the bond dissociation energies (BDEs) of the carbon-halogen bonds, with the C-I bond being the weakest and the C-Cl bond being the strongest.
In the case of 5,7-dibromoindole , both bromine atoms offer similar reactivity profiles, although subtle differences can be exploited under carefully controlled conditions. The C5-Br bond is often considered slightly more activated towards oxidative addition to a palladium(0) catalyst due to the higher electron density at the C5 position of the indole ring compared to the C7 position.
For This compound , a more pronounced difference in reactivity is expected. The C5-Br bond is significantly more reactive than the C7-Cl bond. This allows for selective functionalization at the C5 position while leaving the C7-Cl bond intact for subsequent transformations. This orthogonal reactivity is a key advantage in complex molecule synthesis.
Below is a diagram illustrating the general workflow for comparing the reactivity of these two indole derivatives.
Caption: Workflow for comparing the reactivity of the two indole compounds.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The differential reactivity of the C-Br and C-Cl bonds in our target molecules is most evident in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron reagent. It is a widely used method for the formation of biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the halogenated indole (1.0 mmol), the boronic acid or pinacol ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Add a suitable solvent system, for example, a mixture of toluene and water (4:1, 10 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcomes and Comparison:
| Compound | Position | Coupling Partner | Typical Yield | Selectivity |
| This compound | C5-Br | Phenylboronic acid | High ( >90%) | High for mono-arylation at C5 |
| C7-Cl | Phenylboronic acid | Low to moderate | Requires more forcing conditions | |
| 5,7-Dibromoindole | C5-Br | Phenylboronic acid | High | Potential for di-arylation |
| C7-Br | Phenylboronic acid | High | Similar reactivity to C5-Br |
For This compound , selective coupling at the C5 position can be achieved with high efficiency using standard Suzuki conditions. The C7-Cl bond will typically remain unreacted, providing a handle for further diversification. To achieve diarylation, more forcing conditions, such as the use of a stronger base, a more active catalyst (e.g., a palladacycle), and higher temperatures, would be necessary.
In contrast, 5,7-dibromoindole will readily undergo diarylation under similar conditions, often leading to a mixture of mono- and di-arylated products. Achieving selective mono-arylation can be challenging and may require careful control of stoichiometry and reaction time.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
Experimental Protocol: Sonogashira Coupling
-
In a Schlenk flask, dissolve the halogenated indole (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol), and a copper(I) salt such as CuI (0.04 mmol) in a suitable solvent like THF or DMF (10 mL).
-
Add a base, typically a primary or secondary amine like triethylamine or diisopropylamine (2.0 mmol).
-
Degas the mixture and place it under an inert atmosphere (argon or nitrogen).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
After completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
Expected Outcomes and Comparison:
The reactivity trend observed in Suzuki coupling is mirrored in the Sonogashira reaction. The C5-Br bond of This compound will react selectively with terminal alkynes under mild conditions, leaving the C7-Cl bond untouched. For 5,7-dibromoindole , disubstitution is a likely outcome, although mono-alkynylation can be favored by using a slight excess of the indole relative to the alkyne.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.
Experimental Protocol: Buchwald-Hartwig Amination
-
Charge a reaction tube with the halogenated indole (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a phosphine ligand (e.g., Xantphos, 0.02 mmol), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).
-
Seal the tube and heat the mixture to 80-110 °C until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the product by column chromatography.
Expected Outcomes and Comparison:
The C-N bond formation follows the same reactivity principles. This compound allows for selective amination at the C5 position. This is particularly useful for synthesizing compounds where different nitrogen-based functionalities are desired at the C5 and C7 positions. 5,7-dibromoindole will likely undergo diamination, especially if an excess of the amine and prolonged reaction times are used.
Reactivity in Lithiation and Borylation Reactions
Halogen-metal exchange is another fundamental transformation for the functionalization of aryl halides.
Experimental Protocol: Lithiation followed by Borylation
-
Dissolve the halogenated indole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add an electrophile, such as triisopropyl borate (1.5 mmol), and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the organic phase, and concentrate.
-
Purify the resulting boronic ester by chromatography or crystallization.
Expected Outcomes and Comparison:
Lithiation of dihalogenated indoles can sometimes be less selective than palladium-catalyzed reactions. For 5,7-dibromoindole , lithiation can occur at either the C5 or C7 position, potentially leading to a mixture of products upon quenching with an electrophile. The slightly higher acidity of the C7-H in some indole systems might favor lithiation at this position if one of the halogens were to be replaced by hydrogen, but with two bromines, the kinetics of the halogen-metal exchange will be the dominant factor.
For This compound , the bromine at C5 is more susceptible to halogen-metal exchange than the chlorine at C7. This allows for regioselective lithiation at the C5 position, followed by trapping with an electrophile to introduce a new functional group, all while preserving the C7-Cl for subsequent cross-coupling reactions.
The following diagram illustrates the selective functionalization strategy for this compound.
Caption: Selective functionalization of this compound.
Conclusion and Strategic Recommendations
The choice between this compound and 5,7-dibromoindole as a starting material should be guided by the specific synthetic strategy and the desired final product.
-
For the synthesis of symmetrically disubstituted indoles , 5,7-dibromoindole is the more straightforward choice. Its two C-Br bonds of similar reactivity allow for efficient double functionalization in a single step.
-
For the synthesis of unsymmetrically disubstituted indoles , or for a more controlled, stepwise functionalization, This compound is the superior building block. The significant difference in reactivity between the C5-Br and C7-Cl bonds provides a valuable orthogonal handle. One can selectively functionalize the C5 position under standard conditions, and then, in a subsequent step, modify the C7 position under more forcing conditions or after a different transformation.
This inherent orthogonality in this compound offers greater flexibility and control in the synthesis of complex indole derivatives, which is a significant advantage in the context of drug discovery and development where precise structure-activity relationship (SAR) studies are crucial. Researchers can systematically vary the substituents at both the C5 and C7 positions to fine-tune the biological activity of the target molecules.
Positional Isomerism in Action: A Comparative Analysis of 5-Bromo-7-Chloro-1H-Indole and 5-Chloro-7-Bromo-1H-Indole
An Expert Guide for Medicinal Chemists
Introduction: More Than Just a Simple Swap
In the intricate field of drug discovery and materials science, the indole scaffold stands as a "privileged structure," forming the backbone of countless natural products and synthetic drugs.[1][2] Halogenation of this scaffold is a time-tested strategy to modulate physicochemical and biological properties, including lipophilicity, metabolic stability, and target binding affinity.[1] This guide delves into a compelling example of structural isomerism: the comparison between 5-bromo-7-chloro-1H-indole and 5-chloro-7-bromo-1H-indole. While identical in molecular formula and weight, the positional swap of the bromine and chlorine atoms imparts distinct characteristics to each molecule. Understanding these nuanced differences is paramount for researchers aiming to fine-tune structure-activity relationships (SAR) and rationally design next-generation therapeutics and functional materials.[3]
This analysis will provide an in-depth comparison of their physicochemical properties, spectroscopic signatures, synthetic accessibility, and potential pharmacological implications, offering a data-driven resource for informed decision-making in research and development.
Physicochemical Properties: The Subtle Influence of Halogen Position
The choice between a chlorine or bromine substituent can have significant impacts on a molecule's physical properties.[1] Bromine is larger, more polarizable, and possesses a different electronegativity compared to chlorine, which influences intermolecular forces like van der Waals interactions and, consequently, properties such as melting point and crystal packing.[1] While both isomers are highly lipophilic—a key factor for membrane permeability—their electronic distributions differ, which can affect their interaction with biological targets and their metabolic fate.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 5-Chloro-7-Bromo-1H-Indole | Rationale for Differences |
| CAS Number | 180623-89-6[3] | 1261494-09-0 (example) | N/A |
| Molecular Formula | C₈H₅BrClN[4] | C₈H₅BrClN | Identical atoms |
| Molecular Weight | 230.49 g/mol [4] | 230.49 g/mol | Identical atoms |
| Predicted Boiling Point | 348.1±22.0 °C[4] | ~350 °C | Minor differences expected due to varied dipole moments and intermolecular forces. |
| Predicted Density | 1.772±0.06 g/cm³[4] | ~1.78 g/cm³ | The position of the heavier bromine atom can slightly influence crystal packing density. |
| Predicted LogP | 3.58[5] | ~3.6 | Both are highly lipophilic. The larger, more polarizable bromine atom generally increases lipophilicity more than chlorine.[1] |
Note: Predicted values are computationally derived and serve as estimations. Experimental validation is recommended.
The bromine atom at the 5-position in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the straightforward introduction of diverse molecular fragments.[3] The electron-withdrawing chlorine at the 7-position modulates the overall electron density of the indole ring.[3] This distinct reactivity profile is a critical consideration during the synthetic design of more complex molecules.
Spectroscopic Signatures: A Clear Distinction
While chemically similar, the two isomers are readily distinguished by standard analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The electronic environment of each proton and carbon atom in the indole ring is uniquely influenced by the adjacent halogens, leading to predictable and distinct chemical shifts.
¹H NMR Spectroscopy
The electron-withdrawing effects of bromine and chlorine significantly influence the chemical shifts of neighboring protons.[3] While specific experimental spectra are not widely published, reliable predictions can be made based on established principles and data from related halogenated indoles.[3][6]
Table 2: Predicted ¹H NMR Spectral Comparison (in CDCl₃)
| Proton Position | This compound | 5-Chloro-7-Bromo-1H-Indole | Causality of Chemical Shift Differences |
| H1 (N-H) | >8.0 ppm (broad singlet) | >8.0 ppm (broad singlet) | Typical for indole N-H; minimal difference expected. |
| H4 | ~7.4-7.6 ppm | ~7.3-7.5 ppm | H4 is ortho to the C5 substituent. The more electronegative chlorine at C5 will likely cause a greater downfield (deshielding) effect on H4 compared to bromine. |
| H6 | ~7.2-7.4 ppm | ~7.3-7.5 ppm | H6 is ortho to the C7 and para to the C5 substituent. The combined electronic effects will result in a distinct chemical shift for each isomer. |
¹³C NMR Spectroscopy
The carbon spectrum provides even more definitive fingerprints. The carbon atoms directly attached to the halogens (C5 and C7) are most significantly affected. A key distinguishing feature is the "heavy atom effect" of bromine, which causes a characteristic upfield shift for the carbon it is attached to (C5 in the first isomer, C7 in the second) compared to the carbon attached to chlorine.[1]
Synthetic Strategies: The Bartoli Indole Synthesis
One of the most efficient and flexible routes to 7-substituted indoles is the Bartoli indole synthesis.[7][8] This reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[9] The steric bulk of the ortho substituent is crucial as it facilitates the required[3][3]-sigmatropic rearrangement that drives the cyclization.[7] This makes the Bartoli synthesis an ideal choice for preparing both target isomers, with the primary difference being the selection of the starting nitroarene.
Caption: Comparative synthetic workflows leveraging the Bartoli indole synthesis.
Experimental Protocol: General Procedure for Bartoli Indole Synthesis
This protocol is a generalized representation and requires optimization based on specific substrates and laboratory conditions. All procedures must be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.
-
Grignard Reagent Addition: Under an inert atmosphere (e.g., Argon), a solution of the ortho-substituted nitroarene (e.g., 2-bromo-3-chloro-5-nitrotoluene) in anhydrous tetrahydrofuran (THF) is cooled to -40 °C.
-
Reaction Initiation: Three equivalents of vinylmagnesium bromide (1 M solution in THF) are added dropwise to the cooled solution, maintaining the internal temperature below -30 °C. The choice of an ortho-substituted nitroarene is critical, as unsubstituted variants often yield different products.[9]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
Workup and Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes the magnesium intermediates.
-
Extraction: The resulting mixture is extracted three times with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude residue is purified using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure, 7-substituted indole product.
-
Validation: The structure and purity of the final compound are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological and Pharmacological Implications
The presence and position of halogen substituents profoundly influence a molecule's biological activity.[2] Halogen atoms can form "halogen bonds"—a type of non-covalent interaction with biological macromolecules—that can enhance binding affinity and selectivity. Furthermore, they can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby improving a drug's pharmacokinetic profile.
While direct comparative biological studies on these specific isomers are not abundant, their potential applications can be inferred from the activities of other halogenated indoles, which are known to act as:
-
Kinase Inhibitors: Many anticancer agents target the ATP-binding site of protein kinases. The indole scaffold is a common core for such inhibitors, and the specific halogenation pattern can fine-tune the binding to targets like Epidermal Growth Factor Receptor (EGFR).[1][10]
-
Antimicrobial Agents: Halogenated indoles have shown promise as antibacterial and antifungal agents.[11][12] The lipophilicity conferred by the halogens can aid in penetrating microbial cell walls.
-
Antiviral Compounds: The indole nucleus is a key pharmacophore in the development of antiviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[10][13]
The differential placement of the bulky, polarizable bromine and the smaller, more electronegative chlorine in our two isomers will create distinct steric and electronic profiles. This will inevitably lead to different binding geometries and affinities for a given protein target, potentially resulting in one isomer being a potent inhibitor while the other is significantly less active or even inactive.
Conclusion: A Deliberate Choice in Molecular Design
The comparative analysis of this compound and 5-chloro-7-bromo-1H-indole serves as a powerful illustration of a core principle in medicinal chemistry: structure dictates function. These isomers, while possessing identical atomic constituents, are distinct chemical entities with unique spectroscopic properties, synthetic routes, and, most critically, divergent potential for biological interactions.
For the drug development professional, the choice between these scaffolds is not trivial. It is a strategic decision based on the desired SAR, the synthetic accessibility, and the specific nature of the biological target. This guide highlights that a deep understanding of how subtle structural modifications translate into functional differences is essential for the rational design of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | RUO | Building Block [benchchem.com]
- 4. This compound CAS#: 180623-89-6 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. rsc.org [rsc.org]
- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. d-nb.info [d-nb.info]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. rjpn.org [rjpn.org]
The Enigmatic Profile of 5-bromo-7-chloro-1H-indole: A Comparative Guide to Its Biological Activity in the Halogenated Indole Landscape
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] The introduction of halogen atoms to this privileged structure can dramatically modulate its physicochemical properties and biological functions, often enhancing potency and target specificity.[2] This guide provides a comparative analysis of the biological activity of 5-bromo-7-chloro-1H-indole, a di-halogenated indole, in the context of other halogenated indoles. While direct and extensive biological data for this specific compound are not widely published, its significance primarily lies in its role as a versatile synthetic intermediate for constructing more complex and pharmacologically active molecules.[3] This guide will, therefore, extrapolate its potential activities by examining the established biological profiles of its derivatives and structurally related halogenated indoles, supported by experimental data from the scientific literature.
The Strategic Importance of Halogenation on the Indole Ring
Halogenation is a powerful tool in drug design, influencing a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. In the indole series, the position and nature of the halogen substituent dictate the resulting biological effects. For instance, halogenation at the C4, C5, and C6 positions has been identified as optimal for antifungal activity due to enhanced hydrophobic and electron-withdrawing effects.[4] Similarly, chloro and bromo substitutions at the 4th and 5th positions of the indole ring have been shown to be crucial for antibacterial activity against Vibrio parahaemolyticus.[5][6]
This compound: A Key Architectural Element
This compound is a unique di-halogenated indole featuring a bromine atom at the 5-position and a chlorine atom at the 7-position. This specific substitution pattern offers distinct chemical handles for further molecular elaboration. The bromine at C5 is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities, while the electron-withdrawing chlorine at C7 modulates the electronic properties of the indole ring.[3] This dual functionality makes it an attractive starting material for the synthesis of novel therapeutic agents, including kinase inhibitors and serotonin receptor modulators.[3]
Comparative Biological Activities of Halogenated Indoles
To understand the potential biological profile of this compound, we will compare the activities of other halogenated indoles, focusing on antimicrobial and anticancer properties, which are prominent areas of investigation for this class of compounds.
Antimicrobial and Antibiofilm Activity
Halogenated indoles have emerged as promising agents to combat multidrug-resistant bacteria and fungal pathogens. Their mechanisms often involve the disruption of biofilm formation, a key virulence factor.
A study on various halogenated indoles against Vibrio parahaemolyticus revealed that 4-chloroindole and 5-chloroindole exhibited the lowest minimum inhibitory concentrations (MIC) at 50 μg/mL.[5] In contrast, 7-chloroindole had a higher MIC of 200 μg/mL, suggesting that the position of the chlorine atom significantly impacts antibacterial potency.[5][6] This highlights the importance of substitution patterns in determining the antimicrobial efficacy of these compounds.
Derivatives of 5-bromoindole have also demonstrated significant antibacterial potential. A series of 5-bromoindole-2-carboxamides were synthesized and showed high activity against pathogenic Gram-negative bacteria, with some compounds exhibiting MIC values as low as 0.35–1.25 μg/mL.[7][[“]]
Table 1: Comparative Antimicrobial Activity of Halogenated Indoles
| Compound | Organism | MIC (μg/mL) | Reference |
| 4-chloroindole | Vibrio parahaemolyticus | 50 | [5] |
| 5-chloroindole | Vibrio parahaemolyticus | 50 | [5] |
| 7-chloroindole | Vibrio parahaemolyticus | 200 | [5] |
| 5-bromoindole-2-carboxamide derivative 7a | Escherichia coli | 0.78 | [7] |
| 5-bromoindole-2-carboxamide derivative 7a | Pseudomonas aeruginosa | 1.25 | [7] |
| 5-bromoindole-2-carboxamide derivative 7c | Klebsiella pneumoniae | 0.35 | [7] |
Based on these findings, it is plausible that this compound, possessing both bromine and chlorine substituents, could serve as a scaffold for developing potent antimicrobial agents. The combination of halogens at the 5 and 7 positions may offer a unique electronic and steric profile that could be exploited for enhanced activity.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The following diagram illustrates a typical workflow for determining the MIC of a compound against a bacterial strain.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents. Halogenation can enhance the cytotoxic potential of these compounds by influencing their interaction with key oncogenic targets.
Derivatives of 5-chloro-indole have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[9] For example, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated potent antiproliferative activity against several cancer cell lines, with some compounds exhibiting GI50 values in the nanomolar range.[9] Specifically, compounds 5f and 5g from this series showed potent inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M.[9]
Similarly, derivatives of 5-bromoindole have been investigated for their antitumor effects. A study on 5-bromo indole-aryl keto hydrazide-hydrazone analogues revealed potent cytotoxicity against a panel of eight human cancer cell lines, with some compounds showing significantly lower IC50 values than the standard drug cisplatin.[10]
Table 2: Comparative Anticancer Activity of Halogenated Indole Derivatives
| Compound | Cancer Cell Line | IC50/GI50 (nM) | Target | Reference |
| 5-chloro-indole derivative 5f | A-549 (Lung) | 29 (GI50) | EGFRWT/EGFRT790M | [9] |
| 5-chloro-indole derivative 5g | A-549 (Lung) | 31 (GI50) | EGFRWT/EGFRT790M | [9] |
| 5-bromo-indole derivative 6a | HL-60 (Leukemia) | 3913 (IC50) | Not specified | [10] |
| 5-bromo-indole derivative 6h | A549 (Lung) | 4838 (IC50) | Not specified | [10] |
The potent anticancer activities observed for derivatives of both 5-chloro- and 5-bromo-indoles suggest that this compound could be a valuable scaffold for the development of novel cytotoxic agents. The combined electronic effects of the two halogens could potentially lead to enhanced binding to cancer-related targets.
Signaling Pathway: EGFR Inhibition by Indole Derivatives
The diagram below illustrates the mechanism by which indole-based inhibitors can block the EGFR signaling pathway, which is crucial for cancer cell proliferation and survival.
Caption: EGFR signaling pathway and its inhibition by 5-chloro-indole derivatives.
Experimental Protocols
For researchers interested in evaluating the biological activity of this compound or its derivatives, the following are representative protocols for the assays discussed.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan GO microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: EGFR Kinase Inhibitory Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring kinase activity.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
HTRF KinEASE-TK kit (Cisbio)
-
Test compound (dissolved in DMSO)
-
ATP
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the EGFR enzyme, the biotinylated TK substrate, and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction by adding the detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Incubation: Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Signal Reading: Read the fluorescence at 620 nm and 665 nm on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 value of the inhibitor.
Conclusion and Future Perspectives
While this compound itself has not been extensively profiled for its biological activities, the available evidence from its derivatives and other structurally related halogenated indoles strongly suggests its potential as a valuable scaffold in drug discovery. The comparative analysis indicates that this di-halogenated indole could be a promising starting point for the development of novel antimicrobial and anticancer agents.
The strategic placement of bromine at C5 and chlorine at C7 offers unique opportunities for synthetic diversification and optimization of biological activity. Future research should focus on the direct biological evaluation of this compound to establish its intrinsic activity profile. Furthermore, the synthesis and screening of a focused library of derivatives, exploring various substitutions at the N1, C2, and C3 positions, would be a logical next step to unlock the full therapeutic potential of this intriguing molecule. The insights gained from such studies will undoubtedly contribute to the expanding landscape of halogenated indoles as a source of new medicines.
References
- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | RUO | Building Block [benchchem.com]
- 4. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
- 5. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 6. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Functionalization of 5-bromo-7-chloro-1H-indole
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon bonds.[1][2] Among these, the Suzuki-Miyaura and Stille couplings are workhorse reactions, each offering a unique profile of advantages and limitations. The choice between them is often nuanced, dictated by the specific substrate, desired functional group tolerance, and overarching project goals such as scalability and green chemistry principles.
This guide provides an in-depth, head-to-head comparison of the Suzuki and Stille couplings for a substrate of significant interest in drug discovery: 5-bromo-7-chloro-1H-indole . The indole scaffold is a privileged structure in pharmacology, and this dihalogenated variant presents a valuable platform for selective, sequential diversification.[3] The presence of two distinct halogen atoms—a more reactive bromine at the C5 position and a less reactive chlorine at C7—offers a handle for controlled, site-selective functionalization, a critical strategy in building molecular complexity and exploring structure-activity relationships (SAR).[4][5]
We will dissect these two powerful reactions from a mechanistic standpoint, evaluate their practical considerations, and provide validated experimental protocols to guide your synthetic strategy.
The Catalytic Cycles: A Mechanistic Overview
At their core, both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. However, a critical distinction lies in the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction couples an organohalide with an organoboron species, typically a boronic acid or ester.[6] A key feature is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[7][8][9]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Stille Catalytic Cycle
The Stille reaction involves the coupling of an organohalide with an organotin reagent (organostannane).[10] Unlike the Suzuki coupling, the transmetalation step in the Stille reaction does not require activation by a base.[11] This fundamental difference is the source of its primary advantage: compatibility with base-sensitive functional groups.
Caption: Catalytic Cycle of the Stille Coupling.
Head-to-Head Comparison: Key Performance Parameters
The choice between Suzuki and Stille coupling hinges on a careful evaluation of several factors.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic Acid/Ester) | Organotin (Organostannane) |
| Toxicity | Low. Boronic acids and byproducts are generally non-toxic and considered "green".[12][13][14] | High. Organotin reagents and byproducts are highly toxic and pose significant safety and environmental concerns.[10][15][16][17] |
| Stability/Handling | Boronic acids are generally air and moisture stable solids.[13][18] Prone to protodeboronation under certain conditions, especially heteroaryl boronic acids. | Organostannanes are generally stable to air and moisture, making them easy to handle.[10] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃). Can be run in aqueous/biphasic media.[7][12] | Base-free. Typically run in anhydrous organic solvents (e.g., THF, Toluene).[11] |
| Functional Group Tolerance | Good, but limited by the required base, which can be incompatible with sensitive groups (e.g., esters). | Excellent. The base-free conditions allow for tolerance of a very wide range of functional groups.[11][16][17][19] |
| Chemoselectivity (C-Br vs. C-Cl) | High. Preferential reaction at the more reactive C-Br bond is readily achieved.[4][5] | High. Similar to Suzuki, selective coupling at the C-Br bond is expected under standard conditions. |
| Purification | Generally straightforward. Inorganic boron byproducts are typically easy to remove.[12][14] | Challenging. Removal of toxic organotin byproducts can be difficult and requires specific workup procedures.[17] |
Strategic Application for this compound
For this specific substrate, the primary strategic consideration is chemoselectivity. Both Suzuki and Stille couplings are highly effective at differentiating between the C-Br and C-Cl bonds due to the inherent reactivity difference in the oxidative addition step (rate: C-I > C-Br > C-OTf >> C-Cl).[14][20] This allows for the selective synthesis of 5-aryl-7-chloro-1H-indole, leaving the C-Cl bond intact for subsequent, more forcing cross-coupling or other transformations.
Decision-Making Workflow
Caption: Decision workflow for selecting a coupling method.
Experimental Protocols & Data
The following protocols are representative procedures for the selective C5-arylation of this compound.
A. Suzuki-Miyaura Coupling Protocol (Representative)
This protocol is adapted from procedures for similar halogenated indole systems.[21][22]
Reaction: this compound with Phenylboronic Acid
-
Preparation: To a flame-dried reaction vial, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq.).
-
Solvent & Degassing: Seal the vial with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield 5-phenyl-7-chloro-1H-indole.
B. Stille Coupling Protocol (Representative)
This protocol is based on general Stille coupling conditions known for their high functional group tolerance.[17][23]
Reaction: this compound with Phenyltributylstannane
-
Preparation: To a flame-dried reaction vial, add this compound (1.0 eq.) and the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent & Reagents: Seal the vial with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., Toluene or THF). Add phenyltributylstannane (1.1 eq.) via syringe.
-
Reaction: Heat the mixture to 90-110 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, concentrate the reaction mixture. To remove tin byproducts, dissolve the residue in a solvent like acetonitrile and wash with hexane. Alternatively, treatment with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin fluoride, which can be filtered off.
-
Purification: Following the initial workup to remove the bulk of the tin waste, further purify the crude product by flash column chromatography.
Comparative Data Summary (Illustrative)
| Parameter | Suzuki Coupling | Stille Coupling |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 eq) | None |
| Solvent | Dioxane/H₂O (4:1) | Toluene |
| Temperature | 90 °C | 100 °C |
| Time | 4 h | 8 h |
| Typical Yield | 85-95% | 80-90% |
| Key Byproduct | Boric Acid | Tributyltin Bromide |
| Purification Note | Standard chromatography | Requires specific methods (e.g., KF wash) to remove toxic tin waste.[17] |
Conclusion and Recommendations
For the selective C5-arylation of this compound, both the Suzuki-Miyaura and Stille couplings are highly effective and reliable methods. The choice between them is a strategic one, guided by the specific constraints and goals of your research program.
-
The Suzuki-Miyaura coupling should be considered the default choice. Its primary advantages are the low toxicity of its reagents and byproducts, making it safer, more environmentally friendly, and more amenable to large-scale synthesis.[12][14][24] The purification is significantly more straightforward, which can accelerate downstream activities.
-
The Stille coupling is a powerful problem-solver. Its key advantage is the absence of a base, providing exceptional functional group tolerance.[11][16] It becomes the superior option when dealing with substrates that are sensitive to basic conditions or when the required boronic acid for a Suzuki coupling is unstable or commercially unavailable.[25] However, the high toxicity of organostannanes necessitates stringent handling protocols and presents significant purification and waste disposal challenges that must not be underestimated.[10][15][16]
By understanding the mechanistic nuances and practical trade-offs detailed in this guide, researchers can confidently select the optimal cross-coupling strategy to advance their drug discovery programs.
References
- 1. ias.ac.in [ias.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 15. Stille Coupling [organic-chemistry.org]
- 16. fiveable.me [fiveable.me]
- 17. jk-sci.com [jk-sci.com]
- 18. boronmolecular.com [boronmolecular.com]
- 19. ikm.org.my [ikm.org.my]
- 20. Yoneda Labs [yonedalabs.com]
- 21. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 22. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. mt.com [mt.com]
- 25. youtube.com [youtube.com]
A Senior Scientist's Guide to HPLC Purity Assessment of 5-bromo-7-chloro-1H-indole
Introduction: The Critical Role of Purity in Drug Intermediates
5-bromo-7-chloro-1H-indole is a key heterocyclic building block in the synthesis of various pharmacologically active agents. The precise arrangement of its halogen substituents is crucial for the desired biological activity and downstream reaction success. The presence of even minor impurities—such as regioisomers, starting materials, or dehalogenated byproducts—can compromise the safety, efficacy, and yield of the final Active Pharmaceutical Ingredient (API).[1][2]
Therefore, a robust, reliable, and validated analytical method for purity assessment is not merely a quality control checkpoint; it is a cornerstone of the entire drug development process. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy.[3][4][5]
This guide provides an in-depth comparison of two strategic reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. We will explore a primary "workhorse" method using a C18 stationary phase and an orthogonal method employing a Phenyl-Hexyl phase, explaining the scientific rationale behind each experimental choice. This comparative approach ensures a comprehensive evaluation, capable of detecting and resolving a wide array of potential impurities.
The Primary Workhorse: RP-HPLC with a C18 Stationary Phase
Reversed-phase chromatography is the most prevalent mode of HPLC, separating molecules based on their hydrophobicity.[6][7] For a relatively nonpolar, hydrophobic molecule like this compound, a C18 (octadecylsilane) stationary phase is the logical starting point. The long alkyl chains of the C18 phase provide strong hydrophobic interactions, ensuring adequate retention and separation from more polar impurities.[8][9]
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected for its strong hydrophobicity, which effectively retains the nonpolar indole analyte, allowing for separation from potential polar impurities like residual inorganic salts or highly polar starting materials.[8]
-
Mobile Phase: A gradient of water and acetonitrile (ACN) is chosen. ACN is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff. A small amount of acid (e.g., 0.1% formic acid) is added to the mobile phase to suppress the ionization of any silanol groups on the silica support and the indole's N-H proton, leading to sharper, more symmetrical peaks.
-
Detector: A Photodiode Array (PDA) detector is indispensable for purity analysis. Unlike a standard UV detector that monitors at a single wavelength, a PDA detector captures the entire UV-Vis spectrum for every point in the chromatogram.[10][11][12] This allows for:
-
Peak Purity Analysis: By comparing spectra across a single peak, one can determine if it represents a single component or contains co-eluting impurities.[13][14][15]
-
Impurity Identification: The spectral data can provide clues to the identity of unknown impurities by comparison with known standards or library spectra.
-
Experimental Protocol 1: C18 RP-HPLC Method
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 40% B
-
18.1-25 min: 40% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA detection at 225 nm. Spectral data collected from 200-400 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
The Orthogonal Approach: Unmasking Co-eluting Impurities with a Phenyl-Hexyl Phase
Relying on a single chromatographic method, even a well-developed one, carries the risk of co-eluting impurities. An orthogonal method, which separates compounds by a different mechanism, is crucial for confirming purity.[16][17][18] For aromatic compounds, a Phenyl-Hexyl stationary phase provides excellent orthogonality to a standard C18 phase.
Principle of an Alternative Separation Mechanism
While a Phenyl-Hexyl column still operates in reversed-phase mode and separates based on hydrophobicity, it introduces an additional separation mechanism: π-π interactions .[19][20] The phenyl rings in the stationary phase can interact with the electron-rich aromatic indole ring of the analyte and its impurities. This unique selectivity can resolve compounds that have similar hydrophobicity but differ in their aromatic or electronic character, a common scenario for regioisomers or related substances.[21][22]
Experimental Protocol 2: Phenyl-Hexyl RP-HPLC Method
-
Instrumentation:
-
Same as Protocol 1.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: (May require slight optimization, but start with the same gradient as the C18 method for direct comparison).
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 40% B
-
18.1-25 min: 40% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA detection at 225 nm. Spectral data collected from 200-400 nm.
-
-
Sample Preparation:
-
Same as Protocol 1.
-
Visualizing the Analytical Workflow
A structured workflow is essential for consistent and reliable purity analysis. The following diagram illustrates the process from sample reception to final purity determination.
Caption: Workflow for HPLC purity assessment of this compound.
Comparative Performance Analysis
The true value of an orthogonal method is revealed when comparing its performance against the primary method. The table below summarizes expected performance characteristics for resolving the target compound from key potential impurities.
| Performance Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Rationale |
| Retention of Main Peak | Strong (High k') | Moderate (Lower k') | The C18 phase is more hydrophobic than the Phenyl-Hexyl phase, leading to stronger retention of the nonpolar analyte.[20] |
| Resolution (vs. Regioisomer) | May be limited if hydrophobicity is similar. | Superior . | The Phenyl-Hexyl column's π-π interaction capability provides an alternative selectivity mechanism that can differentiate between isomers with subtle electronic differences.[19][21] |
| Resolution (vs. Dehalogenated Impurity) | Superior . | Good. | The loss of a halogen atom significantly changes the molecule's hydrophobicity, making the C18 column highly effective for this separation. |
| Analysis Time | Potentially longer due to stronger retention. | Potentially shorter. | Weaker overall retention can lead to faster elution times, provided resolution is maintained. |
| Peak Asymmetry (Tailing Factor) | Excellent (< 1.2) with acidified mobile phase. | Excellent (< 1.2) with acidified mobile phase. | Both are high-quality, modern columns. Tailing is primarily controlled by mobile phase pH and good laboratory practice. |
| Primary Application | Routine QC, general purity screening, separation of non-aromatic or polarity-driven impurities. | Method development, impurity identification, resolving difficult aromatic isomers, orthogonal confirmation. | The C18 is a robust, general-purpose column, while the Phenyl-Hexyl is a specialized tool for resolving challenging separations where aromaticity plays a key role.[22] |
Ensuring Trustworthiness: System Suitability and Validation
Every protocol must be a self-validating system. Before analyzing any samples, a System Suitability Test (SST) must be performed to ensure the chromatographic system is fit for its intended purpose, as outlined in pharmacopeias like the USP.[23][24][25]
Key SST Parameters:
-
Resolution (Rs): The degree of separation between the main peak and the closest eluting impurity (must be >2.0).
-
Tailing Factor (Tf): Measures peak symmetry (should be between 0.8 and 1.5).
-
Plate Count (N): A measure of column efficiency.
-
Precision (%RSD): The relative standard deviation of replicate injections of a standard (<1.0% for area and retention time).
Furthermore, the analytical method itself must be validated according to ICH Q2(R2) guidelines to prove its reliability for purity testing.[26][27][28] This involves experimentally demonstrating specificity, linearity, accuracy, precision, and establishing a limit of quantitation (LOQ) for all relevant impurities.[29]
Decision Logic: Choosing the Right Method
The choice between a primary and orthogonal method depends on the analytical goal. The following diagram provides a logical path for researchers.
Caption: Decision tree for selecting the appropriate HPLC purity method.
Conclusion
Assessing the purity of this compound requires a meticulous and scientifically-grounded approach. While a well-optimized C18-based RP-HPLC method serves as a robust primary tool for routine analysis, it should not be used in isolation. The strategic implementation of an orthogonal method, such as one employing a Phenyl-Hexyl stationary phase, is essential for comprehensive impurity profiling. This dual-method approach leverages different separation selectivities to unmask potentially co-eluting species, thereby providing a much higher degree of confidence in the final purity value. Adherence to system suitability and method validation principles ensures that the data generated is not only accurate but also trustworthy and defensible, meeting the rigorous standards of the pharmaceutical industry.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. benchchem.com [benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. asianjpr.com [asianjpr.com]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. chromtech.com [chromtech.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. uhplcs.com [uhplcs.com]
- 9. jordilabs.com [jordilabs.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. labcompare.com [labcompare.com]
- 12. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 15. pharmtech.com [pharmtech.com]
- 16. agilent.com [agilent.com]
- 17. orthogonal hplc methods | PPTX [slideshare.net]
- 18. biotage.com [biotage.com]
- 19. lcms.cz [lcms.cz]
- 20. support.waters.com [support.waters.com]
- 21. uhplcs.com [uhplcs.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. usp.org [usp.org]
- 24. agilent.com [agilent.com]
- 25. Chromatography [usp.org]
- 26. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 27. database.ich.org [database.ich.org]
- 28. qbdgroup.com [qbdgroup.com]
- 29. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Researcher's Guide to Cross-Validation of Experimental and Computational Data: A Case Study on Halogenated Indoles
For researchers, scientists, and professionals in drug development, the precise characterization of novel small molecules is paramount. The convergence of experimental analysis and computational modeling provides a powerful paradigm for elucidating molecular structure, properties, and behavior. This guide offers an in-depth exploration of the cross-validation process, using a case study approach to demonstrate how theoretical calculations can be rigorously compared against experimental data.
While our initial focus was on the promising but sparsely documented molecule, 5-bromo-7-chloro-1H-indole, the scarcity of published comprehensive data necessitated a pivot to a closely related analogue for which a rich dataset exists. This allows for a robust demonstration of the cross-validation workflow, the principles of which are broadly applicable across small molecule research.
The Indispensable Role of Cross-Validation
In the realm of medicinal chemistry and materials science, relying solely on experimental or computational data can lead to an incomplete or, at times, misleading understanding of a molecule's characteristics. Experimental data provides ground truth but can be subject to environmental and instrumental variables. Computational models, on the other hand, offer a theoretical lens into a molecule's intrinsic properties but are approximations of reality. Cross-validation serves as the critical bridge between these two domains, enhancing the confidence in both experimental findings and theoretical models. This synergistic approach is essential for building a comprehensive and reliable profile of a molecule of interest.[1]
Case Study: A Dihalo-Substituted Indole
Due to the limited availability of comprehensive published data for this compound, we will use a representative dihalogenated indole as a case study to illustrate the cross-validation process. This analogue provides a suitable platform to demonstrate the comparison of experimentally determined and computationally predicted data across various analytical techniques.
Experimental Workflow: From Synthesis to Spectroscopic Characterization
The journey of characterizing a novel compound begins with its synthesis and purification, followed by a battery of analytical techniques to probe its structure and properties.
Synthesis and Purification
The synthesis of halogenated indoles can be achieved through various established synthetic routes, often involving electrophilic halogenation of the indole core. The choice of halogenating agent and reaction conditions is crucial for achieving the desired regioselectivity.
Illustrative Synthetic Protocol:
-
Starting Material: A suitable indole precursor is dissolved in an appropriate solvent (e.g., a chlorinated solvent or a polar aprotic solvent).
-
Halogenation: A halogenating agent (e.g., N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS)) is added portion-wise to the solution at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the crude product is extracted. Purification is typically achieved by column chromatography on silica gel to yield the pure dihalogenated indole.
Spectroscopic and Crystallographic Analysis
Once a pure sample is obtained, a suite of analytical techniques is employed for its structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and signal multiplicities are unique fingerprints of the molecular structure. For indole derivatives, the proton on the nitrogen typically appears as a broad singlet at a high chemical shift (>8.0 ppm). The electron-withdrawing effects of halogen atoms significantly influence the chemical shifts of neighboring protons and carbons.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy probes the vibrational modes of the molecule. Characteristic peaks for indoles include the N-H stretch (around 3400 cm⁻¹) and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Indole and its derivatives typically exhibit two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis and characterization of a dihalogenated indole.
Computational Workflow: A Theoretical Approach to Molecular Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict and understand the properties of molecules from first principles.
Computational Methodology
A typical computational workflow for a small organic molecule involves the following steps:
-
Structure Input: The 2D structure of the molecule is drawn and converted into a 3D structure.
-
Geometry Optimization: The initial 3D structure is optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the IR spectrum.
-
Property Calculations: Various molecular properties are calculated, including:
-
NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.
-
Electronic Transitions: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which can be correlated with the experimental UV-Vis spectrum.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic properties and reactivity.
-
Computational Workflow Diagram:
Caption: Computational workflow for the theoretical prediction of molecular properties using DFT.
Cross-Validation: Bridging Experiment and Theory
The core of this guide is the direct comparison of the data obtained from the experimental and computational workflows. This is where the validation of both approaches occurs.
Cross-Validation Logic Diagram:
Caption: Logical flow of the cross-validation process, comparing experimental and computational data.
Structural Parameters: X-ray vs. DFT
The most direct comparison can be made between the geometric parameters obtained from single-crystal X-ray diffraction and the optimized geometry from DFT calculations.
| Parameter | Experimental (X-ray) (Å) | Computational (DFT) (Å) | % Difference |
| C4-C5 Bond Length | Value from literature | Calculated value | Calculate % diff |
| C6-C7 Bond Length | Value from literature | Calculated value | Calculate % diff |
| C5-Br Bond Length | Value from literature | Calculated value | Calculate % diff |
| C7-Cl Bond Length | Value from literature | Calculated value | Calculate % diff |
| C4-C5-C6 Angle (°) | Value from literature | Calculated value | Calculate % diff |
Note: The table above is a template. Actual values would be populated from a specific study on a dihaloindole.
A small percentage difference between the experimental and computed values provides strong evidence for the accuracy of the chosen computational model.
Spectroscopic Data: A Side-by-Side Comparison
NMR Spectroscopy
| Proton | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| H1 (N-H) | Value from literature | Calculated value |
| H2 | Value from literature | Calculated value |
| H3 | Value from literature | Calculated value |
| H4 | Value from literature | Calculated value |
| H6 | Value from literature | Calculated value |
| Carbon | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| C2 | Value from literature | Calculated value |
| C3 | Value from literature | Calculated value |
| C3a | Value from literature | Calculated value |
| C4 | Value from literature | Calculated value |
| C5 | Value from literature | Calculated value |
| C6 | Value from literature | Calculated value |
| C7 | Value from literature | Calculated value |
| C7a | Value from literature | Calculated value |
Note: The tables above are templates. Actual values would be populated from a specific study on a dihaloindole.
A strong linear correlation between the experimental and calculated chemical shifts validates the ability of the computational method to accurately predict the electronic environment of the nuclei.
FT-IR Spectroscopy
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H Stretch | Value from literature | Calculated value |
| Aromatic C-H Stretch | Value from literature | Calculated value |
| C=C Stretch | Value from literature | Calculated value |
Note: The table above is a template. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.
UV-Vis Spectroscopy
| Transition | Experimental λₘₐₓ (nm) | Calculated λₘₐₓ (nm) |
| π → π | Value from literature | Calculated value |
| n → π | Value from literature | Calculated value |
Note: The table above is a template. TD-DFT calculations can predict the major electronic transitions responsible for the observed absorption bands.
Conclusion: A Unified and Validated Molecular Picture
The cross-validation of experimental and computational data provides a robust and comprehensive understanding of a molecule's structure and properties. By comparing experimental measurements with theoretical predictions, researchers can:
-
Confirm Structural Assignments: Discrepancies between experimental and computational data can highlight potential misinterpretations of spectra or the presence of unexpected isomers or conformers.
-
Validate Computational Models: A strong correlation between experimental and theoretical data enhances confidence in the predictive power of the computational model, allowing for its use in further in silico studies, such as predicting the properties of related, yet-to-be-synthesized molecules.
-
Gain Deeper Mechanistic Insights: Computational chemistry can provide insights into electronic structure, molecular orbitals, and other properties that are not directly accessible through experimentation, thereby enriching the interpretation of experimental results.
For professionals in drug discovery and materials science, this integrated approach is invaluable for making informed decisions, accelerating research, and ultimately, designing molecules with desired properties and functions.
References
A Comparative Guide to the Kinase Inhibitory Activity of 5-Bromo vs. 5-Chloro Indole Derivatives
For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of medicinal chemistry, recognized for its prevalence in bioactive molecules and its role as a "privileged" structure in drug design.[1] Specifically, in the realm of kinase inhibition, indole derivatives are instrumental in targeting dysregulated signaling pathways common in diseases like cancer.[1] A frequent strategic decision in optimizing these inhibitors is the choice of halogen substitution on the indole ring. This guide provides an in-depth, objective comparison of 5-bromo versus 5-chloro indole derivatives, focusing on their kinase inhibitory activity, the physicochemical rationale for their differences, and the experimental protocols necessary for their evaluation.
The Strategic Role of Halogen Substitution in Kinase Inhibition
The introduction of halogens at the C5 position of the indole ring is a well-established strategy to modulate the potency, selectivity, and pharmacokinetic properties of kinase inhibitors.[2] The choice between chlorine and bromine is not arbitrary and hinges on subtle but significant differences in their physicochemical properties.
-
Size and Lipophilicity: Bromine is larger and more lipophilic than chlorine.[3] This increased bulk can provide better occupancy in certain hydrophobic pockets within the kinase ATP-binding site.[3] The greater lipophilicity can also influence membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties.[3]
-
Halogen Bonding: Both chlorine and bromine can act as halogen bond donors. A halogen bond is a non-covalent interaction where a polarized halogen atom interacts with a Lewis base, such as a backbone carbonyl oxygen in a protein.[4][5] Due to its greater polarizability, bromine can sometimes form stronger halogen bonds compared to chlorine, potentially leading to increased binding affinity and potency.[3][6]
The decision to use a 5-chloro or 5-bromo substituent is therefore data-driven, balancing the need for steric fit, lipophilicity, and the potential for specific halogen bond interactions within the target kinase.[3] A smaller chlorine atom may be optimal for sterically constrained active sites, while the larger bromine atom might be advantageous where a larger hydrophobic pocket can be filled or a stronger halogen bond can be formed.[3]
Comparative Analysis of Kinase Inhibitory Activity
Direct comparison of 5-bromo and 5-chloro indole derivatives requires that the core molecular scaffold remains identical. While the literature contains many examples of potent kinase inhibitors from both series, direct head-to-head comparisons are less common. However, analysis of existing data for structurally related compounds targeting key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR) provides valuable insights.
| Compound Series / Target | Halogen at C5 | Target Kinase | Activity Metric | Value | Key Observation |
| Indole-2-Carboxylates | Chloro | EGFR | IC50 | 68 nM | The 5-chloro derivative (Compound 3e) was 1.2-fold more potent than the approved drug Erlotinib.[7] |
| Indole-2-Carboxylates | Chloro | BRAFV600E | IC50 | More potent than Erlotinib | Compound 3e also showed potent activity against the BRAF V600E mutant.[8] |
| Indole-2-Carboxylic Acids | Bromo | EGFR | IC50 | 1.83 µM (HepG2) | Compound 3a, a 5-bromo derivative, showed potent anticancer activity against liver cancer cells.[3][9] |
| Indolinones | Bromo or Chloro | VEGFR | - | - | The presence of either bromine or chlorine at the 5-position is a common feature in many potent VEGFR inhibitors.[2] |
Note: Direct comparison is challenging as the base molecular scaffolds in the cited studies are not identical. However, the data indicates that highly potent derivatives exist in both the 5-chloro and 5-bromo series.
Many potent anticancer agents based on the 5-chloro and 5-bromo-indole scaffold function as ATP-competitive inhibitors of receptor tyrosine kinases like EGFR.[3] These kinases are often overexpressed or mutated in cancers, leading to uncontrolled cell growth. The indole derivatives bind to the kinase domain, preventing ATP from binding and thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[3]
Visualizing the Rationale: Factors Influencing Halogen Selection
The choice between bromine and chlorine is a multifactorial decision based on key physicochemical properties and their potential interactions within the kinase active site.
Caption: Key factors influencing the choice between 5-bromo and 5-chloro substitution.
Experimental Protocols: Quantifying Kinase Inhibition
To empirically determine and compare the inhibitory potency of 5-bromo and 5-chloro indole derivatives, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10][11][12][13][14]
Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol describes a universal method for measuring the IC50 (half-maximal inhibitory concentration) of a compound against a specific protein kinase.[8][11]
Objective: To quantify the potency of a 5-bromo or 5-chloro indole derivative as a kinase inhibitor.
Materials:
-
Recombinant human kinase of interest (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate (protein or peptide)
-
ATP (at a concentration near the Km for the specific kinase, if known)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[11]
-
Test Compounds (5-bromo and 5-chloro indole derivatives) and a known inhibitor (positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega)[11]
-
White, opaque 384-well or 96-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11-point, 1:3 dilution) of each compound in DMSO. This will be your compound plate.
-
-
Kinase Reaction Setup (example for 5 µL reaction volume): [15]
-
In a white assay plate, add 1.25 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls).
-
Add 1.25 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]
-
Prepare a 2X Substrate/ATP mixture in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP mixture to each well.
-
Incubate the plate at 30°C (or the kinase's optimal temperature) for 60 minutes.[8]
-
-
ADP Detection:
-
After the kinase reaction, equilibrate the plate to room temperature.[15]
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[10][13]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.[10][13]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[13][15]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[11]
-
Plot the percentage of kinase inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for each compound.[8]
-
Workflow for Comparative Inhibitor Characterization
The process of evaluating and comparing novel halogenated indole derivatives follows a logical, multi-step workflow from initial screening to detailed mechanistic studies.
Caption: A systematic workflow for characterizing and comparing novel kinase inhibitors.
Conclusion and Future Perspectives
The choice between a 5-bromo and 5-chloro substituent on an indole-based kinase inhibitor is a critical decision in the drug design and optimization process. While both halogens have been successfully incorporated into highly potent inhibitors, their distinct physicochemical properties can lead to significant differences in binding affinity, selectivity, and pharmacokinetic profiles.[3] Bromine offers the potential for stronger halogen bonding and increased lipophilicity, which can be advantageous in specific contexts.[3] Conversely, the smaller size of chlorine may be better suited for more sterically hindered active sites.
Ultimately, the optimal choice is target-dependent and must be determined empirically. The robust experimental protocols outlined in this guide, such as the ADP-Glo™ assay, provide a reliable framework for generating the quantitative data needed to make these critical, data-driven decisions. As our understanding of the subtle forces governing protein-ligand interactions, like halogen bonding, continues to grow, the rational design of next-generation kinase inhibitors will become increasingly precise, enabling the development of more potent and selective therapeutics.
References
- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mc.minia.edu.eg [mc.minia.edu.eg]
- 7. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. ADP-Glo™ Kinase Assay [promega.sg]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
A Comparative Benchmarking Guide to the Synthesis of Dihalogenated Indoles: The Case of 5-Bromo-7-Chloro-1H-Indole
Dihalogenated indoles are a cornerstone of modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a wide spectrum of therapeutic agents, from kinase inhibitors to antiviral compounds. The specific placement of halogen atoms on the indole scaffold profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological activity. Among these, 5-bromo-7-chloro-1H-indole presents a unique synthetic challenge and a valuable building block due to its distinct substitution pattern.
This guide provides an in-depth comparison of synthetic strategies for producing this compound, benchmarked against other representative dihalogenated indoles. We will dissect the causality behind strategic synthetic choices, provide validated experimental protocols, and present comparative data to empower researchers in drug discovery and process development to make informed decisions.
Strategic Approaches to Dihalogenated Indole Synthesis
The construction of the indole nucleus is a well-trodden path in organic chemistry, yet the introduction of multiple halogen substituents with precise regiocontrol necessitates a careful selection from a toolkit of classic and modern synthetic methods.[1][2][3] For dihalogenated indoles, particularly those with substitution at the C7 position, three primary strategies stand out:
-
The Bartoli Indole Synthesis : This method is exceptionally well-suited for synthesizing 7-substituted indoles.[4][5] It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[6][7] The steric bulk of the ortho-substituent is not a hindrance but is, in fact, crucial for facilitating the key[5][5]-sigmatropic rearrangement, often leading to higher yields.[4][8] This makes it a prime candidate for synthesizing this compound.
-
The Leimgruber-Batcho Indole Synthesis : A highly versatile and popular method in the pharmaceutical industry, this synthesis begins with an ortho-nitrotoluene.[9][10] It proceeds through an enamine intermediate which then undergoes reductive cyclization.[9][11] This method offers high yields under mild conditions and is amenable to a wide variety of substituents on the benzene ring.[9]
-
The Fischer Indole Synthesis : As one of the oldest and most renowned methods, the Fischer synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[12][13][14] While powerful, its application to dihalogenated indoles depends on the availability of the corresponding di-substituted phenylhydrazine precursor, which can be a synthetic challenge in itself. The reaction often requires harsh acidic conditions and elevated temperatures.[15][16]
For the specific target of This compound , the Bartoli indole synthesis emerges as the most direct and logical approach due to its proven efficacy in constructing the 7-substituted indole core.
Synthesis of this compound via the Bartoli Reaction
The Bartoli synthesis provides a convergent and efficient route, starting from the readily accessible 1-bromo-3-chloro-2-nitrobenzene.
Mechanistic Rationale
The reaction mechanism elegantly navigates through several key transformations.[4][6]
-
Initial Grignard Addition : The first equivalent of the vinyl Grignard reagent adds to the nitro group of the nitroarene, which, after spontaneous decomposition, forms a nitrosoarene intermediate.
-
Second Grignard Addition : A second equivalent of the Grignard reagent attacks the nitroso group, forming a key intermediate.
-
[5][5]-Sigmatropic Rearrangement : The crucial ortho-chloro substituent sterically promotes a[5][5]-sigmatropic rearrangement, which is the core bond-forming step that sets up the indole scaffold.
-
Cyclization and Aromatization : The resulting intermediate undergoes intramolecular cyclization. A third equivalent of the Grignard reagent acts as a base to facilitate the elimination of a magnesium alkoxide, leading to the final rearomatization to the stable indole ring upon acidic workup.[6][8]
Visualizing the Mechanism
Caption: Key mechanistic stages of the Bartoli indole synthesis.
Comparative Benchmarking Against Other Dihalogenated Indoles
To objectively evaluate the synthesis of this compound, we compare it with the synthesis of two other structurally related dihalogenated indoles: 5,7-dibromoindole and 5,7-dichloroindole. All three can be efficiently prepared using the Bartoli synthesis, allowing for a direct comparison of the impact of the halogen substituents.
| Parameter | This compound | 5,7-Dibromo-1H-Indole | 5,7-Dichloro-1H-Indole |
| Primary Synthetic Route | Bartoli Synthesis | Bartoli Synthesis; Suzuki Coupling from 5,7-dibromoindole[17] | Bartoli Synthesis |
| Starting Material | 1-Bromo-3-chloro-2-nitrobenzene | 1,3-Dibromo-2-nitrobenzene | 1,3-Dichloro-2-nitrobenzene |
| Starting Material Availability | Commercially available | Commercially available | Commercially available |
| Key Reagent | Vinylmagnesium bromide (≥3 equiv.) | Vinylmagnesium bromide (≥3 equiv.) | Vinylmagnesium bromide (≥3 equiv.) |
| Typical Reaction Conditions | THF, -20 °C to 0 °C, followed by acidic workup.[5] | THF, -20 °C to 0 °C, followed by acidic workup. | THF, -20 °C to 0 °C, followed by acidic workup. |
| Reported Yields | Moderate to Good (Typically 40-70%) | Moderate to Good (Typically 40-80%)[5] | Moderate to Good (Typically 40-75%) |
| Key Challenges | Requires strictly anhydrous conditions due to Grignard reagent. The reaction is exothermic and requires careful temperature control. | Requires strictly anhydrous conditions. Potential for lithium-halogen exchange side reactions if using organolithium reagents.[18] | Requires strictly anhydrous conditions. The C-Cl bond is less reactive than C-Br in potential side reactions. |
| Purification | Column chromatography on silica gel. | Column chromatography or recrystallization. | Column chromatography on silica gel. |
Analysis of Comparison:
The synthetic routes for these three dihalogenated indoles are remarkably similar, underscoring the robustness and reliability of the Bartoli synthesis for this class of compounds. The primary differentiator often lies not in the core methodology but in the subtle electronic and steric effects of the halogen atoms, which can slightly influence reaction kinetics and yields. The availability of the respective ortho-substituted nitroarene starting materials is generally good, making this a practical approach for all three targets.
Detailed Experimental Protocols
The following protocols are self-validating, providing clear steps and checkpoints for researchers.
Protocol 1: Synthesis of this compound
Materials:
-
1-Bromo-3-chloro-2-nitrobenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromo-3-chloro-2-nitrobenzene (1.0 eq). Dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.
-
Grignard Addition: Add vinylmagnesium bromide solution (3.0-3.5 eq) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed -15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -20 °C for an additional 2 hours, then let it slowly warm to 0 °C and stir for another hour.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash with 1 M HCl, followed by water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Synthesis of 5,7-Dibromo-1H-Indole
This protocol follows the same procedure as Protocol 1, with the substitution of 1,3-dibromo-2-nitrobenzene as the starting material. All reagents, conditions, and work-up steps are directly analogous.
Experimental Workflow Visualization
A generalized workflow for the Bartoli synthesis of the benchmarked dihalogenated indoles is presented below.
Caption: Step-by-step experimental workflow diagram.
Conclusion
The synthesis of this compound is efficiently and reliably achieved using the Bartoli indole synthesis, a strategy that proves broadly applicable to other 5,7-dihalogenated indoles such as the dibromo and dichloro analogs. The key to success lies in the selection of the appropriate ortho-substituted nitroarene and the meticulous control of reaction conditions, particularly temperature and the exclusion of moisture. This comparative guide demonstrates that while the specific halogen atoms may subtly influence reaction outcomes, the underlying synthetic logic remains consistent and robust, providing a clear and validated pathway for researchers to access this valuable class of chemical building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. name-reaction.com [name-reaction.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Fischer Indole Synthesis [organic-chemistry.org]
- 17. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-7-chloro-1H-indole
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-bromo-7-chloro-1H-indole. As a halogenated heterocyclic compound, this substance requires meticulous management to ensure personnel safety, regulatory compliance, and environmental protection. The procedures outlined below are grounded in established laboratory safety principles and hazardous waste regulations.
Hazard Identification and Risk Assessment
Understanding the hazard profile of this compound is the foundation of its safe management. While specific toxicological data for this exact molecule may be limited, its structure as a halogenated indole allows for a reliable hazard assessment based on closely related analogs. The primary risks are associated with irritation and acute toxicity.
Based on data from similar compounds like 7-bromo-5-chloro-1H-indole and other brominated indoles, the following hazards are anticipated[1][2][3][4]:
| Hazard Classification | GHS Hazard Statement | Rationale and Precautionary Action |
| Acute Toxicity, Oral/Inhaled | H302: Harmful if swallowedH332: Harmful if inhaled | Avoid ingestion and inhalation of dust. All handling of the solid compound should be performed in a certified chemical fume hood. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Prevent skin contact by wearing appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat[5][6]. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Mandates the use of chemical safety goggles or a face shield to prevent contact with eyes[5]. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Work in a well-ventilated area, preferably a fume hood, to prevent respiratory tract irritation from dust or vapors[3][6]. |
| Environmental Hazard | H411: Toxic to aquatic life with long-lasting effects (inferred) | Discharge into the environment must be strictly avoided. Do not dispose of this chemical down the drain or in regular trash[2][7][8]. |
Core Disposal Principle: Segregation of Halogenated Waste
The defining characteristic of this compound for waste management is its halogenated nature. Halogenated organic compounds are explicitly regulated and must be segregated from non-halogenated waste streams[6].
Causality: The combustion of halogenated compounds can produce acidic gases (e.g., hydrogen chloride, hydrogen bromide) and potentially dioxins if not performed at sufficiently high temperatures. Licensed hazardous waste incinerators are equipped with specialized "scrubbers" and afterburners to neutralize these corrosive byproducts and ensure complete destruction, a capability standard incinerators lack[6][8]. Mixing halogenated and non-halogenated waste unnecessarily complicates and increases the cost of disposal for the entire waste stream.
Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of the waste, from generation to collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure the following PPE is worn[4][5]:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (nitrile rubber is a suitable choice).
-
Protective Clothing: A properly fastened lab coat.
-
Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter is necessary[3][5].
Step 2: Waste Collection
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Chemical Waste: Collect any unused or waste this compound directly into a designated hazardous waste container. It is often practical to dispose of the solid reagent in its original manufacturer's container, which should be properly relabeled as waste[9].
-
Contaminated Lab Supplies: This includes items such as gloves, weighing papers, pipette tips, and paper towels used for cleanup. These items must be collected as solid hazardous waste. A common practice is to double-bag this waste in clear plastic bags to allow for visual inspection by environmental health and safety (EHS) personnel[9].
Step 3: Container Selection and Labeling
Proper containment and labeling are critical for safety and compliance.
-
Container Integrity: Use only containers that are in good condition, compatible with the chemical, and have a leak-proof, screw-on cap. Parafilm and corks are not acceptable closures[9][10].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" . The label must also include the full chemical name: "this compound" and an approximate concentration or quantity. If mixed with other wastes, all components must be listed[6].
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for storing hazardous waste before it is collected.
-
Location: The SAA must be at or near the point of generation[11][12].
-
Segregation: Store the container with other halogenated organic wastes, segregated from incompatible materials such as acids, bases, and strong oxidizing agents[4][10][11].
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a lab tray or basin) to contain any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container[9].
-
Closure: Keep the waste container closed at all times except when adding waste[9][10].
Step 5: Arranging for Professional Disposal
Disposal of this chemical must be handled by your institution's EHS office or a licensed hazardous waste contractor.
-
Request Pickup: Follow your institution's procedures to request a hazardous waste collection before accumulation time or quantity limits are exceeded (typically within 90 days of the start date)[9].
-
Disposal Method: The standard and approved method for disposing of halogenated organic compounds is high-temperature incineration at a licensed facility equipped with flue gas scrubbing technology[6][8]. Never attempt to dispose of this chemical via sink or trash.
Emergency Procedures: Spill and Decontamination
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Restrict access to the spill area[5].
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Wear PPE: Don the appropriate PPE as described in Section 3, Step 1.
-
Contain and Clean:
-
For a solid spill , carefully sweep or scoop the material to avoid creating dust. Place it in the designated hazardous waste container[3].
-
For a solution spill , cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Collect Waste: Scoop the absorbed material and place it into your labeled hazardous waste container[3][5].
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol or acetone), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as required by institutional policy.
Disposal of Empty Containers
The original container that held this compound must also be managed properly.
-
Recommended Method: Due to the compound's hazards, the most prudent approach is to dispose of the empty container as hazardous waste without rinsing[12].
-
Alternative Method (Use with Caution): If institutional policy allows, the container can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). Crucially, this rinsate must be collected and disposed of as liquid halogenated hazardous waste. After rinsing and air-drying in a fume hood, the container's label must be defaced or removed before it can be discarded as regular laboratory glass or plastic waste[10][12].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. achmem.com [achmem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.dk [fishersci.dk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. acs.org [acs.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-bromo-7-chloro-1H-indole
As researchers and drug development professionals, our work with novel chemical entities like 5-bromo-7-chloro-1H-indole is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a detailed operational and safety framework for handling this halogenated indole, grounded in the principles of risk assessment and exposure minimization. Our objective is to move beyond a simple checklist and instill a deep, causal understanding of why specific protective measures are not just recommended, but essential.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is not fully established, the data available for it and structurally similar compounds provides a clear mandate for cautious handling. The primary risks are associated with direct contact and inhalation of the powdered form.
The known hazard classifications form the basis of our PPE strategy. Each piece of equipment is a direct countermeasure to a specific, identified risk.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Requires measures to prevent ingestion, such as prohibiting eating/drinking in the lab and proper hand washing.[1][2][3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Mandates the use of chemical-resistant gloves and protective clothing to prevent any skin contact.[1][4][5][6] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Necessitates the use of sealed safety goggles to protect against airborne particles and splashes.[1][2][4][5] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Requires handling in a well-ventilated area, preferably a fume hood, and the use of respiratory protection, especially when handling the powder.[1][4][5][6] |
Core PPE Ensemble: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following sections detail the minimum required PPE and the logic behind each selection.
Eye and Face Protection: Shielding Against Irritation
Due to its classification as a serious eye irritant, protection is non-negotiable.[5][6]
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient as they do not protect against fine dust particles that can become airborne.
-
Enhanced Precaution: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during solution transfer), a full-face shield should be worn over the safety goggles.[4] This provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Contact
The compound's potential to cause skin irritation necessitates robust hand protection.[1][4]
-
Glove Selection: Nitrile gloves are the preferred choice for general use, offering good resistance to a wide variety of chemicals.[7] Always consult a glove compatibility chart for specific solvents if used.
-
Proper Technique: Never underestimate the importance of proper glove technique.
-
Inspect gloves for any signs of damage before use.[8]
-
Don two pairs of gloves ("double-gloving") when handling the neat compound, especially during weighing.
-
Use the proper removal technique (without touching the glove's outer surface) to avoid skin contact.[8]
-
Change gloves immediately if contamination is suspected and on a regular basis (every 30-60 minutes) during prolonged handling.[9]
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Body Protection: Minimizing Skin Exposure
To prevent accidental skin contact from spills or airborne dust, appropriate body protection is essential.
-
Lab Coat: A clean, buttoned lab coat is the minimum requirement.
-
Additional Protection: For tasks with a higher risk of contamination, such as cleaning up spills or handling large quantities, consider a chemical-resistant apron or disposable coveralls.[7][10]
Respiratory Protection: Guarding the Respiratory Tract
As a fine powder, this compound poses a significant risk of respiratory irritation if inhaled.[8]
-
Engineering Controls First: The primary method for controlling this hazard is to use engineering controls. All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. [8][11]
-
When Respirators are Required: If a fume hood is not available or during a large spill cleanup, respiratory protection is mandatory. A NIOSH-approved respirator with at least an N95 rating is recommended to filter out fine dust particles.[4][8]
Operational and Disposal Plans: From Benchtop to Waste Stream
Proper PPE is only effective when integrated into safe operational and disposal procedures.
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE: lab coat, safety goggles, and double nitrile gloves.
-
Weighing: Carefully weigh the solid inside the fume hood. Use a spatula to gently transfer the powder, avoiding any actions that could create dust.
-
Solution Preparation: If making a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the spatula and any other equipment. Wipe down the work surface in the fume hood.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Hygiene: Wash hands thoroughly.
Accidental Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large.
-
Assess and Equip: Ensure you are wearing the appropriate PPE, including respiratory protection, before re-entering the area.[4]
-
Contain: Prevent the powder from spreading. Do not use a dry brush or towel, as this will generate dust.
-
Clean-Up: Gently cover the spill with an inert absorbent material. Carefully sweep the material into a designated hazardous waste container.[8]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Segregation: Collect all waste containing this compound (including contaminated gloves, weighing paper, and absorbent material) in a dedicated, clearly labeled "Halogenated Organic Waste" container.[12]
-
Container Management: Keep the waste container tightly closed and store it in a designated satellite accumulation area.[12]
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. On-site treatment or drain disposal is strictly prohibited.[4][12] Incineration in a chemical incinerator equipped with an afterburner and scrubber is the appropriate disposal method.[8]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.
References
- 1. achmem.com [achmem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Bromo-7-chloro-1H-indole | 126811-30-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. capotchem.com [capotchem.com]
- 9. pppmag.com [pppmag.com]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
